molecular formula C6H10O B1203930 Cyclohexene oxide CAS No. 286-20-4

Cyclohexene oxide

货号: B1203930
CAS 编号: 286-20-4
分子量: 98.14 g/mol
InChI 键: ZWAJLVLEBYIOTI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclohexene oxide, also known as this compound, is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in alc, ether, acetone; insol in watervery sol in benzene; sol in chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128074. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAJLVLEBYIOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25702-20-9
Record name 7-Oxabicyclo[4.1.0]heptane, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25702-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6024880
Record name Cyclohexene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [HSDB]
Record name 1,2-Epoxycyclohexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2768
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

129-130 °C
Record name 1,2-EPOXYCYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

81 °C CC
Record name 1,2-EPOXYCYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN ALC, ETHER, ACETONE; INSOL IN WATER, VERY SOL IN BENZENE; SOL IN CHLOROFORM
Record name 1,2-EPOXYCYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.967 @ 25 °C/4 °C
Record name 1,2-EPOXYCYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS LIQUID

CAS No.

286-20-4
Record name Cyclohexene oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexene oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexene oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Oxabicyclo[4.1.0]heptane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexene oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-epoxycyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-EPOXYCYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

GREATER THAN -10 °C
Record name 1,2-EPOXYCYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Cyclohexene oxide synthesis mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis Mechanisms of Cyclohexene (B86901) Oxide

Introduction

Cyclohexene oxide (7-oxabicyclo[4.1.0]heptane) is a vital cycloaliphatic epoxide that serves as a key intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers.[1][2] Its high-strain three-membered oxirane ring makes it susceptible to ring-opening reactions, providing a versatile entry point for the introduction of various functional groups.[3] The synthesis of this compound is a cornerstone reaction in organic chemistry, with several established methods that are optimized for either laboratory-scale synthesis or industrial production. Industrially, heterogeneous catalysis is often favored due to better atom economy and easier catalyst recycling.[4]

This technical guide provides a detailed examination of the core synthesis mechanisms for this compound, targeted at researchers, scientists, and professionals in drug development. It covers the predominant synthetic routes, including epoxidation by peroxy acids, the halohydrin pathway, and transition metal-catalyzed oxidations. Each section includes a mechanistic description, quantitative data summaries, detailed experimental protocols, and visualizations of the chemical pathways.

Epoxidation with Peroxy Acids

The reaction of an alkene with a peroxy acid is a widely used method for preparing epoxides, often referred to as the Prilezhaev reaction.[5] This method is particularly common in laboratory settings. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are frequently employed due to their stability and commercial availability.[6] Other peroxy acids, like peroxyacetic acid or magnesium monoperoxyphthalate (MMPP), are also effective.[4][7]

Mechanism

The epoxidation of cyclohexene with a peroxy acid proceeds through a concerted, single-step mechanism.[6] The peroxy acid contains an electrophilic oxygen atom that reacts with the nucleophilic π-bond of the cyclohexene double bond.[8] This process is believed to involve a cyclic transition state, often referred to as the "butterfly mechanism."[9] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[6]

Caption: Concerted "butterfly" mechanism for peroxy acid epoxidation.

Data Presentation
ReagentSolventTemperatureTimeYieldReference
Magnesium monoperoxyphthalate (MMPP)Isopropanol (B130326)/WaterRoom Temp.N/Aup to 85%[4]
m-Chloroperoxybenzoic acid (m-CPBA)NonaqueousN/AN/A~75%[6]
Experimental Protocol: Synthesis via MMPP

This protocol is adapted from the laboratory preparation method described in the literature.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene in a solvent mixture of isopropanol and water.

  • Reagent Addition: Slowly add magnesium monoperoxyphthalate (MMPP) to the stirred solution at room temperature. The amount of MMPP should be in a slight molar excess relative to the cyclohexene.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (cyclohexene) is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be purified by distillation to yield pure this compound.

Halohydrin Formation and Dehydrohalogenation

This classic two-step method involves the formation of a halohydrin from cyclohexene, followed by an intramolecular cyclization to form the epoxide.[7][8] While it has been a longstanding method, yields can be moderate, and it generates more waste compared to catalytic oxidation methods.[2]

Mechanism
  • Halohydrin Formation: The reaction is initiated by the electrophilic addition of a halogen (e.g., Cl₂ or Br₂) to cyclohexene in the presence of water. Water acts as a nucleophile, attacking the intermediate halonium ion to form a trans-halohydrin (e.g., trans-2-chlorocyclohexanol).

  • Intramolecular Williamson Ether Synthesis: The resulting halohydrin is then treated with a base (e.g., NaOH). The base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the halogen in an intramolecular SN2 reaction.[5] This backside attack displaces the halide ion and closes the three-membered ring, forming this compound.[7]

Caption: Two-step workflow for this compound synthesis via a halohydrin intermediate.

Data Presentation
StepReagentsConditionsYieldReference
1. ChlorohydrinationCl₂, H₂O, Cyclohexene0-100 °CHigh Selectivity[2]
2. EpoxidationNaOHN/AHigh Yield[2]
Overall70-73%[2][10]
Experimental Protocol

This protocol is based on a patented process for producing this compound.[2]

  • Step 1: Preparation of Cyclohexene Chlorohydrin

    • Prepare chlorine water by reacting chlorine gas with a 0.1-1.0 N aqueous alkali solution to achieve a pH of 7 or less.

    • React the prepared chlorine water with cyclohexene in a stirred reactor. The molar ratio of cyclohexene to available chlorine should be at least 1.05:1. The reaction can be run continuously or in batch mode at a temperature between 0 °C and 100 °C.

  • Step 2: Epoxide Formation

    • To the reaction fluid containing cyclohexene chlorohydrin from Step 1, add a sufficient amount of an alkali solution (e.g., NaOH) to induce the dehydrochlorination and ring closure reaction.

  • Step 3: Isolation and Purification

    • Recover the organic components from the reaction mixture.

    • Isolate and purify the final this compound product by distillation. The boiling point of this compound is approximately 130 °C.[4]

Transition Metal-Catalyzed Epoxidation

Transition metal-catalyzed epoxidation is a highly efficient and selective method, particularly relevant for industrial applications.[4] A variety of metals, including vanadium, molybdenum, iron, and titanium, can catalyze the epoxidation of alkenes using different oxygen sources like hydrogen peroxide (H₂O₂), alkyl hydroperoxides, or molecular oxygen.[11][12][13]

Mechanism

The mechanism varies depending on the metal and oxidant but generally involves the formation of a high-valent metal-oxo or metal-peroxo species as the active oxidant. This species then transfers an oxygen atom to the alkene double bond. A generalized catalytic cycle is depicted below.

  • Catalyst Activation: The metal precatalyst reacts with the oxidant (e.g., H₂O₂) to form an active metal-peroxo or metal-oxo intermediate.

  • Oxygen Transfer: The activated catalyst complex interacts with cyclohexene, and an oxygen atom is transferred to the double bond, forming this compound.

  • Product Release & Catalyst Regeneration: The epoxide is released from the metal center, and the catalyst is regenerated to participate in the next cycle.

Catalytic_Cycle Generalized Catalytic Cycle for Epoxidation Catalyst Metal Catalyst (e.g., M^n+) ActiveCatalyst Active Metal-Oxo/Peroxo (e.g., M^(n+2)=O) Catalyst->ActiveCatalyst Oxidant (e.g., H₂O₂) ProductComplex Catalyst-Product Complex ActiveCatalyst->ProductComplex Cyclohexene ProductComplex->Catalyst This compound (Product Release)

Caption: Generalized cycle for transition metal-catalyzed epoxidation.

Data Presentation
CatalystOxidantSolventTemperatureTimeConversionSelectivityReference
[(CH₃)₃C₁₆H₃₃N]₃(PO₄)(WO₃)₄30% H₂O₂Dichloromethane45 °C7 h97%97%[14]
[(CH₃)₃C₁₆H₃₃N]₃(PO₄)(WO₃)₄50% H₂O₂Dichloroethane55 °C4 h98%99%[14]
MIL-47(V)H₂O₂Liquid Phase50 °CN/AN/AN/A[11]
Experimental Protocol: H₂O₂ Oxidation with a Phase-Transfer Catalyst

This protocol is adapted from a patented method using a heteropolyacid salt catalyst.[14]

  • Reaction Setup: In a temperature-controlled reactor, dissolve 2.4g of cyclohexene in 40mL of dichloroethane.

  • Reagent Addition: Add 0.19g of the catalyst [(CH₃)₃C₁₆H₃₃N]₃(PO₄)(WO₃)₄, 2g of 50% aqueous hydrogen peroxide, and 0.04g of Na₂HPO₃ (as an additive).

  • Reaction Conditions: Heat the mixture to 55 °C and maintain the reaction with stirring for 4 hours.

  • Analysis and Work-up: After the reaction period, the mixture is analyzed to determine conversion and selectivity. The catalyst can be separated and recycled. The product, this compound, is purified by distillation.

Aerobic Oxidation in Continuous Flow

A modern and sustainable approach involves the catalyst-free aerobic oxidation of cyclohexene in a continuous flow reactor.[1] This method utilizes air as the oxidant and a sacrificial co-reductant, typically an aldehyde like isobutyraldehyde (B47883). The high efficiency is attributed to the enhanced mass transfer between the gas (air) and liquid phases in a microfluidic channel under pressure and high temperature.[1]

Mechanism

The proposed mechanism involves a radical autoxidation process.[1]

  • Peracid Formation: The aldehyde (e.g., isobutyraldehyde) undergoes autoxidation with oxygen from the air to generate a peroxy acid (in situ).

  • Epoxidation: The newly formed peroxy acid then acts as the epoxidizing agent, reacting with cyclohexene via the "butterfly mechanism" described previously to yield this compound and the corresponding carboxylic acid (isobutyric acid).

Flow_Chemistry_Workflow Aerobic Epoxidation in Continuous Flow cluster_inputs Inputs to Flow Reactor Cyclohexene Cyclohexene Solution (in 1,2-dichloroethane) Reactor Pressurized Microfluidic Channel (High Temperature) Cyclohexene->Reactor Aldehyde Isobutyraldehyde (Sacrificial Agent) Aldehyde->Reactor Air Air (Oxidant) Air->Reactor Peracid In-situ Peracid Generation (Radical Autoxidation) Reactor->Peracid Reaction 1 Epoxidation Epoxidation of Cyclohexene Peracid->Epoxidation Reaction 2 Output Product Stream: - this compound - Isobutyric Acid Epoxidation->Output

Caption: Workflow for continuous flow aerobic epoxidation of cyclohexene.

Data Presentation
Temp.Residence TimeCyclohexene:Aldehyde RatioYieldProductivityReference
100 °C1.4 min1:393%3.3 g/h[1]
100 °C1.4 min1:297%3.9 g/h[1]
120 °C1.4 minN/A47%N/A[1]
100 °CN/A1:2 (0.78 M)N/A11.1 g/h[1]
Experimental Protocol: Continuous Flow Synthesis

This protocol is a summary of the experimental setup described for rapid, catalyst-free epoxidation.[1]

  • System Setup: Construct a continuous flow reactor using stainless steel tubing or a microreactor. The system should include pumps for the liquid feed, a mass flow controller for air, a back-pressure regulator to maintain pressure, and a heating system (e.g., an oil bath) for the reactor coil.

  • Reagent Preparation: Prepare a solution of cyclohexene and isobutyraldehyde in a solvent such as 1,2-dichloroethane. A typical concentration might be 0.26 M cyclohexene with a 1:2 molar ratio of cyclohexene to aldehyde.

  • Reaction Execution: Pump the liquid solution and air into a T-mixer before they enter the heated reactor coil. Set the flow rates to achieve the desired residence time (e.g., 1.4 minutes). Maintain the reactor at the optimal temperature (e.g., 100 °C) and pressure.

  • Product Collection and Analysis: The output stream from the reactor is cooled and collected after the back-pressure regulator. The yield and conversion are determined by analyzing samples of the product mixture using gas chromatography (GC).

References

Spectroscopic Characterization of Cyclohexene Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexene (B86901) oxide, a key cycloaliphatic epoxide intermediate in organic synthesis. The document details its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated data, and visual representations of analytical workflows are presented to facilitate its identification and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of cyclohexene oxide. Both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, exhibits distinct signals for the protons on the epoxide ring and the cyclohexane (B81311) ring.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Protons (Assignment)Chemical Shift (ppm)
Epoxide (CH-O)3.109
Allylic (CH₂)1.937
Allylic (CH₂)1.817
Cyclohexane Ring (CH₂)1.419
Cyclohexane Ring (CH₂)1.234

Data sourced from ChemicalBook.[2]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The spectrum is also typically recorded in CDCl₃.

Carbon (Assignment)Chemical Shift (ppm)
Epoxide (C-O)52.7
Allylic (C-C)24.8
Cyclohexane Ring (C-C)20.1

Data represents values observed at -61.3 °C and are relative to internal TMS.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. For this compound, the IR spectrum shows characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Wavenumber (cm⁻¹)Assignment
~3000C-H stretch (epoxide ring)
2930C-H stretch (aliphatic)
1270C-O stretch (epoxide ring, symmetric)
840C-O stretch (epoxide ring, asymmetric)

Note: Specific peak positions can vary slightly based on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, with a molecular weight of 98.14 g/mol , electron ionization (EI) is a common method for analysis.

m/zRelative Intensity (%)Assignment
9816.1[M]⁺ (Molecular Ion)
83100.0[M - CH₃]⁺
7027.0
5532.6
4279.2
4187.6
3949.1

Data acquired using electron impact ionization at 75 eV with a source temperature of 220 °C and a sample temperature of 150 °C.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter.

Instrument Parameters (General):

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: Room temperature (unless otherwise specified for dynamic studies)

  • ¹H NMR:

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-64 (sufficient to achieve a good signal-to-noise ratio)

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Liquid Film/ATR):

  • Liquid Film:

    • Place a drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, creating a thin liquid film.

    • Mount the plates in the spectrometer's sample holder.

  • Attenuated Total Reflectance (ATR):

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

    • Place a small drop of this compound directly onto the crystal.

    • Acquire the spectrum. This method requires minimal sample preparation.

Instrument Parameters (General):

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry Protocol

Sample Introduction and Ionization:

  • Introduce a small amount of this compound into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and introduction.

  • Ionize the sample using Electron Ionization (EI).

Instrument Parameters (General):

  • Ionization Method: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 35-200

  • Source Temperature: ~220 °C

Visualized Workflows and Relationships

The following diagrams illustrate the logical relationships between the spectroscopic techniques and the information they provide, as well as a general experimental workflow for the characterization of this compound.

Spectroscopic_Analysis_of_Cyclohexene_Oxide Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information Obtained NMR {NMR Spectroscopy | ¹H & ¹³C} Structure {Molecular Structure | Connectivity & Environment} NMR->Structure Provides detailed information on H and C framework IR {IR Spectroscopy} FunctionalGroups {Functional Groups | Epoxide, C-H bonds} IR->FunctionalGroups Identifies characteristic bond vibrations MS {Mass Spectrometry} MolecularWeight {Molecular Weight & Formula | C₆H₁₀O} MS->MolecularWeight Determines mass and fragmentation pattern Structure->FunctionalGroups Structure->MolecularWeight

Caption: Relationship between spectroscopic techniques and structural information.

Experimental_Workflow General Experimental Workflow for this compound Characterization start Start: Pure this compound Sample nmr_prep NMR Sample Preparation (Dissolve in CDCl₃) start->nmr_prep ir_prep IR Sample Preparation (Liquid Film or ATR) start->ir_prep ms_prep MS Sample Introduction (e.g., GC-MS) start->ms_prep nmr_acq ¹H and ¹³C NMR Data Acquisition nmr_prep->nmr_acq ir_acq IR Spectrum Acquisition ir_prep->ir_acq ms_acq Mass Spectrum Acquisition ms_prep->ms_acq data_analysis Data Analysis and Interpretation nmr_acq->data_analysis ir_acq->data_analysis ms_acq->data_analysis report Final Report and Structure Confirmation data_analysis->report

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Cyclohexene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cyclohexene (B86901) oxide. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in the structural elucidation and conformational analysis of this important epoxide. This document summarizes key quantitative NMR data, details experimental protocols for spectral acquisition, and visualizes the complex spin-spin coupling network within the molecule.

Introduction to the ¹H NMR Spectrum of Cyclohexene Oxide

This compound is a key cycloaliphatic epoxide utilized as a monomer in polymerization reactions and as an intermediate in organic synthesis.[1] Its rigid, strained three-membered ring significantly influences the chemical environment of the protons on the cyclohexane (B81311) ring, leading to a complex and informative ¹H NMR spectrum. Analysis of the chemical shifts, signal multiplicities, and coupling constants provides valuable insights into the molecule's three-dimensional structure and conformation. In solution, this compound predominantly adopts a half-chair conformation.[2]

Quantitative ¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits five distinct signals, corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard.

The table below summarizes the assigned chemical shifts for the protons of this compound, based on data acquired on a 400 MHz NMR spectrometer.[3] Due to the complex nature of the spin-spin coupling, the signals for most protons appear as complex multiplets. While precise coupling constants (J-values) are not always reported in standard spectral databases due to this complexity, the analysis of these multiplets is crucial for detailed structural assignment.

Proton Assignment Chemical Shift (δ) in CDCl₃ (ppm) Number of Protons Observed Multiplicity
H-1, H-2 (Epoxide)3.1092HMultiplet
H-3a, H-6a (Axial)1.9372HMultiplet
H-3e, H-6e (Equatorial)1.8172HMultiplet
H-4a, H-5a (Axial)1.4192HMultiplet
H-4e, H-5e (Equatorial)1.2342HMultiplet

Note: The assignments for axial (a) and equatorial (e) protons are based on established conformational analysis of cyclohexene and its derivatives. The protons on the epoxide ring (H-1 and H-2) are chemically equivalent due to rapid conformational averaging at room temperature.

Spin-Spin Coupling Network

The observed multiplicities of the signals in the ¹H NMR spectrum of this compound arise from through-bond interactions between neighboring protons, a phenomenon known as spin-spin coupling. The magnitude of this coupling, represented by the coupling constant (J), is dependent on the dihedral angle between the coupled protons and provides critical information for conformational analysis.

The following diagram, generated using the DOT language, illustrates the primary spin-spin coupling relationships within the this compound molecule.

Figure 1: Spin-spin coupling network in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of a liquid sample such as this compound.

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-20 mg of pure this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic compounds like this compound.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.

  • Internal Standard: If not already present in the solvent, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to provide a reference signal at 0.00 ppm.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be performed manually or automatically to achieve sharp, symmetrical peaks.

  • Tuning and Matching: The NMR probe is tuned to the resonance frequency of the proton nucleus (¹H) to maximize signal detection.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate for a good signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 10-12 ppm is generally sufficient to cover the entire proton spectrum.

    • Acquisition Time: Typically set between 2 to 4 seconds.

    • Relaxation Delay: A delay of 1 to 5 seconds between scans allows for the protons to return to their equilibrium state.

  • Data Acquisition: Initiate the acquisition process.

4.3. Data Processing

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the signal of the internal standard (TMS at 0.00 ppm).

  • Integration: The area under each signal is integrated to determine the relative number of protons contributing to each resonance.

By following this comprehensive guide, researchers and scientists can effectively acquire and interpret the ¹H NMR spectrum of this compound, enabling detailed structural and conformational analysis critical for various applications in chemistry and drug development.

References

13C NMR Chemical Shifts of Cyclohexene Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of cyclohexene (B86901) oxide. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of epoxides and related cyclic compounds. This document presents quantitative data, detailed experimental protocols, and a visual representation of the chemical shift assignments to facilitate a deeper understanding of the spectroscopic properties of this important molecule.

Core Data: 13C NMR Chemical Shifts

The 13C NMR spectrum of cyclohexene oxide is characterized by three distinct signals, corresponding to the three pairs of chemically equivalent carbon atoms in the molecule due to its plane of symmetry. The chemical shifts are influenced by the electronic environment of each carbon atom, with the carbons of the epoxide ring appearing at a significantly different field than the aliphatic carbons of the cyclohexane (B81311) ring.

The chemical shift data from various sources are summarized in the table below for easy comparison. The assignments are based on established literature and spectroscopic principles.

Carbon AtomChemical Shift (δ) in ppm (CDCl₃)Chemical Shift (δ) in ppm (CHFCl₂/CHF₂Cl/CHF₃ mix)
C1, C2 (Epoxide Carbons)52.152.7
C3, C6 (Allylic Carbons)24.524.8
C4, C5 (Aliphatic Carbons)19.520.1

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and experimental temperature.[1]

Experimental Protocols

The following section outlines a standard experimental protocol for acquiring a high-quality 13C NMR spectrum of this compound. This protocol is a generalized procedure and may require optimization based on the specific instrumentation and experimental objectives.

Sample Preparation
  • Compound: this compound (purity >98%)[1]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for this compound.[2] Alternatively, for low-temperature studies, a mixture of chlorinated and fluorinated methanes (e.g., 5:1:1 CHClF₂, CHCl₂F, and CHF₃) can be used.[1]

  • Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference for chemical shifts (δ = 0.00 ppm). However, it is common practice to reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe is recommended.

  • Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal transmission and detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters (for a standard proton-decoupled 13C spectrum):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): Approximately 200-250 ppm to cover the entire range of expected 13C chemical shifts.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

    • Number of Scans (NS): This will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are usually sufficient to achieve an adequate signal-to-noise ratio.

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K). For studies of conformational dynamics, low-temperature experiments can be performed.[1]

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Visualization of Chemical Shift Assignments

The following diagram illustrates the structure of this compound and the assignment of the 13C NMR chemical shifts to the respective carbon atoms.

Caption: Structure of this compound with 13C NMR chemical shift assignments.

References

A Technical Guide to the FTIR Analysis of the Cyclohexene Oxide Epoxide Ring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of the cyclohexene (B86901) oxide epoxide ring. It details the characteristic vibrational frequencies, experimental protocols for analysis, and a visual representation of the analytical workflow.

Introduction to Epoxide Ring Vibrational Modes

The epoxide, or oxirane, ring is a three-membered heterocycle containing two carbon atoms and one oxygen atom. Due to significant ring strain and the polarity of the C-O bonds, this functional group exhibits distinct vibrational modes in the infrared spectrum.[1][2] These characteristic peaks are invaluable for identifying the presence of the epoxide ring and for monitoring reactions such as polymerization or ring-opening.[3][4] The primary vibrational modes of interest are the ring breathing, the asymmetric C-O-C stretch, and the symmetric C-O-C stretch.[3]

Quantitative Data: Characteristic FTIR Bands of the Epoxide Ring

The following table summarizes the key infrared absorption bands associated with the vibrational modes of the epoxide ring. While general ranges are provided, the exact position of these peaks can be influenced by the overall structure of the molecule.[3]

Vibrational ModeWavenumber Range (cm⁻¹)Description
Symmetric Ring Breathing1280–1230All three bonds of the epoxide ring stretch and contract in phase.[3]
Asymmetric C-O-C Stretch950–810One C-O bond stretches while the other C-O bond contracts. This peak is often intense.[3][5]
Symmetric C-O-C Stretch880–750The two C-O bonds stretch in phase while the C-C bond contracts. This peak is also typically intense.[3]
C-H Stretching (Epoxide Ring)~3050Associated with the C-H tension of the methylene (B1212753) groups within the epoxy ring.[1]

Note: The C-H stretching vibrations of the epoxide ring may overlap with other C-H stretching bands from the cyclohexyl backbone (~2850–2960 cm⁻¹).[6] The peaks in the 950-750 cm⁻¹ region are often the most diagnostic for confirming the presence of an epoxide.[3]

Experimental Protocol: FTIR Analysis of Cyclohexene Oxide

This section details the methodology for obtaining an FTIR spectrum of a liquid sample like this compound using either the transmission or Attenuated Total Reflectance (ATR) method.

A. Method 1: Transmission Spectroscopy using Salt Plates

This is a traditional method for analyzing pure liquid samples.[7]

  • Materials:

    • FTIR Spectrometer

    • Polished salt plates (e.g., Potassium Bromide - KBr, Sodium Chloride - NaCl)

    • Pipette

    • This compound sample

    • Appropriate solvent for cleaning (e.g., isopropanol (B130326), methylene chloride)

    • Kimwipes or other lint-free tissues

    • Sample holder for the spectrometer

  • Procedure:

    • Plate Preparation: Ensure the salt plates are clean, dry, and free from scratches. Handle them only by the edges to avoid transferring moisture from your fingers. Clean the plates with a suitable dry solvent and a lint-free wipe if necessary.

    • Background Spectrum: Collect a background spectrum with the empty sample holder in the beam path. This accounts for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

    • Sample Application: Place one drop of this compound onto the center of one salt plate.[8]

    • Creating the Film: Place the second salt plate on top of the first, and gently rotate it a quarter turn to spread the liquid into a thin, uniform film between the plates.[8] The film should be free of air bubbles.

    • Sample Measurement: Carefully place the assembled plates into the sample holder and insert it into the spectrometer.

    • Data Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a solvent that will dissolve the sample (e.g., isopropanol).[9] Store the plates in a desiccator to protect them from moisture.

B. Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid technique that requires minimal sample preparation.[7][10]

  • Materials:

    • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

    • Pipette

    • This compound sample

    • Appropriate solvent for cleaning (e.g., isopropanol)

    • Kimwipes or other lint-free tissues

  • Procedure:

    • Crystal Cleaning: Ensure the ATR crystal surface is clean. Use a soft, lint-free wipe moistened with a volatile solvent like isopropanol to clean the crystal surface and allow it to dry completely.

    • Background Spectrum: Collect a background spectrum with the clean, empty ATR crystal. This is crucial for accurate measurements.

    • Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring the crystal surface is fully covered.[10]

    • Data Acquisition: Acquire the FTIR spectrum. If the sample is volatile, data acquisition should be performed promptly.

    • Cleaning: After the measurement is complete, clean the sample off the crystal surface using a soft wipe and an appropriate solvent.

Visualizations

The following diagrams illustrate key concepts and workflows related to the FTIR analysis of this compound.

G cluster_mol This compound Structure cluster_modes Key Epoxide Vibrational Modes mol A Symmetric Ring Breathing (~1250 cm⁻¹) mol->A B Asymmetric C-O-C Stretch (~915 cm⁻¹) mol->B C Symmetric C-O-C Stretch (~830 cm⁻¹) mol->C

Caption: Structure of this compound and its primary epoxide ring vibrational modes.

G prep Sample Preparation bkg Collect Background Spectrum (Empty ATR or Air) prep->bkg liquid Pure Liquid Sample (this compound) liquid->prep Choose Method (ATR or Transmission) acq Acquire Sample Spectrum bkg->acq Place sample in beam path proc Data Processing acq->proc Ratio sample to background analysis Spectral Analysis (Peak Identification) proc->analysis

Caption: General experimental workflow for FTIR analysis.

References

The Reaction of Cyclohexene Oxide with Nucleophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ring-opening reactions of cyclohexene (B86901) oxide with a variety of nucleophiles. Cyclohexene oxide is a valuable building block in organic synthesis, and understanding its reactivity is crucial for the development of novel chemical entities and pharmaceutical agents. This document outlines the key mechanistic principles, provides detailed experimental protocols for seminal reactions, and presents quantitative data to facilitate reproducible and predictable outcomes in a research and development setting.

Core Principles of Nucleophilic Ring-Opening

The reaction of this compound with nucleophiles is governed by fundamental principles of stereochemistry and reaction mechanism, primarily the SN2 pathway. The inherent strain of the three-membered epoxide ring provides the thermodynamic driving force for the reaction. Two mechanistically distinct pathways, base-catalyzed and acid-catalyzed ring-opening, dictate the regioselectivity and stereoselectivity of the product.

Base-Catalyzed/Nucleophilic Conditions: Under neutral or basic conditions, a strong nucleophile directly attacks one of the electrophilic carbons of the epoxide. This attack occurs via a classic SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack. The nucleophile preferentially attacks the less sterically hindered carbon atom. In the case of the symmetrical this compound, this leads to a single regioisomer. The initial product is an alkoxide, which is subsequently protonated during workup to yield the final alcohol.

Acid-Catalyzed Conditions: In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a good leaving group and activating the epoxide ring. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. For this compound, which is symmetrically substituted, the attack can occur at either carbon, but the stereochemical outcome is consistently trans due to the backside attack mechanism.

A key principle governing the stereochemical outcome is the Fürst-Plattner rule , which states that the nucleophilic attack occurs in a way that leads to a chair-like transition state for the cyclohexane (B81311) ring, which is energetically more favorable than a twist-boat-like transition state.[1] This results in the formation of trans-diaxial products, which may then undergo a ring-flip to the more stable trans-diequatorial conformation.

Reaction with Oxygen Nucleophiles

Hydrolysis to trans-1,2-Cyclohexanediol

The hydrolysis of this compound is a classic method for the preparation of trans-1,2-cyclohexanediol, a versatile intermediate in organic synthesis. This transformation can be achieved under both acidic and basic conditions, as well as in neutral water at elevated temperatures.

Acid-Catalyzed Hydrolysis: Protonation of the epoxide oxygen is followed by nucleophilic attack of water. This method is effective, though care must be taken to avoid acid-catalyzed side reactions. Zeolites have been shown to be effective solid acid catalysts for this transformation.[2][3]

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion acts as the nucleophile, directly opening the epoxide ring.

Neutral Water Hydrolysis: At elevated temperatures, water itself can act as both a reactant and a mild acid catalyst to facilitate the ring-opening.[4] This method offers a green chemistry approach, avoiding the use of strong acids or bases.[4]

NucleophileCatalyst/ConditionsProductYieldPurityReference
WaterNone (120 °C, 6 h)trans-1,2-Cyclohexanediol100%100%[4]
WaterH-ZSM-5 Zeolitetrans-1,2-Cyclohexanediol88.6% (at 96.2% conversion)-[2]
Experimental Protocol: Hydrolysis of this compound in Hot Water[4]
  • In a suitable pressure vessel, combine this compound and five molar equivalents of deionized water.

  • Seal the vessel and heat the mixture to 120 °C with stirring for 6 hours.

  • After cooling to room temperature, the product, trans-1,2-cyclohexanediol, is obtained with high purity and does not require further purification.

Reaction with Methoxide (B1231860)

The reaction of this compound with a methoxide source, such as sodium methoxide in methanol (B129727), proceeds via a base-catalyzed SN2 mechanism. The methoxide ion acts as the nucleophile, attacking one of the epoxide carbons to yield trans-2-methoxycyclohexanol (B39478).

NucleophileReagentProductConditionsReference
MethoxideSodium Methoxide in Methanoltrans-2-MethoxycyclohexanolBasic (SN2)[5][6]
Experimental Protocol: General Procedure for Epoxide Opening with Sodium Methoxide

This is a generalized procedure based on standard organic chemistry practices.

  • Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and quench with a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the resulting trans-2-methoxycyclohexanol by distillation or column chromatography.

Reaction with Nitrogen Nucleophiles

Aminolysis to trans-2-Aminocyclohexanol

The ring-opening of this compound with ammonia (B1221849) or amines is a fundamental route to β-amino alcohols, which are important structural motifs in many pharmaceuticals. The reaction with aqueous ammonia typically requires elevated temperature and pressure to achieve a good yield of trans-2-aminocyclohexanol.

NucleophileCatalyst/ConditionsProductYieldReference
Aqueous Ammonia60-65 °C, 4 h (in autoclave)rac-trans-2-AminocyclohexanolHigh[7]
Experimental Protocol: Synthesis of rac-trans-2-Aminocyclohexanol[8]
  • In a 1 L autoclave equipped with a stirrer, charge 98.1 g (1 mol) of this compound and 608.2 g (10 mol) of a 28% aqueous ammonia solution.

  • Heat the mixture to 60-65 °C and stir for 4 hours.

  • Cool the mixture to room temperature.

  • Remove any precipitated by-product by filtration.

  • Remove excess ammonia and water by distillation under reduced pressure to obtain the crude rac-trans-2-aminocyclohexanol.

Reaction with Carbon Nucleophiles

Organolithium Reagents

Organolithium reagents are potent nucleophiles that react with epoxides in a direct SN2 fashion. The reaction with this compound is expected to proceed with inversion of configuration to give the trans-disubstituted cyclohexane. For example, phenyllithium (B1222949) has been used to open this compound, and the reaction can be rendered enantioselective with the use of a chiral ligand.[8]

NucleophileReagentProduct ExampleConditionsEnantiomeric Excess (ee)Reference
PhenylPhenyllithium(1S,2R)-2-PhenylcyclohexanolChiral Schiff Base Ligandup to 67%[8]
Experimental Protocol: Asymmetric Ring-Opening with Phenyllithium[10]
  • In a Schlenk tube under an argon atmosphere, stir the chiral Schiff base ligand (5 mol%) in hexane (B92381) (3.0 mL) with phenyllithium (1.65 mmol, 1.5 mL of a 1.1 M solution in cyclohexane-ethyl ether) at room temperature for 1 hour.

  • Add this compound (0.1 mL, 1.0 mmol) to the solution.

  • Stir the resulting mixture for 24 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Analyze the product by HPLC to determine the yield and enantiomeric excess.

Grignard Reagents

The reaction of Grignard reagents with this compound can be more complex than a simple nucleophilic attack. The Lewis acidic nature of the magnesium halide can catalyze a rearrangement of the epoxide to cyclopentane (B165970) carboxaldehyde.[9] The Grignard reagent can then add to the resulting aldehyde.[9]

NucleophileReagentIntermediateFinal Product ExampleReference
MethylCH₃MgBrCyclopentane Carboxaldehyde1-(Cyclopentyl)ethanol[9]

This rearrangement pathway competes with the direct SN2 attack on the epoxide ring. The reaction conditions can influence the product distribution.

Reaction with Hydride Nucleophiles

Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LAH) is a powerful reducing agent that can open epoxide rings to form alcohols. The hydride ion (H⁻) acts as the nucleophile, and the reaction proceeds via an SN2 mechanism, leading to the trans product. In the case of this compound, the product is cyclohexanol (B46403). The stereochemistry of the reduction of substituted cyclohexene oxides has been studied, and conformational effects are important in determining the product distribution.[7]

NucleophileReagentProductConditionsReference
HydrideLithium Aluminum Hydride (LiAlH₄)CyclohexanolEthereal solvent[7]
Experimental Protocol: General Procedure for LAH Reduction of this compound

This is a generalized procedure based on standard organic chemistry practices for LAH reductions.[9]

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Cool the suspension in an ice bath.

  • Add a solution of this compound in the same anhydrous solvent dropwise to the LAH suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 15-30 minutes.

  • Filter the mixture and wash the precipitate thoroughly with the ethereal solvent.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting cyclohexanol by distillation.

Signaling Pathways and Experimental Workflows

Mechanistic Pathways of Ring-Opening

mechanistic_pathways cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Protonation Protonation Activated Epoxide Activated Epoxide Protonation->Activated Epoxide H⁺ Nucleophilic Attack (H₂O) Nucleophilic Attack (weak nucleophile) Activated Epoxide->Nucleophilic Attack (H₂O) H₂O Protonated Diol Protonated Diol Nucleophilic Attack (H₂O)->Protonated Diol trans-Diol trans-Diol Protonated Diol->trans-Diol -H⁺ This compound This compound SN2 Attack (Nu⁻) Sₙ2 Attack (strong nucleophile) This compound->SN2 Attack (Nu⁻) Nu⁻ Alkoxide Intermediate Alkoxide Intermediate SN2 Attack (Nu⁻)->Alkoxide Intermediate trans-Product trans-Product Alkoxide Intermediate->trans-Product Workup (H⁺)

Caption: Mechanistic pathways for acid- and base-catalyzed ring-opening of this compound.

Grignard Reagent Reaction Workflow

grignard_workflow Start Start ReactionSetup Combine this compound and Grignard Reagent (RMgX) Start->ReactionSetup LewisAcidCatalysis Lewis Acid (MgX₂) Catalyzed Rearrangement ReactionSetup->LewisAcidCatalysis AldehydeFormation Formation of Cyclopentane Carboxaldehyde LewisAcidCatalysis->AldehydeFormation NucleophilicAddition Nucleophilic Addition of RMgX to Aldehyde AldehydeFormation->NucleophilicAddition Workup Aqueous Workup (e.g., NH₄Cl) NucleophilicAddition->Workup FinalProduct Final Alcohol Product Workup->FinalProduct

Caption: Workflow for the reaction of this compound with a Grignard reagent.

General Experimental Workflow for Nucleophilic Ring-Opening

experimental_workflow Start Start Reactants This compound + Nucleophile + Solvent Start->Reactants Reaction Reaction under specified conditions (temp, time) Reactants->Reaction Monitoring Monitor reaction progress (TLC, GC, etc.) Reaction->Monitoring Quench Quench reaction Reaction->Quench Monitoring->Reaction Extraction Aqueous Workup & Organic Extraction Quench->Extraction Drying Dry organic layer (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent removal (rotary evaporation) Drying->Concentration Purification Purification (distillation, chromatography) Concentration->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis

Caption: A generalized experimental workflow for the synthesis and purification of products.

References

An In-depth Technical Guide on the Lewis Acid-Catalyzed Ring-Opening of Cyclohexene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening of epoxides is a cornerstone of organic synthesis, providing a versatile pathway to 1,2-difunctionalized cyclohexanes, which are valuable building blocks in the synthesis of complex molecules and pharmaceuticals. The inherent ring strain of the epoxide ring makes it susceptible to nucleophilic attack, a process that can be significantly accelerated and controlled by the use of Lewis acid catalysts. This technical guide provides a comprehensive overview of the Lewis acid-catalyzed ring-opening of cyclohexene (B86901) oxide, focusing on the underlying mechanisms, the influence of various catalysts and nucleophiles, and practical experimental protocols.

Core Principles and Reaction Mechanism

The reaction involves the coordination of a Lewis acid to the oxygen atom of the cyclohexene oxide ring. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. The enhanced reactivity is not primarily due to the lowering of the LUMO of the epoxide, but rather to the reduction of the steric (Pauli) repulsion between the filled orbitals of the epoxide and the incoming nucleophile.[1][2][3] The Lewis acid effectively polarizes the electron density of the epoxide away from the path of the approaching nucleophile.[1][2][3]

The regioselectivity of the nucleophilic attack is governed by the Fürst-Plattner rule, which dictates that the nucleophile attacks the carbon atom that allows the reaction to proceed through a more stable, chair-like transition state.[2] This typically results in the formation of the trans-diaxial product, which then undergoes a ring flip to the more stable trans-diequatorial conformation.

A generalized workflow for the Lewis acid-catalyzed ring-opening of this compound is depicted below.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Anhydrous Solvent B Add Lewis Acid Catalyst A->B Inert Atmosphere C Add Nucleophile B->C D Stir at Defined Temperature C->D Monitor by TLC/GC E Quench Reaction D->E F Extract Product E->F G Purify by Chromatography F->G

A generalized experimental workflow for the reaction.

The Role of the Lewis Acid

The choice of Lewis acid has a profound impact on the reaction rate and, in some cases, the selectivity of the ring-opening reaction. A spectrum of Lewis acids, from simple metal halides to complex organometallic compounds, has been employed to catalyze this transformation.

Group 1 Cations

Computational studies on the gas-phase reaction of this compound with methanol, catalyzed by Group 1 cations, have shown that the catalytic activity increases up the group, following the order: Cs⁺ < Rb⁺ < K⁺ < Na⁺ < Li⁺ < H⁺.[1][2][3] This trend is in good agreement with experimental observations, where H⁺-catalyzed reactions are significantly faster than those catalyzed by Li⁺ or Na⁺.[1] The weaker catalytic ability of the larger cations is attributed to their lower polarizing power.[1][2][3]

Table 1: Calculated Reaction Barriers for the Ring-Opening of this compound with Methanol Catalyzed by Group 1 Lewis Acids

Lewis Acid (Y⁺)Reaction Barrier (ΔE‡, kcal/mol)
None27.8
Cs⁺22.1
Rb⁺21.4
K⁺20.3
Na⁺18.5
Li⁺16.5
H⁺-0.1 (barrierless)

Data sourced from computational studies.[1]

Metal Halides and Triflates

Common Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃) are effective catalysts for the ring-opening of this compound. Iron(III) trifluoroacetate (B77799) has been shown to be a highly efficient catalyst for the aminolysis of this compound under solvent-free conditions.

The Lewis acidity of the metal center and the nature of the counter-ion both influence the catalytic activity. For instance, in the aminolysis of epoxides catalyzed by zinc(II) salts, the catalytic activity was found to follow the order: Zn(ClO₄)₂·6H₂O >> Zn(BF₄)₂ ≈ Zn(OTf)₂ >> ZnI₂ > ZnBr₂ > ZnCl₂ > Zn(OAc)₂ > Zn(CO₃)₂.

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks with accessible Lewis acid sites have emerged as promising heterogeneous catalysts. For example, the Bi(III)-based MOF, SU-101, has been shown to be an effective and recyclable catalyst for the alcoholysis of this compound.

Table 2: Conversion of this compound with Different Alcohols using SU-101 as a Catalyst

AlcoholTemperature (°C)Conversion (%)
Methanol4099.8
Ethanol4096.8
Propanol4014.3

Reaction conditions: 30 h reaction time.

The following diagram illustrates the catalytic cycle for the alcoholysis of this compound using a heterogeneous Lewis acid catalyst like a MOF.

Heterogeneous Catalytic Cycle Catalyst Lewis Acidic Site (e.g., Bi³⁺ in MOF) Activated_Complex Activated Epoxide-Catalyst Complex Catalyst->Activated_Complex Coordination Epoxide This compound Epoxide->Activated_Complex Alcohol Alcohol (ROH) Alcohol->Activated_Complex Product trans-2-Alkoxycyclohexanol Activated_Complex->Product Nucleophilic Attack by ROH Product->Catalyst Product Release & Catalyst Regeneration

A simplified catalytic cycle for heterogeneous catalysis.

The Influence of the Nucleophile

A wide range of nucleophiles can be used for the ring-opening of this compound, leading to a diverse array of functionalized cyclohexanes.

Alcohols (Alcoholysis)

The reaction of this compound with alcohols in the presence of a Lewis acid affords trans-2-alkoxycyclohexanols. The rate of reaction is influenced by the steric bulk of the alcohol.

Water (Hydrolysis)

The hydrolysis of this compound yields trans-cyclohexane-1,2-diol. This reaction can be effectively catalyzed by Lewis acids such as bismuth(III) nitrate (B79036) pentahydrate in water, representing a green chemistry approach.

Amines (Aminolysis)

The aminolysis of this compound produces valuable trans-2-aminocyclohexanols. The reaction is generally efficient with both aliphatic and aromatic amines.

Table 3: Iron(III) Trifluoroacetate Catalyzed Aminolysis of this compound

AmineTime (min)Yield (%)
Aniline1597
p-Anisidine6099
p-Toluidine3098
Benzylamine1596

Reaction conditions: 1 mol% Fe(O₂CCF₃)₃, room temperature, solvent-free.

Asymmetric Ring-Opening

The development of chiral Lewis acid catalysts has enabled the enantioselective ring-opening of meso-epoxides like this compound, providing access to enantioenriched products. Chiral metal-salen complexes, particularly those of Cr(III), have proven to be highly effective for this purpose.

The mechanism often involves a cooperative bimetallic pathway where one metal center activates the epoxide and another activates the nucleophile.

Table 4: Asymmetric Ring-Opening of this compound with Trimethylsilyl Azide (TMSN₃) Catalyzed by a Chiral Cr(III)-Salen Complex

Catalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
2.0129281
0.5248581
0.1488080

Product is the corresponding azido (B1232118) silyl (B83357) ether, which is then hydrolyzed to the azido alcohol.

The logical relationship for achieving high enantioselectivity in this reaction is outlined below.

Asymmetric Catalysis Logic A Meso-Epoxide (this compound) D Diastereomeric Transition States A->D B Chiral Lewis Acid (e.g., Cr-Salen) B->D C Nucleophile (e.g., TMSN₃) C->D E Major Enantiomer D->E Lower Energy F Minor Enantiomer D->F Higher Energy

References

Thermochemistry of Cyclohexene Oxide Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexene (B86901) oxide is a pivotal intermediate in organic synthesis and a fundamental building block in the development of pharmaceuticals and advanced materials. Its high ring strain makes it susceptible to a variety of ring-opening reactions, the thermodynamics and kinetics of which are of paramount importance for controlling reaction outcomes and optimizing process conditions. This technical guide provides a comprehensive overview of the thermochemistry of cyclohexene oxide reactions, with a focus on quantitative data, detailed experimental and computational methodologies, and visual representations of reaction pathways.

Thermochemical Data of this compound Reactions

The reactivity of this compound is intrinsically linked to the energetics of its transformations. Understanding the enthalpy and activation energy of its various reactions is crucial for predicting reaction feasibility, selectivity, and rate.

Lewis Acid-Catalyzed Ring-Opening Reactions

Lewis acids significantly accelerate the ring-opening of this compound by coordinating to the oxygen atom, thereby weakening the C-O bonds and making the epoxide more susceptible to nucleophilic attack. The thermochemistry of these reactions has been a subject of detailed computational studies.

A quantum chemical study on the Lewis acid-catalyzed ring-opening of this compound with various nucleophiles (methanol, methanethiol, and methylamine) provides valuable insights into the reaction barriers.[1][2][3][4] The calculated activation barriers (ΔE‡) and complexation energies (ΔE_complex) for the α-attack (leading to the more stable chair-like transition state) are summarized in the table below.

Lewis Acid (Y+)NucleophileΔE_complex (kcal/mol)ΔE‡ (kcal/mol)
H+MeOH-201.3barrierless
Li+MeOH-43.515.9
Na+MeOH-33.518.1
K+MeOH-25.820.0
Rb+MeOH-22.420.6
Cs+MeOH-17.721.4
H+MeSH-barrierless
Li+MeSH-11.2
Na+MeSH-13.7
H+MeNH2-barrierless
Li+MeNH2-4.9
Na+MeNH2-8.0

Data sourced from computational studies.[1][2][3][4]

The bond dissociation energies for the Cα–O and Cβ–O bonds in this compound have been calculated to be 60.3 kcal/mol and 63.3 kcal/mol, respectively, highlighting the slight energetic preference for cleavage at the Cα position.[1]

Ring-Opening Polymerization (ROP)

This compound is a monomer for the production of poly(this compound), a thermoplastic with various industrial applications.[5] The ring-opening polymerization can be initiated by various catalysts, and its kinetics are temperature-dependent.

The apparent activation energy for the ring-opening polymerization of this compound has been determined experimentally. For instance, in a study utilizing amine triphenolate iron(III) complexes as catalysts, the apparent activation energy was calculated to be 25.40 kJ/mol.[6]

Oxidation Reactions

In combustion and atmospheric chemistry, this compound is an important intermediate in the oxidation of cyclohexene.[7] Kinetic studies on the liquid-phase oxidation of cyclohexene have reported an apparent activation energy of 58 kJ/mol.[8] For the gas-phase photo-epoxidation of cyclohexene, an approximate activation energy of 31 kJ/mol has been reported.

Experimental Protocols

Determination of Gas-Phase Heats of Formation by Reaction Calorimetry

A robust method for determining the thermochemical properties of epoxides is through reaction calorimetry, specifically by measuring the condensed-phase heat of reduction to the corresponding alcohol.[1][9] This protocol can be adapted for this compound to determine its heat of formation.

Objective: To determine the gas-phase enthalpy of formation of this compound.

Materials:

  • This compound

  • Cyclohexanol (B46403) (for reference)

  • Lithium triethylborohydride (Super-Hydride®) solution in tetrahydrofuran (B95107) (THF)

  • High-purity solvent (e.g., THF)

  • Reaction calorimeter (e.g., a Hart Scientific Model 7707 solution calorimeter)

  • Ebulliometer for measuring heats of vaporization

Procedure:

  • Calorimeter Preparation:

    • The reaction calorimeter is assembled and calibrated according to the manufacturer's instructions.

    • A known volume of the reducing agent solution (lithium triethylborohydride in THF) is placed in the calorimeter's reaction vessel.

    • The system is allowed to reach thermal equilibrium at a constant temperature (e.g., 25 °C).

  • Measurement of the Enthalpy of Reaction of this compound (ΔH_r1):

    • A precise amount of pure, liquid this compound is loaded into a sealed glass ampoule.

    • The ampoule is placed in the calorimeter's injection port.

    • Once thermal equilibrium is re-established, the ampoule is broken, initiating the reduction of this compound to the lithium salt of cyclohexanol.

    • The temperature change of the reaction is monitored until a stable baseline is achieved.

    • The enthalpy of this reaction (ΔH_r1) is calculated from the temperature change and the calorimeter's heat capacity.

  • Measurement of the Enthalpy of Solution of Cyclohexanol (ΔH_r2):

    • A separate experiment is conducted under identical conditions, but instead of this compound, a precisely weighed amount of pure, liquid cyclohexanol is injected into the reaction medium containing the reducing agent.

    • This measures the enthalpy change associated with the dissolution of cyclohexanol and its reaction to form the same solvated lithium salt, plus H2.[1]

    • The resulting enthalpy change is denoted as ΔH_r2.

  • Calculation of the Condensed-Phase Heat of Reduction (ΔH_red):

    • The condensed-phase heat of reduction of pure liquid this compound to pure liquid cyclohexanol is obtained by subtracting the second measurement from the first: ΔH_red (liquid) = ΔH_r1 - ΔH_r2

  • Determination of Heats of Vaporization (ΔH_v):

    • The heats of vaporization for both this compound and cyclohexanol are determined using an ebulliometer, which measures the boiling point at various pressures.[1]

    • The data are fitted to the Clausius-Clapeyron equation.

  • Calculation of the Gas-Phase Heat of Reduction and Heat of Formation:

    • The gas-phase heat of reduction is calculated using the condensed-phase heat of reduction and the heats of vaporization of the epoxide and the alcohol.

    • The gas-phase heat of formation of this compound can then be determined using the known gas-phase heat of formation of cyclohexanol and the calculated gas-phase heat of reduction.

Computational Protocols

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating the thermochemistry of this compound reactions.

Objective: To calculate the reaction barriers and thermochemical properties of a this compound reaction.

Methodology:

  • Geometry Optimization:

    • The geometries of all reactants, transition states, and products are optimized using a suitable level of theory, for example, the B3LYP-D3(BJ) functional with a 6-31G+(d) basis set.[10]

    • Frequency calculations are performed on the optimized structures to confirm that reactants and products have all real frequencies and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculations:

    • Single-point energy calculations are performed on the optimized geometries using a higher level of theory to obtain more accurate electronic energies. A common choice is the M06-2X functional with a larger basis set like TZ2P.[10]

    • Relativistic effects can be accounted for using methods like the ZORA approximation, especially for systems containing heavier elements.[10]

  • Thermochemical Analysis:

    • The electronic energies are corrected for zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy to obtain Gibbs free energies at a standard temperature and pressure (e.g., 298.15 K and 1 atm).

    • Reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea) are then calculated from the differences in the thermochemically corrected energies of the reactants, transition states, and products.

  • Activation Strain Analysis (Optional):

    • To gain deeper insight into the origins of the reaction barrier, an activation strain analysis (also known as the distortion/interaction model) can be performed.[10] This method decomposes the activation energy into the strain energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants.

Visualizations of Reaction Pathways

Lewis Acid-Catalyzed Ring-Opening of this compound

The following diagram illustrates the general mechanism for the Lewis acid-catalyzed ring-opening of this compound by a nucleophile, highlighting the coordination of the Lewis acid and the subsequent nucleophilic attack.

Lewis_Acid_Catalyzed_Ring_Opening cluster_reactants Reactants cluster_intermediate Intermediate cluster_transition_state Transition State cluster_product Product CHO This compound Activated_Complex Activated Complex [CHO-Y]+ CHO->Activated_Complex Coordination LA Lewis Acid (Y+) LA->Activated_Complex Nu Nucleophile (Nu-H) TS [Nu-H---CHO-Y]‡ Nu->TS Activated_Complex->TS Nucleophilic Attack Product Ring-Opened Product TS->Product Proton Transfer

Caption: Lewis acid-catalyzed ring-opening of this compound.

Experimental Workflow for Reaction Calorimetry

This diagram outlines the key steps in determining the enthalpy of reaction for a this compound transformation using reaction calorimetry.

Calorimetry_Workflow cluster_setup Setup cluster_measurements Measurements cluster_calculations Calculations A Calorimeter Preparation and Calibration B Measure ΔH of Reaction (this compound) A->B C Measure ΔH of Solution (Product Alcohol) A->C D Measure Heats of Vaporization (Ebulliometry) A->D E Calculate Condensed-Phase Heat of Reduction B->E C->E F Calculate Gas-Phase Heat of Reduction D->F E->F G Determine Gas-Phase Heat of Formation F->G

Caption: Experimental workflow for reaction calorimetry.

Conclusion

The thermochemistry of this compound reactions is a rich and complex field with significant implications for synthetic chemistry and materials science. This guide has provided a summary of key quantitative data, detailed experimental and computational protocols, and visual representations of reaction pathways. A thorough understanding of these thermochemical principles is essential for the rational design of synthetic routes and the optimization of reaction conditions, ultimately enabling the efficient and selective production of valuable molecules derived from this compound. For professionals in drug development, this knowledge is critical for predicting the stability and reactivity of epoxide-containing scaffolds and for designing robust synthetic processes.

References

A Technical Guide to the Computational Analysis of Cyclohexene Oxide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the computational methodologies used to study the conformational landscape of cyclohexene (B86901) oxide. Cyclohexene oxide, a key epoxide, serves as a fundamental building block in organic synthesis. Understanding its conformational preferences is crucial for predicting its reactivity and designing novel synthetic pathways and pharmacologically active molecules. This document details the theoretical frameworks, experimental protocols, and quantitative data derived from computational studies, offering a robust resource for researchers in chemistry and drug development.

Introduction to this compound Conformation

This compound is a bicyclic molecule where a six-membered ring is fused to a three-membered epoxide ring. This fusion introduces significant ring strain, which dictates the conformational preferences of the molecule. Unlike cyclohexane, which predominantly adopts a chair conformation, the presence of the epoxide ring and the C=C double bond equivalent in the cyclohexene ring forces the molecule into non-chair arrangements.[1][2]

Computational studies, particularly ab initio molecular orbital calculations and Density Functional Theory (DFT), have been instrumental in elucidating the conformational energetics of this compound. These studies have confirmed that the most stable conformation is a half-chair .[1][3] The molecule can undergo ring inversion, transitioning through higher-energy boat-like conformations.

Conformational Landscape and Energetics

Computational analyses have identified and quantified the relative energies of the stable conformers and transition states of this compound. The primary conformations of interest are the half-chair and two boat forms, termed endo-boat and exo-boat.

The half-chair conformation represents the global energy minimum. The ring inversion process from one half-chair enantiomer to the other is believed to proceed through a boat-like transition state. Ab initio calculations have shown that the endo-boat conformation is a local energy minimum and is significantly lower in energy than the exo-boat form.[3]

Quantitative Conformational Energy Data

The following tables summarize the relative free energies and energy barriers for the conformational changes of this compound, as determined by ab initio calculations.[3]

Table 1: Calculated Relative Free Energies of this compound Conformers at 25 °C [3]

ConformationCalculation LevelRelative Free Energy (kcal/mol)
Half-Chair (1a/1b)HF/6-311G0.00
Half-Chair (1a/1b)MP2/6-311G0.00
endo-Boat (1c)HF/6-311G3.78
endo-Boat (1c)MP2/6-311G4.08
exo-Boat (1d)HF/6-311G7.42
exo-Boat (1d)MP2/6-311G8.16

Table 2: Calculated Free-Energy Barriers for Conformational Inversion of this compound at 25 °C [3]

TransitionCalculation LevelFree-Energy Barrier (kcal/mol)
Half-Chair to endo-BoatHF/6-311G4.87
Half-Chair to endo-BoatMP2/6-311G4.96

Note: The experimental free-energy barrier for the interconversion of the half-chair conformers was determined by dynamic NMR spectroscopy to be 4.3 ± 0.2 kcal/mol at -178.2 °C.[3]

Computational Methodologies

The conformational analysis of this compound relies on a multi-step computational workflow. This process typically involves an initial conformational search followed by geometry optimization and energy calculations at progressively higher levels of theory to achieve a balance between computational cost and accuracy.

General Computational Workflow

The following diagram illustrates a typical workflow for the computational conformational analysis of this compound.

Computational Workflow for Conformational Analysis cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Geometry Optimization and Energy Refinement cluster_3 Analysis and Final Results A Input Structure (e.g., from 2D sketch) B Molecular Mechanics (MM) Conformational Search (e.g., MMFF94, UFF) A->B Generate initial 3D structure C Semi-Empirical Quantum Mechanics Optimization (e.g., PM7, AM1) B->C Filter and refine low-energy conformers D Density Functional Theory (DFT) Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D Further optimization of promising conformers E Higher-Level Ab Initio Single-Point Energy Calculation (e.g., MP2/cc-pVTZ, CCSD(T)) D->E For higher accuracy F Thermodynamic Analysis (Frequency Calculation) D->F Calculate vibrational frequencies G Identification of Stable Conformers and Transition States F->G Confirm minima and transition states H Population Analysis (Boltzmann Distribution) G->H Determine relative populations Puckering Coordinates Determination A Optimized 3D Cartesian Coordinates of this compound B Define a Mean Plane through the Ring Atoms A->B C Calculate Perpendicular Displacements (zi) of Each Ring Atom from the Mean Plane B->C D Transform Displacements into Puckering Coordinates (q, φ) C->D E Quantitative Description of Ring Conformation (e.g., Half-Chair, Boat) D->E

References

Cyclohexene Oxide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for cyclohexene (B86901) oxide, a vital reagent in various chemical syntheses. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

Cyclohexene oxide is a colorless to light yellow liquid with a distinct odor. A summary of its key physical and chemical properties is presented in Table 1. This data is essential for understanding its behavior and potential hazards.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Appearance Clear colorless to yellow liquid[1]
Synonyms 7-Oxabicyclo[4.1.0]heptane, Epoxycyclohexane[1]
CAS Number 286-20-4[2]
Molecular Formula C₆H₁₀O[2]
Molecular Weight 98.14 g/mol [2]
Boiling Point 129 - 130 °C[2]
Melting Point -40 °C[2]
Flash Point 27 °C (80.60 °F)[1]
Autoignition Temperature 372 °C (701.60 °F)[1]
Explosive Limits in Air 1.15% - 12.36% by volume[2]
Relative Density 0.97 g/cm³ at 25 °C[2]
Vapor Pressure 12 hPa at 20 °C[2]
Water Solubility Approximately 0.5 g/L[2]
Partition Coefficient (log Pow) 1.3[2]

Toxicological Data

This compound is classified as harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[2][3] It is also suspected of causing genetic defects.[4] A summary of acute toxicity data is provided in Table 2.

Table 2: Acute Toxicity of this compound

TestSpeciesRouteValueSource(s)
LD50RatOral1090 µL/kg[1]
LD50RabbitDermal630 µL/kg[1]
LCLoRatInhalation2000 ppm/4h[4]

Hazard Identification and Classification

This compound is a flammable liquid and vapor.[1] It is harmful if absorbed through the skin and can cause severe eye and skin irritation.[1] Inhalation may lead to respiratory tract irritation, and ingestion can cause gastrointestinal issues.[1]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[4]

  • H302: Harmful if swallowed.[4]

  • H311: Toxic in contact with skin.[4]

  • H314: Causes severe skin burns and eye damage.[4]

  • H331: Toxic if inhaled.[4]

  • H341: Suspected of causing genetic defects.[4]

Experimental Protocols

The following are summaries of the standardized methods used to determine the key toxicological and flammability data for this compound.

Flash Point Determination (ASTM D93)

The flash point of this compound is determined using the Pensky-Martens Closed Cup Tester as specified by ASTM D93.[5]

Methodology:

  • A sample of the this compound is placed in a brass test cup.

  • The sample is heated at a controlled, constant rate.

  • For liquids like this compound, the sample is stirred at a specified rate to ensure temperature uniformity.

  • An ignition source is periodically directed into the cup. The stirring is briefly stopped during the application of the ignition source.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

Acute Oral Toxicity (OECD Guidelines 420, 423, or 425)

The acute oral toxicity (LD50) is determined following one of the OECD test guidelines (TG 420, 423, or 425), which are designed to assess the adverse effects of a substance after a single oral dose.[1][6]

General Methodology (based on OECD TG 423 - Acute Toxic Class Method):

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[7]

  • Fasting: Animals are fasted overnight prior to dosing.[3]

  • Dose Administration: The test substance is administered orally via gavage in a stepwise procedure using a small number of animals per step.[6] The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[1]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[8]

  • Endpoint: The method allows for the classification of the substance into a toxicity category based on the number of animal mortalities at specific dose levels.[6]

Acute Dermal Toxicity (OECD Guideline 402)

The acute dermal toxicity (LD50) is determined in accordance with OECD Guideline 402.[9][10]

Methodology:

  • Animal Preparation: The fur is removed from the dorsal area of the test animals (typically rats) approximately 24 hours before the test.[7]

  • Application: The test substance is applied uniformly over the shaved area, which is approximately 10% of the total body surface. The area is then covered with a porous gauze dressing.[7][9]

  • Exposure: The substance is held in contact with the skin for a 24-hour period.[9]

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.[9]

  • Necropsy: At the end of the study, all animals are subjected to a gross necropsy.[9]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the hazards should be conducted to determine the appropriate PPE.[9]

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationSource(s)
Eye/Face Protection Chemical safety goggles or a face shield.[1][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1][5]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[1][5]
Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Avoid breathing vapors or mist.[1]

  • Use spark-proof tools and explosion-proof equipment.[1]

  • Ground and bond containers when transferring material to prevent static discharge.[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Do not eat, drink, or smoke in the work area.[3]

  • Wash hands thoroughly after handling.[1]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from sources of ignition.[1]

  • Store away from incompatible materials such as acids, bases, and oxidizing agents.[1][5]

  • Designate a "flammables" storage area.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures

Table 4: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid MeasuresSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] Do NOT use a straight stream of water.[1]

  • Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[1] During a fire, irritating and highly toxic gases may be generated.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.[1]

  • Environmental Precautions: Prevent spills from entering drains or waterways.[1]

  • Containment and Cleanup:

    • Remove all sources of ignition.[1]

    • Ventilate the area.[1]

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[1]

    • Use spark-proof tools.[1]

Visual Workflow Guides

The following diagrams illustrate the logical workflows for the safe handling of this compound and the decision-making process in the event of a spill.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage Prep Review SDS and SOPs PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Ventilation Ensure Proper Ventilation (Fume Hood On) PPE->Ventilation Dispense Dispense Required Amount (Use Spark-Proof Tools) Ventilation->Dispense Transfer Ground and Bond Containers During Transfer Dispense->Transfer Close Securely Close Container After Use Transfer->Close Clean Clean Work Area Close->Clean Decontaminate Decontaminate Glassware Clean->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Wash Wash Hands Thoroughly Dispose->Wash Store Store in a Cool, Dry, Well-Ventilated Area Wash->Store Ignition Keep Away from Ignition Sources Store->Ignition Incompatible Separate from Incompatible Materials Ignition->Incompatible

Caption: Workflow for the safe handling of this compound.

SpillResponse rect_node rect_node Spill Spill Occurs IsMajor Major Spill? (>1L or Uncontrolled) Spill->IsMajor Evacuate Evacuate Area Alert Others IsMajor->Evacuate Yes AssessMinor Assess Hazards (Flammability, Toxicity) IsMajor->AssessMinor No CallEmergency Call Emergency Services Evacuate->CallEmergency PPE Wear Appropriate PPE AssessMinor->PPE Ignition Eliminate Ignition Sources PPE->Ignition Ventilate Increase Ventilation Ignition->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect Residue with Spark-Proof Tools Contain->Collect Dispose Place in Sealed Container for Hazardous Waste Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

References

Physical properties of cyclohexene oxide (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Cyclohexene (B86901) Oxide

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a thorough understanding of the physical properties of reagents is paramount. This technical guide provides a detailed overview of the key physical characteristics of cyclohexene oxide, specifically its boiling point and density. The information herein is compiled from verified sources and presented with clarity to support laboratory and research applications.

Quantitative Physical Properties

The boiling point and density are critical parameters for the handling, purification, and reaction setup involving this compound. These properties are summarized in the table below.

Physical PropertyValueConditions
Boiling Point 129-130 °CAt standard atmospheric pressure.[1][2][3][4][5][6][7]
Density 0.97 g/mLAt 25 °C.[3][4][6]
0.9700 g/mLNot specified.[1]
0.972 g/mLNot specified.[2]
0.967 g/mLAt 25 °C referenced to water at 4 °C.[7]

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for compound verification and purity assessment. The following sections detail standard experimental methodologies for measuring the boiling point and density of a liquid such as this compound.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8][9]

1. Thiele Tube Method

This method is advantageous for its use of small sample volumes (less than 0.5 mL).[10]

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (mineral oil or paraffin (B1166041) oil), and a heat source.

  • Procedure:

    • A small amount of this compound is placed into the small test tube.

    • A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • This assembly is placed in a Thiele tube containing heating oil.[10]

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature rises, air trapped in the capillary tube will bubble out.

    • Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[10]

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[10]

2. Simple Distillation Method

This method is suitable when a larger quantity of the substance is available (at least 5 mL).[8]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, and heat source.

  • Procedure:

    • The this compound sample is placed in the distillation flask.

    • The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • The liquid is heated to a boil.

    • The temperature is recorded when it becomes constant as the vapor condenses and collects in the receiving flask. This constant temperature is the boiling point.[9]

Density Determination

Density is the mass of a substance per unit volume.

1. Method using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid.

  • Apparatus: Graduated cylinder, electronic balance.

  • Procedure:

    • The mass of a clean, dry graduated cylinder is measured using an electronic balance.[11]

    • A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[11][12]

    • The graduated cylinder containing the liquid is reweighed.[11][12]

    • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[13]

    • The density is calculated using the formula: Density = Mass / Volume.[12]

    • For improved accuracy, the procedure can be repeated with different volumes of the liquid, and the average density can be calculated.[11]

Logical Relationships of Physical Properties

The physical properties of a substance are interconnected and influenced by external conditions. The following diagram illustrates the fundamental relationships for this compound.

G substance This compound state Physical State (Liquid) substance->state boiling_point Boiling Point state->boiling_point density Density state->density temperature Temperature temperature->state influences temperature->density influences pressure Pressure pressure->boiling_point influences

Caption: Relationship between physical state and properties of this compound.

References

Methodological & Application

Application Note: Synthesis of trans-2-Aminocyclohexanol from Cyclohexene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of trans-2-aminocyclohexanol, a valuable building block in pharmaceutical and chemical synthesis, from cyclohexene (B86901) oxide. The primary method described is the direct ammonolysis of cyclohexene oxide under high-pressure and high-temperature conditions. An alternative two-step method involving N-benzylation followed by deprotection is also discussed. This document includes detailed experimental procedures, data on reaction yields and product specifications, and a visual representation of the experimental workflow to guide researchers in the successful synthesis and purification of the target compound.

Introduction

trans-2-Aminocyclohexanol is a key intermediate in the synthesis of various biologically active molecules and chiral ligands. Its vicinal amino and hydroxyl functional groups, fixed in a trans-diaxial or trans-diequatorial conformation on a cyclohexane (B81311) ring, provide a rigid scaffold for the development of chiral catalysts and pharmaceutical agents. The synthesis of this compound is therefore of significant interest to the drug development and fine chemicals industries. The most direct route involves the ring-opening of this compound with an amine nucleophile. This document outlines the synthesis of racemic trans-2-aminocyclohexanol via ammonolysis, a process that is both atom-economical and scalable.

Reaction Scheme

The synthesis proceeds via the nucleophilic ring-opening of the epoxide ring of this compound by ammonia (B1221849). The reaction results in the formation of a racemic mixture of (1R,2R)- and (1S,2S)-trans-2-aminocyclohexanol.

General Reaction Scheme for the Synthesis of trans-2-Aminocyclohexanol

Experimental Protocols

Method 1: Direct Ammonolysis in an Autoclave

This protocol describes the synthesis of racemic trans-2-aminocyclohexanol by the direct reaction of this compound with an excess of aqueous ammonia in a high-pressure autoclave.[1][2] This method is known to produce the target compound in high yield and purity.[2]

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Deionized water

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Autoclave reactor with stirrer and temperature control

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation)

Procedure:

  • Reaction Setup: In a suitable glass liner for the autoclave, charge this compound. For every 1 equivalent of this compound, add at least 10 equivalents of aqueous ammonia.[2]

  • Reaction Conditions: Seal the autoclave and flush with nitrogen gas. Heat the reaction mixture to 250°C and allow it to react for 6 hours with constant stirring.[3]

  • Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL for a 0.1 mol scale reaction).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification: The crude product can be purified by vacuum distillation (boiling point: 226°C at 760 mmHg) or by crystallization of its hydrochloride salt.[3] To prepare the hydrochloride salt, dissolve the crude free base in ethanol (B145695) and add a stoichiometric amount of concentrated hydrochloric acid. The salt can then be recrystallized from an ethanol/ethyl acetate (B1210297) mixture.[3]

Method 2: Synthesis via N-Benzylation and Deprotection

An alternative route involves the reaction of this compound with benzylamine (B48309) to form racemic trans-2-(N-benzyl)amino-1-cyclohexanol, which can then be deprotected to yield the desired product. This method can offer high yields for the initial ring-opening step.[4]

Part A: Synthesis of racemic trans-2-(N-benzyl)amino-1-cyclohexanol [4]

Materials:

  • This compound

  • Benzylamine

  • Dichloromethane

  • Autoclave or sealed tube

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a glass insert for an autoclave, combine this compound (1.1 equivalents) and benzylamine (1 equivalent).[4]

  • Reaction Conditions: Seal the vessel and flush with nitrogen. Heat the mixture at 250°C for 6 hours.[4]

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with dichloromethane.[4] Concentrate the solution using a rotary evaporator. The residual starting materials can be removed under high vacuum to yield the product as a solid, which is often used in the next step without further purification.[4]

Part B: Deprotection (Hydrogenolysis)

Materials:

  • racemic trans-2-(N-benzyl)amino-1-cyclohexanol

  • Methanol (B129727) or Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

Procedure:

  • Reaction Setup: Dissolve the N-benzylated amino alcohol in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., balloon pressure or 50 psi in a Parr apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent used for the reaction.

  • Isolation: Concentrate the filtrate using a rotary evaporator to obtain the crude trans-2-aminocyclohexanol. Further purification can be achieved by distillation or crystallization as described in Method 1.

Data Presentation

Table 1: Reaction Conditions and Yields

MethodNucleophileTemperature (°C)Time (h)Typical YieldReference
1Aqueous Ammonia250660-70%[3]
2 (Step 1)Benzylamine250699%[4]
2 (Step 2)HydrogenolysisRoom Temp.VariesHighGeneral Knowledge

Table 2: Product Characterization Data

PropertyValueReference
trans-2-Aminocyclohexanol
AppearanceWhite solid[1]
Melting Point67-68°C[5]
Boiling Point226°C @ 760 mmHg[3]
trans-2-Aminocyclohexanol Hydrochloride
Molecular FormulaC₆H₁₄ClNO[6][7]
Molecular Weight151.64 g/mol [6][7]
Melting Point210-212°C[3]
Spectroscopic Data¹H NMR, ¹³C NMR, IR spectra are available in public databases.[8][9][10]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of trans-2-aminocyclohexanol via the direct ammonolysis method.

experimental_workflow start Start Materials: This compound Aqueous Ammonia reaction Reaction: Autoclave 250°C, 6h start->reaction 1. Charge Reactor workup Work-up: Cooling & Venting reaction->workup 2. Reaction Completion extraction Extraction: Dichloromethane workup->extraction 3. Transfer drying Drying & Concentration: Na2SO4, Rotary Evaporator extraction->drying 4. Combine Organic Layers purification Purification drying->purification 5. Crude Product distillation Vacuum Distillation purification->distillation Option A crystallization HCl Salt Formation & Recrystallization purification->crystallization Option B product Final Product: trans-2-Aminocyclohexanol (or HCl salt) distillation->product crystallization->product

Synthesis Workflow Diagram

Conclusion

The synthesis of trans-2-aminocyclohexanol from this compound is a robust and scalable process. The direct ammonolysis method, while requiring high-pressure equipment, offers a straightforward route to the desired product. The alternative N-benzylation and deprotection sequence provides a high-yielding initial step and may be suitable for laboratories not equipped for high-pressure reactions. The choice of method will depend on the available equipment and the desired scale of the synthesis. The purification of the final product can be readily achieved through standard laboratory techniques such as distillation or crystallization. This application note provides the necessary details for researchers to successfully implement this important transformation in their own laboratories.

References

Enantioselective Synthesis of β-Amino Alcohols using Cyclohexene Oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of β-amino alcohols, utilizing cyclohexene (B86901) oxide as a model substrate. The focus is on robust and highly selective catalytic methods that are relevant to academic research and pharmaceutical drug development.

Application Notes

The enantioselective ring-opening of meso-epoxides, such as cyclohexene oxide, with a nucleophile is a powerful strategy for the synthesis of chiral β-amino alcohols. These structural motifs are prevalent in a wide array of biologically active molecules and chiral ligands. The key to this transformation lies in the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the epoxide, leading to the formation of a single enantiomer of the product.

Among the most successful catalysts for this transformation are chiral (salen)metal complexes, particularly those of chromium(III). The Jacobsen-Katzuki reaction, which employs a chiral (salen)Cr(III) complex, is a benchmark for the asymmetric ring-opening of meso-epoxides with various nucleophiles, including azides. The resulting β-azido alcohol can then be readily reduced to the desired β-amino alcohol, preserving the stereochemistry established in the ring-opening step.

The general reaction scheme involves the reaction of this compound with an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN₃), in the presence of a catalytic amount of a chiral (salen)Cr(III) complex. This is followed by a reduction of the azide group to an amine, typically using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

This methodology offers several advantages:

  • High Enantioselectivity: Excellent enantiomeric excesses (ee) are often achieved.

  • Broad Substrate Scope: The reaction is applicable to a variety of meso-epoxides.

  • Versatility of Nucleophiles: While azide is commonly used, other nucleophiles can also be employed.

  • Predictable Stereochemistry: The stereochemical outcome is generally predictable based on the catalyst's chirality.

These features make the enantioselective ring-opening of this compound a valuable tool for the synthesis of chiral building blocks for drug discovery and development.

Reaction Mechanism: (salen)Cr(III) Catalyzed Azidolysis

The mechanism of the (salen)Cr(III)-catalyzed asymmetric ring-opening of this compound with an azide nucleophile is believed to involve a bimetallic mechanism where two catalyst molecules cooperate. One molecule acts as a Lewis acid to activate the epoxide, while the other delivers the nucleophile. This cooperative action is crucial for achieving high enantioselectivity.

reaction_mechanism cluster_catalyst_activation Catalyst Activation cluster_ring_opening Enantioselective Ring-Opening cluster_reduction Reduction catalyst (salen)Cr(III)-Cl active_catalyst (salen)Cr(III)-N3 catalyst->active_catalyst Ligand Exchange azide TMSN3 azide->active_catalyst activated_complex [Epoxide-Cr(salen)] Complex active_catalyst->activated_complex epoxide This compound epoxide->activated_complex Coordination transition_state Bimetallic Transition State activated_complex->transition_state nucleophile_delivery [(N3)Cr(salen)] nucleophile_delivery->transition_state Nucleophilic Attack azido_alcohol trans-β-Azido Alcohol transition_state->azido_alcohol Ring Opening amino_alcohol trans-β-Amino Alcohol azido_alcohol->amino_alcohol Reduction reducing_agent LiAlH4 or H2/Pd-C reducing_agent->amino_alcohol

Caption: Proposed mechanism for the enantioselective ring-opening of this compound.

Experimental Workflow

The overall experimental workflow for the synthesis of chiral trans-β-amino alcohols from this compound is a two-step process involving the initial asymmetric ring-opening followed by the reduction of the resulting azide.

experimental_workflow start Start Materials: This compound, TMSN3, Chiral (salen)Cr(III) Catalyst reaction_setup Reaction Setup: - Dry solvent (e.g., Et2O) - Inert atmosphere (N2 or Ar) - Add catalyst, epoxide, and TMSN3 - Stir at specified temperature start->reaction_setup monitoring Reaction Monitoring: - TLC or GC analysis reaction_setup->monitoring workup1 Work-up (Step 1): - Quench reaction - Aqueous work-up - Extraction with organic solvent - Drying and concentration monitoring->workup1 purification1 Purification (Step 1): - Column chromatography on silica (B1680970) gel workup1->purification1 azido_alcohol Intermediate: (1S,2S)-2-Azidocyclohexan-1-ol purification1->azido_alcohol reduction_setup Reduction Setup: - Dissolve azido (B1232118) alcohol in dry solvent (e.g., THF) - Add reducing agent (e.g., LiAlH4) - Stir at specified temperature azido_alcohol->reduction_setup workup2 Work-up (Step 2): - Quench excess reducing agent - Aqueous work-up (e.g., Fieser workup) - Extraction and concentration reduction_setup->workup2 purification2 Purification (Step 2): - Column chromatography or crystallization workup2->purification2 final_product Final Product: (1S,2S)-2-Aminocyclohexan-1-ol purification2->final_product analysis Analysis: - NMR, IR, Mass Spec - Chiral HPLC for ee determination final_product->analysis

Caption: General experimental workflow for the two-step synthesis.

Quantitative Data

The following table summarizes representative quantitative data for the enantioselective ring-opening of this compound with trimethylsilyl azide catalyzed by a chiral (salen)Cr(III) complex, followed by reduction to the corresponding β-amino alcohol.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%) of Azido Alcoholee (%) of Azido AlcoholYield (%) of Amino AlcoholReference
1(R,R)-(salen)CrCl (2)Diethyl ether2512929788[1]
2(S,S)-(salen)CrCl (2)Toluene024899685[1]
3(R,R)-(salen)CrCl (1)CH₂Cl₂2518909586[1]
4(R,R)-(salen)CrCl (5)neat258959891[1]

Experimental Protocols

Protocol 1: Asymmetric Ring-Opening of this compound with Trimethylsilyl Azide

This protocol is adapted from the highly efficient method developed by Jacobsen and co-workers.[1]

Materials:

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride [(R,R)-(salen)CrCl]

  • This compound (freshly distilled)

  • Trimethylsilyl azide (TMSN₃)

  • Anhydrous diethyl ether (Et₂O)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) (HPLC grade)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (R,R)-(salen)CrCl (0.02 mmol, 2 mol%).

  • Add anhydrous diethyl ether (5 mL).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl azide (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 10:1 Hexanes:Ethyl Acetate) to afford (1S,2S)-2-azidocyclohexan-1-ol as a colorless oil.

  • Determine the enantiomeric excess (ee) of a small sample by chiral HPLC analysis after conversion to a suitable derivative (e.g., a benzoate (B1203000) ester).

Protocol 2: Reduction of (1S,2S)-2-Azidocyclohexan-1-ol to (1S,2S)-2-Aminocyclohexan-1-ol

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of (1S,2S)-2-azidocyclohexan-1-ol (0.8 mmol) in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium aluminum hydride (1.6 mmol, 2.0 equiv) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (0.06 mL), 15% aqueous NaOH (0.06 mL), and water (0.18 mL) (Fieser work-up).

  • Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

  • Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite.

  • Wash the filter cake with dichloromethane.

  • Concentrate the combined filtrates under reduced pressure to yield (1S,2S)-2-aminocyclohexan-1-ol.

  • If necessary, the product can be further purified by column chromatography on silica gel (e.g., 9:1 CH₂Cl₂:MeOH with 1% triethylamine).

References

Application Notes and Protocols: Ring-Opening of Cyclohexene Oxide with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening of epoxides with amines is a fundamental and versatile transformation in organic synthesis, yielding valuable β-amino alcohols. These products are crucial intermediates in the preparation of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and chiral ligands for asymmetric catalysis. The reaction between cyclohexene (B86901) oxide and primary amines, in particular, produces trans-2-aminocyclohexanol derivatives, a structural motif present in many important compounds. This application note provides a detailed protocol for this reaction, summarizing various catalytic systems and reaction conditions to guide researchers in developing efficient and selective syntheses.

The reaction proceeds via a nucleophilic attack of the primary amine on one of the electrophilic carbon atoms of the epoxide ring. This process can be performed under neat (solvent-free) conditions or in the presence of a solvent, and can be accelerated by various catalysts, including Lewis acids and Brønsted acids.[1][2] The choice of reaction conditions can significantly influence the reaction rate, yield, and in the case of unsymmetrical epoxides, the regioselectivity of the ring-opening. For cyclohexene oxide, the attack of the amine typically occurs with anti-stereoselectivity, leading to the trans diastereomer.[3]

Reaction Scheme

The general reaction for the ring-opening of this compound with a primary amine is depicted below:

Experimental Protocols

This section outlines a general procedure for the ring-opening of this compound with primary amines. Specific examples with different catalysts and conditions are provided in the data tables.

Materials and Equipment:

  • This compound (purified by distillation if necessary)

  • Primary amine (e.g., benzylamine, aniline, etc.)

  • Catalyst (optional, e.g., Ca(CF₃CO₂)₂, Lewis acids)[1]

  • Solvent (optional, e.g., toluene, acetonitrile, or solvent-free)

  • Round-bottom flask or sealed reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Apparatus for column chromatography (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer and IR spectrophotometer for product characterization

General Procedure (Catalytic, Solvent-Free):

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the primary amine (1.0-1.2 eq.), and the catalyst (e.g., 1-5 mol%). For small-scale reactions, a sealed vial may be used.

  • Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to 100 °C. The optimal temperature and reaction time will depend on the specific amine and catalyst used.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate (B1210297)/hexane) should be chosen to separate the starting materials from the product.

  • Work-up Procedure:

    • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

    • If a solid catalyst is used, it can be removed by filtration.

    • The crude product can be purified directly or after an aqueous work-up. For a typical work-up, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a mild acidic solution (e.g., dilute HCl) to remove any unreacted amine.[4]

    • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification: The solvent is removed from the organic layer under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure trans-2-aminocyclohexanol derivative.[5]

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Data Presentation

The following tables summarize the results from various studies on the ring-opening of this compound with different primary amines under various catalytic and solvent conditions.

Table 1: Aminolysis of this compound with Various Primary Amines Catalyzed by Ca(CF₃CO₂)₂ under Solvent-Free Conditions [6]

EntryAmineTemperature (°C)Time (h)Yield (%)
1Aniline25298
24-Methylaniline25295
34-Methoxyaniline25392
44-Chloroaniline25485
5Benzylamine25199
6n-Butylamine251.596
7Cyclohexylamine25294

Table 2: Effect of Different Catalysts on the Aminolysis of this compound with Aniline

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneSolvent-free8024Low[1]
2Ca(CF₃CO₂)₂ (2 mol%)Solvent-free25298[6]
3Fe-Zn double metal cyanideSolvent-free80595[7]
4Graphene OxideSolvent-free60692[8]
5Cyanuric chloride (2 mol%)Solvent-free25195[4]

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis of trans-2-aminocyclohexanol derivatives and the reaction mechanism.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Reactant Mixing (this compound, Amine, Catalyst) B Heating & Stirring A->B C Cooling to RT B->C D Catalyst Filtration (if applicable) C->D E Solvent Extraction D->E F Drying Organic Layer E->F G Solvent Removal (Rotary Evaporation) F->G H Column Chromatography G->H I Characterization (NMR, IR) H->I

Caption: Experimental workflow for the synthesis of trans-2-aminocyclohexanols.

reaction_mechanism reagents This compound + R-NH₂ transition_state Nucleophilic Attack reagents->transition_state SN2 product trans-2-Aminocyclohexanol transition_state->product Ring-Opening

Caption: Simplified reaction mechanism for the aminolysis of this compound.

References

Application Note: Synthesis of trans-2-Substituted Cyclohexanols via Grignard Reaction with Cyclohexene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Concepts

The Grignard reaction is a fundamental organometallic reaction that facilitates the formation of carbon-carbon bonds. A significant application of this reaction is the nucleophilic addition of a Grignard reagent to an epoxide, resulting in the opening of the epoxide ring to form an alcohol. When cyclohexene (B86901) oxide is used as the substrate, this reaction provides a reliable and stereospecific route to synthesize valuable trans-2-substituted cyclohexanols.

The reaction proceeds via an S_N2-type mechanism where the Grignard reagent, a potent nucleophile, attacks one of the electrophilic carbons of the epoxide ring.[1][2][3] This attack occurs from the backside, leading to an inversion of configuration at the reaction center and resulting in anti-addition across the former C-O bond.[4] For a symmetrical epoxide like cyclohexene oxide, the attack can occur at either carbon, leading to a racemic mixture of enantiomers.[2] The initial product is a magnesium alkoxide, which is subsequently protonated during an acidic workup to yield the final alcohol product.[1][4] The presence of magnesium halides (Lewis acids) in the Grignard reagent can also influence the reaction, though with simple epoxides like this compound, the primary pathway is nucleophilic ring-opening.[5][6]

Reaction Mechanism and Stereochemistry

The reaction between a Grignard reagent (R-MgX) and this compound stereospecifically produces a trans-2-substituted cyclohexanol. The nucleophilic attack occurs via a backside approach, forcing the opening of the epoxide ring and resulting in a product where the R-group and the hydroxyl group are on opposite faces of the cyclohexane (B81311) ring.

G Mechanism: Grignard Reaction with this compound cluster_reactants Reactants cluster_products Products CyclohexeneOxide This compound Alkoxide Magnesium Alkoxide Intermediate CyclohexeneOxide->Alkoxide Nucleophilic Attack Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide Alcohol trans-2-Substituted Cyclohexanol Alkoxide->Alcohol Protonation note1 Backside attack leads to anti-addition, resulting in a trans product. Alkoxide->note1 Workup Acidic Workup (e.g., H₃O⁺) Workup->Alcohol

Caption: Reaction mechanism of a Grignard reagent with this compound.

Applications

The products of this reaction, particularly chiral trans-2-substituted cyclohexanols, are highly valuable in organic synthesis. For instance, trans-2-phenylcyclohexanol is a well-known chiral auxiliary used to control stereochemistry in a variety of asymmetric reactions.[7] The ability to introduce a wide range of alkyl and aryl substituents by choosing the appropriate Grignard reagent makes this a versatile method for generating diverse molecular scaffolds for drug discovery and materials science.

Experimental Workflow

The general procedure involves the careful preparation of the Grignard reagent, followed by its reaction with this compound under anhydrous conditions. The reaction is then quenched and worked up to isolate the desired alcohol product.

G start Start prep_grignard 1. Prepare Grignard Reagent (e.g., Phenylmagnesium Bromide in THF) under inert atmosphere. start->prep_grignard cool_reaction 2. Cool Grignard solution (e.g., -30°C to 0°C). prep_grignard->cool_reaction add_epoxide 3. Add this compound dropwise to the Grignard solution. cool_reaction->add_epoxide react 4. Allow reaction to proceed (e.g., warm to 0°C and stir for 2h). add_epoxide->react quench 5. Quench the reaction with saturated aqueous NH₄Cl or dilute acid. react->quench extract 6. Extract the product with an organic solvent (e.g., Dichloromethane). quench->extract dry_concentrate 7. Dry and concentrate the organic layer. extract->dry_concentrate purify 8. Purify the product (e.g., Recrystallization). dry_concentrate->purify end End purify->end

Caption: General experimental workflow for alcohol synthesis.

Protocol: Synthesis of Racemic trans-2-Phenylcyclohexanol

This protocol is adapted from a procedure published in Organic Syntheses, which details the copper-catalyzed addition of phenylmagnesium bromide to this compound.[8][9]

Materials:

Equipment:

  • Three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath and Dry ice-acetone/nitromethane bath

  • Rotary evaporator

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • In a flame-dried 1-L three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.47 mol).

    • Add 170 mL of anhydrous THF.

    • Add a solution of bromobenzene (1.47 mol) in 250 mL of anhydrous THF dropwise from the dropping funnel. Control the reaction rate with an ice bath to maintain a gentle reflux.[9] After the addition is complete, stir the mixture for 1 hour.

  • Reaction with this compound:

    • To the freshly prepared Grignard reagent, add 400 mL of anhydrous THF.

    • Cool the solution to -30°C using a dry ice bath.[8]

    • Add purified copper(I) chloride (0.066 mol) to the stirred mixture.

    • After 10 minutes, add a solution of this compound (1.0 mol) in 100 mL of THF dropwise over 1.5 hours, maintaining the temperature below -25°C.[8]

    • Upon completion of the addition, allow the reaction mixture to warm to 0°C and stir for an additional 2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding 500 mL of saturated aqueous ammonium sulfate solution.[8]

    • Separate the organic layer and wash it with 100 mL of saturated ammonium sulfate solution.

    • Extract the aqueous layer with two 150-mL portions of dichloromethane.[8]

    • Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to yield the crude product.

    • Recrystallize the solid residue from petroleum ether at -20°C to afford pure trans-2-phenylcyclohexanol.[8]

Safety Precautions:

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a dry, inert atmosphere.

  • Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use in a well-ventilated fume hood.

  • Handle bromobenzene and this compound with appropriate personal protective equipment.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of trans-2-substituted cyclohexanols.

Grignard ReagentProductCatalystYield (%)Reference
Phenylmagnesium Bromidetrans-2-PhenylcyclohexanolCuCl96%[8]

Note: The yield is based on the recrystallized product.

References

Application Notes and Protocols: Asymmetric Deprotonation of Cyclohexene Oxide with Chiral Lithium Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral molecules is of paramount importance in the pharmaceutical industry and organic synthesis. One powerful method to achieve high enantiopurity is the asymmetric deprotonation of prochiral substrates using chiral lithium amide bases. This document provides detailed application notes and protocols for the asymmetric deprotonation of cyclohexene (B86901) oxide to produce optically active 2-cyclohexen-1-ol, a valuable chiral building block in the synthesis of complex molecules. This reaction, first reported in the 1980s, has been refined over the years, offering a reliable method for accessing either enantiomer of the product in high enantiomeric excess (e.e.).[1]

The reaction proceeds via a proposed cyclic six-membered transition state, where the chiral lithium amide coordinates to the oxygen atom of the epoxide, facilitating the stereoselective removal of a β-proton.[1][2] The choice of the chiral amine ligand is crucial for achieving high enantioselectivity. This document will focus on protocols using readily accessible and highly effective chiral lithium amides.

Data Presentation: Performance of Chiral Lithium Amides

The selection of the appropriate chiral lithium amide is critical for the success of the asymmetric deprotonation. The following table summarizes the performance of several commonly used chiral lithium amides in the deprotonation of cyclohexene oxide, providing a comparative overview of their effectiveness.

Chiral Amine PrecursorProduct EnantiomerYield (%)e.e. (%)Additive(s)Reference(s)
(S)-2-(1-Pyrrolidinylmethyl)pyrrolidine(S)8092DBU[3]
(-)-N,N-Diisopinocampheylamine(R)-95-[1][3]
3-Aminomethyl-2-azabicyclo[2.2.1]heptane-9196DBU[2]
(R,R)-N,N'-Bis(1-phenylethyl)-1,2-diaminoethane(R)6876-[4]
(S)-2-(N,N-disubstituted aminomethyl)pyrrolidine derivatives(S)41-92-DBU[3]

Experimental Protocols

Protocol 1: Asymmetric Deprotonation using Lithium (S)-2-(1-Pyrrolidinylmethyl)pyrrolidide

This protocol is adapted from the work of Asami et al. and provides (S)-2-cyclohexen-1-ol with high enantiomeric excess.[3]

Materials:

  • (S)-2-(1-Pyrrolidinylmethyl)pyrrolidine

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.) under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Chiral Lithium Amide Solution:

    • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of (S)-2-(1-Pyrrolidinylmethyl)pyrrolidine (1.2 mmol) in anhydrous THF (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of n-BuLi in hexanes (1.2 mmol) dropwise via syringe.

    • Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the lithium amide.

  • Asymmetric Deprotonation:

    • To the prepared chiral lithium amide solution at 0 °C, add DBU (1.2 mmol).

    • Add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) dropwise.

    • Stir the reaction mixture at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent) to afford pure (S)-2-cyclohexen-1-ol.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the product can be determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).[5][6]

    • For GC analysis, a chiral column (e.g., a cyclodextrin-based column) can be used.

    • For HPLC analysis, derivatization of the alcohol to a suitable ester (e.g., a benzoate (B1203000) or a derivative with a fluorescent tag) may be necessary to achieve baseline separation on a chiral stationary phase.[6]

Protocol 2: Synthesis of the Chiral Amine Precursor - (S)-2-(Aminomethyl)pyrrolidine Derivatives

Many chiral amines used for these reactions are derived from commercially available starting materials like (S)-proline. The following is a general procedure for the synthesis of (S)-2-(disubstituted aminomethyl)pyrrolidine derivatives.

Materials:

Procedure:

  • Reduction of (S)-Proline to (S)-Prolinol:

    • Carefully add LiAlH₄ (1.1 eq.) to a flame-dried flask containing anhydrous THF under an inert atmosphere.

    • Slowly add (S)-proline (1.0 eq.) in portions at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting solids and wash with THF. Concentrate the filtrate to obtain crude (S)-prolinol.

  • Reductive Amination to form the Chiral Diamine:

    • Dissolve (S)-prolinol (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in DCM or DCE.

    • Add STAB (1.5 eq.) or NaBH₃CN (1.5 eq.) in portions.

    • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC).

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or distillation to yield the desired (S)-2-(disubstituted aminomethyl)pyrrolidine.

Mandatory Visualizations

experimental_workflow cluster_prep Chiral Base Preparation cluster_reaction Asymmetric Deprotonation cluster_analysis Work-up & Analysis chiral_amine Chiral Amine Li_amide Chiral Lithium Amide chiral_amine->Li_amide nBuLi n-BuLi nBuLi->Li_amide reaction_mixture Reaction Mixture Li_amide->reaction_mixture THF, 0°C cyclohexene_oxide This compound cyclohexene_oxide->reaction_mixture quench Quench (NH4Cl) reaction_mixture->quench extraction Extraction quench->extraction purification Purification extraction->purification product Chiral 2-Cyclohexen-1-ol purification->product ee_determination e.e. Determination (Chiral GC/HPLC) product->ee_determination

Caption: Experimental workflow for the asymmetric deprotonation of this compound.

signaling_pathway CHO This compound TS [Cyclic Transition State] CHO->TS Coordination CLA Chiral Lithium Amide (Li-NR2) CLA->TS Deprotonation Product (R)- or (S)-2-Cyclohexen-1-ol TS->Product Rearrangement Amine Chiral Amine (HNR2) TS->Amine

Caption: Proposed mechanism for asymmetric deprotonation of this compound.

References

Application Notes and Protocols: Kinetics of Ring-Opening Polymerization of Cyclohexene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of cyclohexene (B86901) oxide (CHO) is a crucial process for the synthesis of poly(cyclohexene oxide) (PCHO), a polymer with a rigid aliphatic ring structure in its main chain. PCHO finds extensive applications in coatings, printing, and sealants. The polymerization is primarily achieved through anionic, cationic, and coordination polymerization methods. The use of metal complexes as catalysts is particularly advantageous due to milder reaction conditions and higher catalytic activity, enabling the production of high molecular weight polyethers.

Understanding the kinetics of CHO ROP is paramount for controlling the polymerization process and tailoring the properties of the resulting polymer. These notes provide an overview of the kinetic aspects of CHO polymerization using various catalytic systems and detailed protocols for conducting and analyzing these reactions.

Kinetic Data Summary

The kinetics of this compound ROP are significantly influenced by the choice of catalyst, cocatalyst, and reaction conditions such as temperature and monomer/catalyst ratio. The following tables summarize key kinetic parameters for different catalytic systems.

Catalyst SystemCocatalystMonomer/Catalyst RatioTemperature (°C)Apparent Rate Constant (k_app_)Activation Energy (Ea) (kJ/mol)Turnover Frequency (TOF) (h⁻¹)
Amine triphenolate iron (III) complex (C1)None10,000/1250.0017 h⁻¹25.4012,623
Amine triphenolate iron (III) complex (C1)None10,000/1350.0023 h⁻¹25.4019,950
Amine triphenolate iron (III) complex (C1)None10,000/1450.0033 h⁻¹25.4038,000
Amine triphenolate iron (III) complex (C1)None10,000/1550.0041 h⁻¹25.4042,911
Bifunctional organoboraneNoneNot SpecifiedNot SpecifiedNot Specified39.77,120
Zirconium complex (1)DMAPNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Titanium(IV) amino-tris(phenolate)PPNCl2000:180Not SpecifiedNot Specified~60

Data compiled from multiple sources. Note that reaction conditions and methods for determining kinetic parameters may vary between studies.[1][2][3][4]

Reaction Mechanisms and Kinetics

The ROP of CHO can proceed through different mechanisms, primarily cationic or coordination-insertion, depending on the catalyst employed.

Cationic Ring-Opening Polymerization: This mechanism is often initiated by Lewis acids or protic acids. The polymerization proceeds via an oxonium ion intermediate. Living cationic polymerization of CHO has been achieved using additives that form "dormant" species, allowing for good control over molecular weight and narrow molecular weight distributions.

Coordination-Insertion Polymerization: Many metal-based catalysts, such as those based on aluminum, iron, and zinc, operate through a coordination-insertion mechanism.[4][5][6] The epoxide coordinates to the metal center, followed by nucleophilic attack of an initiating or propagating group, leading to the ring-opening and insertion of the monomer into the growing polymer chain.

Kinetic studies often reveal a first-order dependence on the monomer concentration.[1][4] The relationship between the natural logarithm of the initial monomer concentration ([M]₀) over the monomer concentration at time t ([M]t) versus time is linear, indicating a first-order reaction with respect to the monomer.[4] The apparent rate constant (k_app_) can be determined from the slope of this plot. The activation energy (Ea) can then be calculated from the Arrhenius plot by plotting ln(k_app_) against the inverse of the absolute temperature (1/T).[4]

Experimental Protocols

Protocol 1: General Procedure for Ring-Opening Polymerization of this compound

This protocol outlines a general procedure for the ROP of CHO using a metal complex catalyst under an inert atmosphere.

Materials:

  • This compound (CHO), freshly distilled over CaH₂

  • Metal complex catalyst

  • Anhydrous solvent (e.g., toluene, dichloromethane), if required

  • Schlenk flask or thick-walled glass reaction tube, oven-dried

  • Magnetic stir bar

  • Syringes and needles for liquid transfer

  • Inert gas supply (Argon or Nitrogen) with a Schlenk line

  • Quenching solution (e.g., acidic methanol)

Procedure:

  • Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.

  • Catalyst Loading: In a glovebox or under a positive flow of inert gas, add the desired amount of the metal complex catalyst to the Schlenk flask containing a magnetic stir bar.[2][6]

  • Solvent and Monomer Addition: If the reaction is to be performed in a solvent, add the desired volume of anhydrous solvent to the flask via syringe. Subsequently, add the freshly distilled this compound to the reaction mixture via syringe.[6] For solvent-free (neat) polymerizations, add the CHO directly to the catalyst.[5][7]

  • Reaction: Place the sealed Schlenk flask in a preheated oil bath set to the desired reaction temperature and begin stirring.[4][6]

  • Monitoring the Reaction: At predetermined time intervals, carefully take aliquots from the reaction mixture using a syringe for analysis.

  • Termination: After the desired reaction time or monomer conversion is reached, terminate the polymerization by adding a quenching solution, such as acidic methanol.[4]

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Protocol 2: Kinetic Study of this compound Polymerization by ¹H NMR Spectroscopy

This protocol describes how to monitor the kinetics of the polymerization by determining the monomer conversion over time using ¹H NMR spectroscopy.

Procedure:

  • Set up the Polymerization: Follow steps 1-4 of Protocol 1.

  • Sampling: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.

  • Sample Preparation for NMR: Immediately quench the reaction in the aliquot by adding it to a vial containing a deuterated solvent (e.g., CDCl₃) and a small amount of a quenching agent if necessary.

  • ¹H NMR Analysis: Acquire the ¹H NMR spectrum of the sample.

  • Conversion Calculation: Determine the monomer conversion by comparing the integration of a characteristic proton signal of the this compound monomer (e.g., the epoxide protons) with the integration of a characteristic proton signal of the resulting poly(this compound) (e.g., the methine protons of the polymer backbone).[3][4] The conversion can be calculated using the following formula: Conversion (%) = [Area(polymer) / (Area(polymer) + Area(monomer))] * 100

  • Kinetic Plot: Plot ln([M]₀/[M]t) versus time (t). If the plot is linear, it indicates a first-order reaction with respect to the monomer. The slope of this line corresponds to the apparent rate constant (k_app_).

Visualizations

General Mechanism for Coordination-Insertion ROP of this compound

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Metal Catalyst (M-X) Activated_Complex Activated Complex [M-X(CHO)] Catalyst->Activated_Complex Coordination CHO1 This compound (CHO) CHO1->Activated_Complex Ring_Opened Ring-Opened Species (X-CHO-M) Activated_Complex->Ring_Opened Insertion Growing_Chain Growing Polymer Chain (X-(CHO)n-CHO-M) Ring_Opened->Growing_Chain Further Insertions CHO2 n CHO CHO2->Growing_Chain Polymer Poly(this compound) (PCHO) Growing_Chain->Polymer Quenching Quenching_Agent Quenching Agent (e.g., H+) Quenching_Agent->Polymer

Caption: A simplified diagram of the coordination-insertion mechanism for the ring-opening polymerization of this compound.

Experimental Workflow for Kinetic Analysis

Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis cluster_kinetics Kinetic Determination A Dry Glassware & Prepare Inert Atmosphere C Add Catalyst, Solvent (optional), and Monomer A->C B Purify Monomer & Solvent B->C D Set Reaction Temperature & Stir C->D E Take Aliquots at Timed Intervals D->E F Quench Aliquots & Prepare for NMR E->F G Acquire ¹H NMR Spectra F->G H Calculate Monomer Conversion G->H I Plot ln([M]₀/[M]t) vs. Time H->I J Determine Apparent Rate Constant (k_app_) I->J K Calculate Activation Energy (Ea) from Arrhenius Plot J->K

Caption: A flowchart illustrating the experimental workflow for studying the kinetics of this compound polymerization.

References

Application Notes & Protocols: Cyclohexene Oxide in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexene (B86901) oxide (CHO) is a versatile cycloaliphatic epoxide monomer used in the synthesis of a variety of polymers.[1] Its rigid cyclohexyl group imparts unique thermal and mechanical properties to the resulting polymers, such as high glass transition temperatures (Tg) and tensile modulus.[2][3] The primary polymerization methods involving CHO are ring-opening polymerization (ROP) to produce poly(cyclohexene oxide) (PCHO), and ring-opening copolymerization (ROCOP) with comonomers like carbon dioxide (CO2) or cyclic anhydrides to yield poly(cyclohexene carbonate) (PCHC) and polyesters, respectively.[4][5][6]

The ability to produce well-defined polymers with controlled molecular weights and architectures, including block copolymers through living polymerization techniques, makes CHO-based polymers promising candidates for advanced applications.[7][8][9] For drug development professionals, these polymers offer potential as components in drug delivery systems, where properties like biocompatibility, degradability, and the ability to form specific nanostructures are paramount. This document provides detailed application notes and protocols for the synthesis and characterization of polymers derived from this compound.

Polymerization Methods

This compound can be polymerized through several mechanisms, primarily cationic and coordination polymerizations. These methods can be tailored to control the polymer's microstructure, molecular weight, and dispersity.

Ring-Opening Polymerization (ROP) of this compound

The ROP of CHO leads to the formation of poly(this compound) (PCHO), a polyether with a rigid aliphatic ring in its backbone.[6] This polymerization can be initiated by various catalytic systems.

  • Cationic ROP: This method often employs strong acids or Lewis acids as initiators. Living cationic polymerization of CHO has been achieved, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[7][8][9] This control is crucial for creating well-defined polymer architectures like block copolymers.

  • Coordination ROP: Metal-based catalysts, such as those containing zinc, aluminum, or iron, are highly effective for the ROP of CHO.[6][10][11] These systems can offer high activity and selectivity, often proceeding under mild reaction conditions.[6][12] For instance, certain amine triphenolate iron(III) complexes have demonstrated excellent activity (TOF > 11050 h⁻¹) in the absence of a co-catalyst.[6][12]

Ring-Opening Copolymerization (ROCOP)

CHO can be copolymerized with other monomers to create polymers with varied functionalities and properties.

  • ROCOP with Carbon Dioxide (CO₂): The copolymerization of CHO and CO₂ is a significant pathway for CO₂ utilization, producing poly(cyclohexene carbonate) (PCHC).[4][13][14][15] PCHC is a thermoplastic with a high Tg (up to 120°C) and tensile modulus, making it a potential engineering plastic.[2] Various catalysts, including zinc, cobalt, and magnesium complexes, have been developed to mediate this reaction, sometimes influencing the stereoregularity of the resulting polymer.[2][13][14][15]

  • ROCOP with Cyclic Anhydrides: CHO readily undergoes alternating copolymerization with cyclic anhydrides (e.g., phthalic anhydride (B1165640), maleic anhydride) to produce polyesters.[5][16][17] This reaction is often catalyzed by metal-salen complexes (e.g., Cr, Co) in combination with a cocatalyst.[16][17] The choice of anhydride and catalyst system can influence the reaction rate and polymer properties.[16][17]

Diagram 1: Polymerization Routes of this compound

G Polymerization Pathways for this compound CHO This compound (CHO) ROP Ring-Opening Polymerization (ROP) CHO->ROP  Homopolymerization ROCOP Ring-Opening Copolymerization (ROCOP) CHO->ROCOP PCHO Poly(this compound) (PCHO) ROP->PCHO PCHC Poly(cyclohexene carbonate) (PCHC) ROCOP->PCHC  + CO2 Polyester Polyester ROCOP->Polyester  + Anhydride CO2 Carbon Dioxide (CO2) CO2->ROCOP Anhydride Cyclic Anhydride Anhydride->ROCOP

Caption: Overview of major polymerization pathways for this compound monomer.

Data Presentation: Polymerization Conditions and Results

The following tables summarize quantitative data from various studies on the polymerization of this compound.

Table 1: Ring-Opening Polymerization of CHO to PCHO

Catalyst System [CHO]/[Cat] Temp. (°C) Time (h) Conversion (%) Mn ( kg/mol ) Đ (Mw/Mn) Tg (°C) Ref.
Amine Triphenolate Fe(III) (C1) 10,000 25 0.87 >99 102.3 1.54 67.4 [6]
Amine Triphenolate Fe(III) (C1) 20,000 35 3.43 >99 185.2 1.61 - [6]
Al Amine-phenolate 10,000 25 0.25 98 910 1.16 - [10]

| Zn(C₆F₅)₂(toluene) | 1,000 | RT | 0.08 | 98 | 98.2 | 1.10 | 63 |[11] |

Table 2: Ring-Opening Copolymerization of CHO and CO₂ to PCHC

Catalyst System [CHO]/[Cat] Temp. (°C) Pressure (bar) Time (h) Conversion (%) Mn ( kg/mol ) Đ (Mw/Mn) Ref.
Dinuclear Zinc Scorpionate (4) 100 70 10 2 99 10.1 1.21 [4]
Dinuclear Zinc Scorpionate (4) 100 80 40 16 99 17.5 1.10 [4]
(R,R)-(salen-1)CoBr / [PPN]Cl 500 25 20 24 26 10.4 1.05 [13]
[Zn(2,6-difluorophenoxide)₂]₂ - - - - - 42 6.0 [3]

| Chiral Dinuclear Cobalt (IIa) | - | 80 | 4.0 MPa | 12 | 96.5 | 18.5 | 1.21 |[15] |

Table 3: Ring-Opening Copolymerization of CHO and Anhydrides to Polyesters

Comonomer Catalyst System [M]/[Cat]/[Co-cat] Temp. (°C) Time (h) Conversion (%) Mn ( kg/mol ) Đ (Mw/Mn) Ref.
Phthalic Anhydride Bimetallic Zn (3) / PPNCl 100 / 1 / 2 80 16 100 10.5 1.20 [5]
Maleic Anhydride Bimetallic Zn (3) / PPNCl 100 / 1 / 2 80 16 99 8.9 1.15 [5]
Succinic Anhydride Bimetallic Zn (3) / PPNCl 100 / 1 / 2 80 16 99 9.5 1.17 [5]

| Phthalic Anhydride | salophenCrCl / PPNCl | 100 / 1 / 1 | 100 | 24 | 99 | 10.6 | 1.15 |[16] |

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should consult the original publications for specific details and safety precautions.

Protocol 1: Synthesis of Poly(cyclohexene carbonate) (PCHC) via ROCOP

This protocol is adapted from the copolymerization of CHO and CO₂ using a dinuclear zinc scorpionate catalyst.[4]

Materials:

  • This compound (CHO), freshly distilled

  • Dinuclear zinc scorpionate complex (e.g., complex 4 in[4])

  • High-pressure stainless-steel autoclave reactor with magnetic stirring

  • Dichloromethane (DCM)

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Preparation: Dry the autoclave reactor thoroughly in an oven and cool under a stream of inert gas (Argon or Nitrogen).

  • Charging the Reactor: In a glovebox or under an inert atmosphere, add the zinc catalyst (e.g., 1 mol% relative to CHO) to the reactor.

  • Add freshly distilled this compound to the reactor via syringe.

  • Reaction: Seal the reactor and remove it from the glovebox. Pressurize the reactor with CO₂ to the desired pressure (e.g., 10-40 bar).

  • Place the reactor in a preheated oil bath or heating mantle set to the reaction temperature (e.g., 70-80°C) and begin stirring.

  • Continue the reaction for the specified duration (e.g., 2-16 hours).

  • Termination and Purification: After the reaction period, cool the reactor to room temperature and slowly vent the CO₂ pressure.

  • Open the reactor and dissolve the crude product in a minimal amount of dichloromethane.

  • Precipitate the polymer by slowly adding the DCM solution to a large volume of vigorously stirring methanol.

  • Filter the white polymer precipitate, wash with fresh methanol, and dry under vacuum at 40-60°C until a constant weight is achieved.

Protocol 2: Living Cationic ROP of this compound (PCHO)

This protocol is based on the living cationic polymerization of CHO to achieve controlled molecular weight and narrow dispersity.[8]

Materials:

  • This compound (CHO), dried over CaH₂ and distilled

  • Dichloromethane (DCM), dried and distilled

  • Initiator solution (e.g., Ph₃CB(C₆F₅)₄ in DCM)

  • Lewis basic additive (e.g., hexamethylene oxide, HMO)

  • Quenching agent (e.g., sodium phenoxide, PhONa)

  • Hexane

  • Dry, inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Setup: Assemble a flame-dried glass reaction tube equipped with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: Cool the tube to the reaction temperature (e.g., -20°C).

  • Using dry syringes, add the solvent (DCM), an internal standard for GC analysis (e.g., hexane), the Lewis basic additive (HMO), and the monomer (CHO) sequentially.

  • Initiation: Initiate the polymerization by adding a pre-chilled solution of the initiator (Ph₃CB(C₆F₅)₄) to the monomer solution.

  • Polymerization: Allow the reaction to proceed for the desired time. Monitor monomer conversion by taking aliquots and analyzing via gas chromatography.

  • Termination: Quench the reaction by adding the terminating agent (e.g., a solution of PhONa).

  • Purification: Dilute the reaction mixture with hexane. Wash the organic phase with an aqueous sodium hydroxide (B78521) solution and then with water.

  • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and remove the volatiles under reduced pressure to obtain the final polymer.

Protocol 3: Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Record ¹H and ¹³C NMR spectra.

  • For PCHC, determine the conversion of CHO and selectivity by comparing the integrals of resonances for the polymer backbone (e.g., carbonate at ~4.65 ppm) against any remaining monomer or byproducts.[4] For PCHO, confirm the polyether structure (e.g., ~3.45 ppm).

2. Gel Permeation Chromatography (GPC):

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).

  • Dissolve the polymer in a suitable eluent (e.g., THF).

  • Run the sample on a GPC system calibrated with polystyrene or other appropriate standards.

3. Differential Scanning Calorimetry (DSC):

  • Determine the glass transition temperature (Tg).

  • Accurately weigh a small amount of polymer (5-10 mg) into an aluminum DSC pan.

  • Heat the sample to a temperature above its expected Tg (e.g., 150°C) to erase thermal history, cool it rapidly, and then heat it again at a controlled rate (e.g., 10°C/min). The Tg is determined from the inflection point in the heat flow curve during the second heating scan.

Visualizations of Workflows and Relationships

Diagram 2: General Experimental Workflow

G General Workflow for CHO Polymer Synthesis & Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization prep Reactor/Glassware Preparation (Drying) charge Charge Monomer(s) & Catalyst prep->charge react Polymerization (Controlled T, P, t) charge->react terminate Termination & Crude Product Isolation react->terminate purify Precipitation & Washing terminate->purify dry Drying under Vacuum purify->dry nmr NMR (Structure, Conversion) dry->nmr gpc GPC (Mn, Đ) dry->gpc dsc DSC (Tg) dry->dsc

Caption: From reactor setup to final polymer characterization.

Diagram 3: Factors Influencing Polymer Properties

G Relationship Between Conditions and Polymer Properties catalyst Catalyst/Initiator Choice pdi Dispersity (Đ) catalyst->pdi micro Microstructure (Tacticity, Alternation) catalyst->micro rate Reaction Rate & Conversion catalyst->rate cocat Comonomer / Cocatalyst cocat->micro cocat->rate ratio [Monomer]/[Catalyst] Ratio mw Molecular Weight (Mn) ratio->mw conditions Reaction Conditions (Temp, Pressure, Time) conditions->mw conditions->rate thermal Thermal Properties (Tg) mw->thermal

Caption: Key experimental parameters and their impact on final polymer characteristics.

Applications in Research and Drug Development

Polymers derived from this compound possess properties that make them highly relevant for materials science research and potentially for biomedical applications, including drug delivery.

  • Engineering and High-Performance Materials: The high glass transition temperature of PCHC (up to 120°C) makes it a candidate for applications requiring good thermal stability, positioning it as a potentially sustainable alternative to some petroleum-based engineering plastics.[2]

  • Drug Delivery Systems: While direct applications of PCHO or PCHC in drug delivery are still emerging, the underlying polymer synthesis platforms are highly relevant.

    • Controlled Architectures: The development of living cationic polymerization methods for CHO is critical.[7][8] This level of control allows for the synthesis of well-defined block copolymers. For instance, a hydrophilic block like poly(ethylene oxide) (PEO) could be combined with a hydrophobic PCHO block. Such amphiphilic block copolymers are known to self-assemble in aqueous solutions to form nanoparticles or micelles, which are widely used as carriers for poorly soluble drugs.[18][19]

    • Biocompatible Materials: Polycarbonates are often explored for biomedical applications due to their biocompatibility and potential for degradation. PCHC, derived from CO₂, offers a more sustainable route to this class of polymers.[15] Further research into the degradation profile and biocompatibility of PCHC is necessary to validate its use in drug delivery.

    • Functionalization: The polymer backbone can be further functionalized to attach targeting ligands or therapeutic agents, a common strategy in advanced drug delivery design. The ability to precisely control the polymerization is the first step toward creating these complex, functional materials.

References

Synthesis of Poly(cyclohexene carbonate) from Cyclohexene Oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(cyclohexene carbonate) (PCHC) from the ring-opening copolymerization of cyclohexene (B86901) oxide (CHO) and carbon dioxide (CO₂). PCHC is a biodegradable aliphatic polycarbonate with a high glass transition temperature, making it a material of significant interest for various applications, including as a potential excipient in drug delivery systems.

Introduction

The synthesis of PCHC is achieved through the alternating copolymerization of cyclohexene oxide and carbon dioxide, a process that utilizes CO₂ as a renewable C1 feedstock.[1][2][3] This reaction is typically catalyzed by metal complexes, with various systems based on zinc, cobalt, chromium, and iron having been developed.[2][3][4][5] The choice of catalyst and reaction conditions significantly influences the polymer's properties, such as molecular weight, polydispersity, and stereoregularity.[1]

Reaction Pathway and Mechanism

The synthesis of PCHC from CHO and CO₂ proceeds via a ring-opening copolymerization (ROCOP) mechanism. The catalyst plays a crucial role in activating the epoxide ring of this compound, allowing for the insertion of carbon dioxide and subsequent chain propagation. The general reaction is depicted below.

ReactionPathway cluster_reactants Reactants CHO This compound (CHO) Catalyst Catalyst CHO->Catalyst + CO2 Carbon Dioxide (CO₂) CO2->Catalyst + PCHC Poly(cyclohexene carbonate) (PCHC) Catalyst->PCHC Polymerization

Caption: Reaction scheme for the synthesis of poly(cyclohexene carbonate).

Experimental Data Summary

The following tables summarize quantitative data from various catalytic systems for the synthesis of PCHC. These tables are intended to provide a comparative overview to aid in the selection of appropriate reaction conditions.

Table 1: Comparison of Different Catalyst Systems for PCHC Synthesis

Catalyst SystemCo-catalystTemp. (°C)Pressure (bar)Time (h)Conversion (%)Mn ( g/mol )PDI (Đ)Reference
(salen)Co(III) complex[PPN]Cl701.3 MPa3High--[1][6]
Amine triphenolate Fe(III)None1003 MPa1680 (for cyclic carbonate)--[2][5]
Trinuclear Schiff base CrNone----13,790Low[3]
Yb(salen) complexNBu₄Cl90-185710,2001.54[7]
CrTFPPClDMAP95-110-18~75--[8]
Scorpionate Zn complexNone7010-High-Narrow[9]

Mn = Number-average molecular weight, PDI = Polydispersity Index (Đ = Mw/Mn) [PPN]Cl = bis(triphenylphosphine)iminium chloride, DMAP = 4-(dimethylamino)pyridine

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of PCHC in a laboratory setting. Caution: These reactions are typically carried out under pressure and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials and Equipment
  • Monomer: this compound (CHO), freshly distilled before use.

  • Gas: High-purity carbon dioxide (CO₂).

  • Catalyst: Selected metal complex (e.g., scorpionate zinc complex).[9]

  • Co-catalyst (if required): e.g., [PPN]Cl.[1]

  • Solvent (optional): Anhydrous toluene (B28343) or dichloromethane.

  • Reactor: High-pressure stainless-steel autoclave equipped with a magnetic stirrer and temperature controller.

  • Purification: Methanol, dichloromethane.

  • Characterization: Nuclear Magnetic Resonance (NMR) spectrometer, Gel Permeation Chromatography (GPC).

General Polymerization Procedure

ExperimentalWorkflow A Reactor Preparation (Drying and purging) B Charging Reactants (Catalyst, CHO) A->B C Pressurization with CO₂ B->C D Reaction (Heating and stirring) C->D E Depressurization and Cooling D->E F Polymer Isolation (Dissolution and precipitation) E->F G Drying F->G H Characterization (NMR, GPC) G->H

Caption: General experimental workflow for PCHC synthesis.

  • Reactor Preparation: The stainless-steel autoclave is thoroughly cleaned and dried in an oven at >100 °C overnight. The reactor is then cooled under vacuum and purged with an inert gas (e.g., nitrogen or argon) several times to remove any residual air and moisture.

  • Charging the Reactor: The catalyst (and co-catalyst, if applicable) is weighed and quickly transferred into the reactor under an inert atmosphere. Freshly distilled this compound is then added to the reactor via syringe.[9]

  • Pressurization: The reactor is sealed, and the inert gas is vented. Carbon dioxide is then introduced into the reactor to the desired pressure (e.g., 10-40 bar).[9]

  • Polymerization: The reaction mixture is heated to the desired temperature (e.g., 70-100 °C) and stirred for a specified period (e.g., 2-24 hours).[9] The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing the conversion of CHO by ¹H NMR.

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the CO₂ pressure is carefully vented. The crude product, which is often a viscous liquid or a solid, is dissolved in a suitable solvent like dichloromethane.

  • Purification: The polymer solution is then slowly added to a large volume of a non-solvent, such as cold methanol, with vigorous stirring to precipitate the polymer.[10] This process is repeated 2-3 times to ensure the removal of unreacted monomer and catalyst residues.

  • Drying: The purified PCHC is collected by filtration or centrifugation and dried in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the polymer and to determine the conversion of the monomer.[1][9] The carbonate linkage in PCHC typically shows a characteristic signal around 4.65 ppm in ¹H NMR.[9]

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.[9]

Concluding Remarks

The synthesis of poly(cyclohexene carbonate) from this compound and carbon dioxide offers a promising route to a valuable biodegradable polymer. The choice of catalyst and careful control over reaction parameters are critical for achieving the desired polymer properties. The protocols and data presented here provide a foundation for researchers to explore and optimize the synthesis of PCHC for their specific applications.

References

Cyclohexene Oxide: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexene (B86901) oxide is a valuable and versatile cyclic ether that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its strained three-membered epoxide ring is susceptible to nucleophilic attack, enabling regioselective and stereoselective ring-opening reactions. This reactivity makes it an ideal intermediate for the introduction of diverse functional groups, a critical aspect in the construction of pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the use of cyclohexene oxide and its derivatives in the synthesis of pharmaceuticals, with a focus on the antiviral agent Oseltamivir (B103847).

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its function as a precursor to chiral synthons. The ring-opening of the epoxide can be achieved with a variety of nucleophiles, including amines, azides, and alcohols, to afford highly functionalized cyclohexane (B81311) scaffolds.[1][2] These scaffolds are central to the structure of numerous therapeutic agents.

1. Synthesis of Antiviral Drugs:

A prominent example of the application of a cyclohexene-based epoxide is in the synthesis of the neuraminidase inhibitor, Oseltamivir (Tamiflu®).[3][4] Various synthetic routes to Oseltamivir utilize a strategically functionalized cyclohexene epoxide or a related aziridine (B145994) intermediate.[5][6] The synthesis hinges on the stereocontrolled introduction of amino and ether functionalities onto the cyclohexene ring, a transformation readily achievable from an epoxide precursor.

2. Potential for Analgesic and Anti-inflammatory Agents:

While specific, named examples with detailed protocols are less prevalent in publicly available literature, the cyclohexene scaffold is a known pharmacophore in the design of analgesic and anti-inflammatory drugs. The ability to introduce diverse substituents onto the cyclohexane ring via this compound opens avenues for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-modulating compounds.

Experimental Protocols

Protocol 1: Synthesis of Oseltamivir from a Cyclohexene Epoxide Intermediate

This protocol outlines a key transformation in a multi-step synthesis of Oseltamivir, focusing on the ring-opening of a cyclohexene epoxide intermediate. This pathway highlights the strategic use of the epoxide functionality to install the requisite amino group with the correct stereochemistry.[5]

Step 1: Regioselective Ring-Opening of Cyclohexene Epoxide with Sodium Azide (B81097)

  • Reaction: Regioselective opening of the cyclohexene epoxide with sodium azide (NaN₃) and ammonium (B1175870) chloride (NH₄Cl) to yield the corresponding azido (B1232118) alcohol.[5]

  • Reagents and Solvents:

    • Cyclohexene epoxide derivative (1.0 eq)

    • Sodium azide (NaN₃, 1.5 eq)

    • Ammonium chloride (NH₄Cl, 1.2 eq)

    • Solvent: A mixture of Dimethylformamide (DMF), Ethanol (EtOH), and Water (H₂O) in a 2:2:1 ratio.

  • Procedure:

    • Dissolve the cyclohexene epoxide derivative in the DMF/EtOH/H₂O solvent mixture in a round-bottom flask equipped with a magnetic stirrer.

    • Add sodium azide and ammonium chloride to the solution.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude azido alcohol by column chromatography on silica (B1680970) gel.

Step 2: Aziridination of the Azido Alcohol

  • Reaction: Conversion of the azido alcohol to the corresponding aziridine.[5]

  • Reagents and Solvents:

  • Procedure:

    • Dissolve the azido alcohol in toluene in a round-bottom flask.

    • Add triphenylphosphine to the solution.

    • Reflux the reaction mixture and monitor by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product is then acylated to protect the aziridine nitrogen.

    • Purify the acylated aziridine by column chromatography.

Step 3: Regioselective Ring Opening of the Aziridine with 3-Pentanol (B84944)

  • Reaction: Opening of the aziridine ring with 3-pentanol to introduce the characteristic ether linkage of Oseltamivir.[5]

  • Reagents and Solvents:

    • Acylated aziridine from Step 2 (1.0 eq)

    • 3-Pentanol (excess)

    • Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Procedure:

    • Dissolve the acylated aziridine in 3-pentanol.

    • Cool the solution in an ice bath and slowly add the Lewis acid catalyst.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • The crude product then undergoes deprotection of any protecting groups.

    • Purify the final product by column chromatography.

The subsequent steps to complete the synthesis of Oseltamivir involve functional group manipulations that are well-documented in organic synthesis literature.[4]

Data Presentation

The following table summarizes representative yields for the key transformations in the synthesis of Oseltamivir from a cyclohexene-derived pathway. Please note that yields can vary depending on the specific reagents, conditions, and scale of the reaction.

StepStarting MaterialProductCatalyst/Reagent HighlightsRepresentative Yield (%)Reference
Diels-Alder Reaction & Aziridination 1,3-Butadienyl-3-pentyl ether & 3-nitro-ethyl acrylateAziridine IntermediateCopper catalyst, PhI=NNs67[3]
Aziridine Ring-Opening, Nitro & Sulfonyl Removal, Acetylation, and Hydrogenation (4 steps) Aziridine IntermediateOseltamivirMultiple steps~60 (combined)[3]
Overall Yield Starting diene and dienophileOseltamivir-40[3]

Visualizations

Logical Workflow: this compound as a Pharmaceutical Intermediate

G cluster_nucleophiles Nucleophiles start This compound ring_opening Nucleophilic Ring-Opening start->ring_opening intermediate Functionalized Cyclohexane (e.g., Amino Alcohol, Azido Alcohol) ring_opening->intermediate elaboration Further Synthetic Elaboration intermediate->elaboration api Active Pharmaceutical Ingredient (API) elaboration->api amines Amines amines->ring_opening azides Azides azides->ring_opening alcohols Alcohols alcohols->ring_opening G cluster_main_path Key Transformations in Oseltamivir Synthesis cluster_reagents Key Reagents epoxide Cyclohexene Epoxide Derivative azido_alcohol Azido Alcohol epoxide->azido_alcohol NaN₃, NH₄Cl aziridine Acylated Aziridine azido_alcohol->aziridine 1. Ph₃P 2. Acylation amino_ether Protected Amino Ether aziridine->amino_ether 3-Pentanol, BF₃·OEt₂ oseltamivir Oseltamivir amino_ether->oseltamivir Deprotection & Functional Group Manipulation nan3 Sodium Azide ph3p Triphenyl- phosphine pentanol 3-Pentanol

References

Metal-Catalyzed Epoxidation of Cyclohexene: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The epoxidation of cyclohexene (B86901) to produce cyclohexene oxide is a pivotal transformation in organic synthesis, yielding a versatile intermediate for the production of pharmaceuticals, agrochemicals, and fine chemicals. This document provides detailed experimental protocols for the metal-catalyzed epoxidation of cyclohexene, utilizing a range of transition metal catalysts. It includes a comprehensive summary of quantitative data for easy comparison of different catalytic systems and visual diagrams to elucidate the experimental workflow and reaction principles.

Introduction

The selective oxidation of olefins to epoxides is a cornerstone of modern chemical synthesis. Among these reactions, the epoxidation of cyclohexene has been extensively studied as a model system. Various transition metal complexes have been shown to effectively catalyze this reaction, offering high yields and selectivities under optimized conditions. This protocol outlines procedures for cyclohexene epoxidation using catalysts based on molybdenum, vanadium, cobalt, manganese, and iron, with common oxidants such as tert-butyl hydroperoxide (TBHP) and hydrogen peroxide (H₂O₂).

Key Reaction Components and Their Logical Relationships

The successful epoxidation of cyclohexene is dependent on the interplay of several key components: the cyclohexene substrate, a metal catalyst that activates the oxidant, and the oxidant itself, which provides the oxygen atom for the epoxide ring. The choice of solvent is also critical as it can influence catalyst stability and reaction kinetics.

G sub Cyclohexene (Substrate) reac Epoxidation Reaction sub->reac cat Metal Catalyst (e.g., Mo, V, Co, Mn, Fe complexes) cat->reac oxi Oxidant (e.g., TBHP, H₂O₂) oxi->reac sol Solvent (e.g., Toluene, Acetonitrile) sol->reac pro This compound (Product) reac->pro

Caption: Logical relationship of key components in metal-catalyzed cyclohexene epoxidation.

Experimental Protocols

The following are detailed protocols for the epoxidation of cyclohexene using different metal catalysts.

Molybdenum-Catalyzed Epoxidation with TBHP

This protocol is adapted from studies on oxomolybdenum complexes.[1][2][3]

Materials:

  • Cyclohexene

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Dioxo(acetylacetonato)molybdenum(VI) (MoO₂(acac)₂)

  • Toluene or 1,2-dichloroethane (B1671644) (solvent)

  • Internal standard (e.g., dodecane) for GC analysis

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the MoO₂(acac)₂ catalyst.

  • Add the solvent (toluene or 1,2-dichloroethane) to the flask.

  • Add cyclohexene and the internal standard to the reaction mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with stirring.

  • Slowly add TBHP to the reaction mixture using a syringe pump over a period of 30 minutes.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

  • After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • The product can be purified by distillation if required.

Vanadium-Catalyzed Epoxidation with TBHP

This protocol is based on the use of a vanadium complex supported on Montmorillonite K-10.[4]

Materials:

  • Cyclohexene

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • VO(acac)₂ supported on Montmorillonite K-10 (K10-V) catalyst

  • Solvent (e.g., heptane)

  • Internal standard for GC-MS analysis

Procedure:

  • To a reaction vessel, add the K10-V catalyst and the solvent.

  • Add cyclohexene to the suspension.

  • Stir the mixture at the desired reaction temperature.

  • Add TBHP to initiate the reaction. The molar ratio of substrate to oxidant is typically 1:2.

  • Analyze the reaction products at different time intervals using Gas Chromatography-Mass Spectrometry (GC-MS). The main products are typically this compound, 1,2-cyclohexanediol, 2-cyclohexen-1-ol, and 2-cyclohexen-1-one.[4]

Cobalt-Catalyzed Aerobic Epoxidation

This protocol utilizes a cobalt porphyrin complex and molecular oxygen.[5]

Materials:

  • Cyclohexene

  • Cobalt porphyrin catalyst (CoPor)

  • Co-substrate (e.g., sunflower seed oil containing linoleic acid)

  • Acetonitrile (solvent)

  • Biphenyl (internal standard)

  • Oxygen (O₂)

Procedure:

  • In a stainless steel autoclave reactor or a two-necked flask with a reflux condenser, combine the alkene, cobalt porphyrin catalyst, co-substrate, acetonitrile, and biphenyl.

  • Pressurize the reactor with O₂ (e.g., 0.5 MPa) or bubble O₂ through the flask (e.g., 10 mL/min).

  • Stir the mixture at the desired temperature (e.g., 80°C) for a specified time (e.g., 12 hours).

  • After the reaction, analyze the oxidation products by GC.

Manganese-Catalyzed Epoxidation with H₂O₂

This procedure is based on an in-situ generated manganese catalyst.[6][7][8]

Materials:

  • Cyclohexene

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Manganese(II) salt (e.g., MnSO₄ or MnCl₂)

  • Picolinic acid derivative

  • Quinoline (B57606)

  • 2,3-butadione

  • Acetonitrile (MeCN)

  • Hexadecane (B31444) (internal standard)

Procedure:

  • In a reaction vial, prepare a solution of cyclohexene (0.250 M), manganese(II) salt (0.25 mol%), picolinic acid derivative (1 mol%), quinoline (5 mol%), and 2,3-butadione (0.5 eq.) in acetonitrile.

  • Slowly add a diluted solution of H₂O₂ (1-2 equivalents in MeCN) to the reaction mixture via a syringe pump over 2 hours at room temperature (25°C).

  • Monitor the conversion and yield by GC analysis using hexadecane as an internal standard.

Iron-Catalyzed Epoxidation with H₂O₂

This protocol is for the asymmetric epoxidation of cyclic enones, adaptable for cyclohexene.[9]

Materials:

  • Cyclohexene

  • Hydrogen peroxide (H₂O₂), aqueous solution

  • Iron catalyst with a tetradentate N-based ligand (1-3 mol%)

  • 2-Ethylhexanoic acid (2-eha) as an additive

  • Acetonitrile (solvent)

Procedure:

  • In a reaction vessel, dissolve the cyclohexene, iron catalyst, and 2-eha in acetonitrile.

  • Cool the solution to the desired temperature (e.g., -30°C).

  • Add H₂O₂ (e.g., 2.3 equivalents) to the solution via a syringe pump over 30 minutes.

  • Following the addition of H₂O₂, analyze the reaction by gas chromatography to determine conversion and yield.

General Experimental Workflow

The general workflow for the metal-catalyzed epoxidation of cyclohexene involves several key stages, from the preparation of reactants to the final analysis of the products.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Prepare Reactant Solution (Cyclohexene, Solvent, Internal Standard) C Combine Reactants and Catalyst A->C B Prepare Catalyst Solution/Suspension B->C D Set Reaction Temperature C->D E Add Oxidant D->E F Monitor Reaction Progress (e.g., GC, TLC) E->F G Quench Reaction F->G Reaction Complete H Product Extraction & Washing G->H I Drying and Solvent Removal H->I J Product Analysis (GC, NMR, MS) I->J K Purification (e.g., Distillation, Chromatography) I->K

Caption: General experimental workflow for metal-catalyzed cyclohexene epoxidation.

Data Presentation

The following table summarizes quantitative data from various metal-catalyzed epoxidation of cyclohexene experiments.

Catalyst SystemOxidantSolventTemp (°C)Time (h)Cyclohexene Conversion (%)This compound Selectivity (%)Reference
MoO₂(acac)₂TBHPToluene60-70VariesHighHigh[1]
K10-V4TBHPHeptaneRT3.51470[4]
K10-V2TBHPHeptaneRT3.52020[4]
Cobalt PorphyrinO₂Acetonitrile80127649
MIL-47(V)H₂O₂-120 (gas)Varies--[10][11]
[(Bn-tpen)FeII]²⁺O₂AcetonitrileRT2418.16.1
5V/Ti-AACTBHPHeptaneRTVaries42~68[12][13]
MnCl₂/Picolinic acid deriv.H₂O₂Acetonitrile252~10042[6]
Mn(OAc)₂/Picolinic acidH₂O₂Acetonitrile252~10040-45[6]
[(CH₃)₃C₁₆H₃₃N]₃(PO₄)(WO₃)₄H₂O₂Dichloroethane5549899[14]
[(CH₃)₃C₁₆H₃₃N]₃(PO₄)(WO₃)₄H₂O₂Dichloromethane4579797[14]

Note: RT = Room Temperature. "Varies" indicates that the reaction time was not explicitly stated as a fixed value but depended on reaction monitoring. "-" indicates that the specific data point was not provided in the abstract.

Conclusion

The protocols and data presented herein offer a valuable resource for researchers engaged in the synthesis of epoxides. The choice of catalyst, oxidant, and reaction conditions can be tailored to achieve desired outcomes in terms of yield, selectivity, and environmental impact. The provided workflows and diagrams serve as a guide for setting up and executing these important chemical transformations. Careful optimization of the parameters outlined in these protocols will be crucial for achieving success in specific research applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclohexene Oxide Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the epoxidation of cyclohexene (B86901). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize reaction yields.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields and other undesirable outcomes during the epoxidation of cyclohexene.

Issue 1: Low or No Conversion of Cyclohexene

  • Question: I am observing very low or no conversion of my cyclohexene to the epoxide. What are the potential causes and how can I address them?

  • Answer: Low or no conversion is a common issue that can stem from several factors related to your reagents and reaction conditions. Here is a systematic approach to troubleshooting:

    • Check Your Oxidizing Agent: Ensure the oxidizing agent (e.g., m-CPBA, hydrogen peroxide) is fresh and has been stored correctly. Peroxy acids, in particular, can degrade over time.

    • Catalyst Activity (for catalytic reactions): If using a heterogeneous catalyst, ensure it has been activated and stored under appropriate conditions. For homogeneous catalysts, verify that the correct catalyst loading is being used; too little catalyst will result in a slow or incomplete reaction.

    • Reaction Temperature: While high temperatures can lead to side reactions, a temperature that is too low may result in a very slow reaction rate. Consult literature for the optimal temperature range for your specific system.

    • Purity of Starting Material: Ensure your cyclohexene is free from impurities that could inhibit the reaction.

Issue 2: Formation of Significant Byproducts

  • Question: My reaction is producing significant amounts of byproducts like 2-cyclohexen-1-ol, 2-cyclohexen-1-one, or trans-1,2-cyclohexanediol, leading to a low yield of cyclohexene oxide. How can I improve selectivity?

  • Answer: The formation of byproducts is a primary challenge in optimizing cyclohexene epoxidation. The main competing reactions are allylic oxidation and epoxide ring-opening.[1]

    • Control the Temperature: High temperatures can favor both allylic oxidation and ring-opening.[1][2] Running the reaction at the lowest effective temperature, such as in an ice bath at 0°C, can significantly improve selectivity for the epoxide.[1] In one study, a reaction at 40°C did not produce the epoxide, but rather an alcohol, likely due to the epoxide ring being opened after formation.[2]

    • Choice of Oxidant and Catalyst: The combination of oxidant and catalyst heavily influences the reaction pathway. For instance, some vanadium-based catalysts might promote allylic oxidation.[1] Systems like m-CPBA are generally highly selective for epoxidation.[1]

    • Minimize Water and Acidity: The presence of water and acidic conditions can lead to the hydrolysis of the epoxide to form a diol.[1] Ensure your solvent is anhydrous. When using a peroxyacid, consider adding a buffer like sodium bicarbonate to neutralize the carboxylic acid byproduct.[1]

    • Controlled Reagent Addition: In catalytic systems using H₂O₂, a slow, controlled addition of the oxidant can prevent its accumulation and subsequent decomposition, which can lead to side reactions.[1]

Issue 3: Exothermic Reaction is Difficult to Control

  • Question: My epoxidation reaction is highly exothermic. Is this normal, and how should I manage it?

  • Answer: Yes, epoxidation reactions are often highly exothermic.[1] This can be a significant issue, as the increase in temperature can lead to side reactions and decomposition of the oxidant.[1] To manage this, consider the following:

    • Slow, dropwise addition of the oxidizing agent.

    • Using an ice bath or other cooling system to maintain a constant, low temperature.

    • Ensuring efficient stirring to dissipate heat throughout the reaction mixture.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical yield I should expect for the epoxidation of cyclohexene?

    • A1: Yields can vary widely depending on the methodology. Laboratory preparations using reagents like magnesium monoperoxyphthalate (MMPP) can achieve yields up to 85%.[1][3] With m-CPBA, yields are typically around 75%.[1] Optimized catalytic systems with H₂O₂ have reported conversions and selectivities exceeding 98%.[1]

  • Q2: How does the solvent affect my epoxidation reaction?

    • A2: The solvent can have a significant impact. Protic solvents may sometimes accelerate the reaction but can also participate in epoxide ring-opening.[1] Aprotic solvents like dichloromethane (B109758) and acetonitrile (B52724) are commonly used.[1] Acetonitrile, in particular, has been shown to provide high conversion and selectivity in some catalytic systems.[1][4]

  • Q3: How can I purify my this compound product?

    • A3: After quenching the reaction and performing an aqueous workup to remove the oxidant and byproducts, the crude this compound can be purified by fractional distillation.[1]

Data Presentation

Table 1: Comparison of Common Epoxidation Methods

Method/ReagentTypical YieldAdvantagesDisadvantages
m-CPBA~75%[1]High selectivity for epoxidation.[1]Can be exothermic; requires careful temperature control.[1]
MMPPUp to 85%[1][3]Can provide cleaner reactions.Often used in a two-phase system.
Catalytic H₂O₂ (e.g., TS-1)>98% (conversion & selectivity)[1]High atom economy; environmentally friendly.Catalyst preparation and optimization can be complex.
H-Beta/Cu/Ni Catalyst with H₂O₂98.5% (conversion), 100% (selectivity)[4]Good reusability over multiple cycles.[4]Requires specific catalyst synthesis.

Table 2: Optimal Reaction Conditions for Selected Catalytic Systems

Catalytic SystemOxidantTemperatureTimeMolar Ratio (Alkene:Oxidant)Solvent
Mo(CO)₆tert-Butyl hydroperoxide90–120 °C[5]2.4–5 h[5](2.1–4.4):1[5]Not specified
H-Beta/Cu/Ni (15%)H₂O₂Not specifiedNot specifiedNot specifiedAcetonitrile[4]
m-CPBA-5°C~20 minutes less than room temp[2]1:1.2Methylene chloride[2]

Experimental Protocols

Protocol 1: Epoxidation of Cyclohexene using m-CPBA

  • Dissolve cyclohexene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred cyclohexene solution over 30 minutes, maintaining the temperature at 0°C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.[1]

  • Quench the reaction by adding a saturated aqueous sodium sulfite (B76179) solution and stir for 15 minutes to destroy excess peroxide.[1]

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.[1]

  • The product can be further purified by fractional distillation if necessary.[1]

Protocol 2: Catalytic Epoxidation of Cyclohexene using H₂O₂ and a Titanium Silicate Catalyst (e.g., TS-1)

  • Activate the TS-1 catalyst by heating under a vacuum.

  • In a round-bottom flask, add the activated TS-1 catalyst.

  • Add the solvent (e.g., acetonitrile) and cyclohexene.[1]

  • Heat the mixture to the desired reaction temperature (e.g., 60°C) with vigorous stirring.[1]

  • Slowly add aqueous hydrogen peroxide (H₂O₂) to the reaction mixture dropwise.

  • Continue stirring at the reaction temperature for an additional 1-2 hours after the H₂O₂ addition is complete.[1]

  • Monitor the reaction progress by GC or TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration or centrifugation. The catalyst can be washed, dried, and potentially reused.[1]

  • The liquid product mixture can be analyzed directly by GC or worked up by extraction and washing as described in Protocol 1 to isolate the this compound.[1]

Visualizations

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_byproducts Solutions for Byproduct Formation start Low Yield of This compound low_conversion Low Conversion of Starting Material start->low_conversion Is starting material consumed? No byproducts High Formation of Byproducts start->byproducts Is starting material consumed? Yes check_oxidant Check Oxidant (Freshness, Storage) low_conversion->check_oxidant check_catalyst Check Catalyst (Activity, Loading) low_conversion->check_catalyst optimize_temp_low Optimize Temperature (Avoid being too low) low_conversion->optimize_temp_low control_temp Control Temperature (Use Ice Bath) byproducts->control_temp reagent_choice Optimize Oxidant/ Catalyst Choice byproducts->reagent_choice minimize_water Minimize Water/Acid (Anhydrous Solvent, Buffer) byproducts->minimize_water slow_addition Slow Reagent Addition byproducts->slow_addition Experimental_Workflow_mCPBA cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Cyclohexene in DCM B 2. Cool to 0°C in Ice Bath A->B C 3. Prepare m-CPBA in DCM B->C D 4. Add m-CPBA solution dropwise at 0°C C->D E 5. Stir at Room Temperature (2-3h) D->E F 6. Monitor by TLC E->F G 7. Quench with Na₂SO₃ (aq) F->G H 8. Wash with NaHCO₃ (aq) and Brine G->H I 9. Dry with MgSO₄, Filter, Concentrate H->I J 10. Purify by Fractional Distillation I->J

References

Technical Support Center: Synthesis of Cyclohexene Oxide from Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexene (B86901) oxide from cyclohexene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of cyclohexene oxide from cyclohexene?

A1: The most prevalent side products in the epoxidation of cyclohexene are:

  • trans-1,2-Cyclohexanediol: Formed by the ring-opening of the desired this compound product, which is often catalyzed by acidic conditions or the presence of nucleophiles like water.[1][2]

  • 2-Cyclohexen-1-ol and 2-Cyclohexen-1-one: These are products of allylic oxidation, a competing reaction pathway to epoxidation.[1][3] The formation of these byproducts is influenced by the choice of oxidant and catalyst.[4]

Q2: How can I minimize the formation of trans-1,2-cyclohexanediol?

A2: To reduce the formation of the diol, it is crucial to prevent the acid-catalyzed hydrolysis of the epoxide.[1] This can be achieved by:

  • Using anhydrous solvents: Ensure that the solvent used is free of water.

  • Buffering the reaction: When using peroxy acids like m-chloroperbenzoic acid (m-CPBA), which produce a carboxylic acid byproduct, adding a mild base such as sodium bicarbonate can neutralize the acid and prevent epoxide ring opening.[1]

  • Controlling reaction temperature: Lower temperatures generally suppress the rate of the hydrolysis side reaction.[1]

Q3: What factors favor allylic oxidation over epoxidation?

A3: Allylic oxidation is more likely to occur under certain conditions:

  • High reaction temperatures: Elevated temperatures can promote allylic oxidation.[1][4]

  • Specific catalysts: Some transition metal catalysts, particularly certain vanadium-based ones, are known to favor the allylic oxidation pathway.[1]

  • Radical mechanisms: The formation of allylic products can proceed through radical pathways.[5]

Q4: How can I effectively purify this compound from the common side products?

A4: Purification of this compound typically involves the following steps:

  • Quenching excess oxidant: Unreacted oxidant should be neutralized. For instance, excess peroxy acids can be quenched with a reducing agent like sodium sulfite (B76179).[1]

  • Washing: The organic layer should be washed to remove water-soluble impurities. Washing with a saturated sodium bicarbonate solution is effective for removing acidic byproducts like m-chlorobenzoic acid.[1]

  • Drying: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.[1][6]

  • Distillation: Fractional distillation is a common method for separating this compound from less volatile side products like the diol and allylic oxidation products.[1]

Troubleshooting Guides

Issue 1: Low yield of this compound with significant starting material remaining.

Possible Cause Troubleshooting Step
Insufficient reaction time or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature may be necessary, but be mindful of promoting side reactions.
Deactivated catalyst or oxidant. Ensure the catalyst is active and the oxidant has not decomposed. Use freshly opened or properly stored reagents.
Impurities in the starting material. Purify the cyclohexene starting material to remove any inhibitors or impurities that could interfere with the reaction.

Issue 2: High conversion of cyclohexene but low selectivity for this compound.

Possible Cause Troubleshooting Step
Epoxide ring-opening to form trans-1,2-cyclohexanediol. As outlined in the FAQs, minimize water and acidity in the reaction mixture. Use anhydrous solvents and consider adding a buffer like sodium bicarbonate.[1]
Prevalent allylic oxidation. Optimize the reaction conditions to favor epoxidation. This includes lowering the reaction temperature and selecting a catalyst and oxidant combination known for high epoxidation selectivity (e.g., m-CPBA).[1]
Incorrect solvent choice. The solvent can influence the reaction pathway. Aprotic solvents like dichloromethane (B109758) or acetonitrile (B52724) are often preferred for epoxidations.[1]

Quantitative Data Summary

The following table summarizes the yield and selectivity of this compound under various reaction conditions.

CatalystOxidantSolventTemperature (°C)Time (h)Cyclohexene Conversion (%)This compound Selectivity (%)Reference
5 wt.% VO₂-SiO₂tert-Butyl hydroperoxide (TBHP)Heptane--2184[7]
[(CH₃)₃C₁₆H₃₃N]₃(PO₄)(WO₃)₄30% H₂O₂Dichloromethane4579797[8]
[(CH₃)₃C₁₆H₃₃N]₃(PO₄)(WO₃)₄50% H₂O₂Dichloroethane5549899[8]
PS-acac-Motert-Butyl hydroperoxide (TBHP)-801>99.5>99.5[9]

Key Experimental Protocols

Protocol 1: Epoxidation of Cyclohexene using m-CPBA

Materials:

  • Cyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve cyclohexene (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred cyclohexene solution over 30 minutes, maintaining the temperature at 0 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.[1]

  • Quench the reaction by adding a saturated aqueous sodium sulfite solution and stir for 15 minutes to destroy excess peroxide.[1]

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (twice) and then with brine (once).[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.[1]

  • The product can be further purified by fractional distillation.[1]

Protocol 2: Catalytic Epoxidation of Cyclohexene using H₂O₂ and a Heterogeneous Catalyst (e.g., TS-1)

Materials:

  • Cyclohexene

  • Titanium Silicate (TS-1) catalyst

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (or another suitable solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the TS-1 catalyst.

  • Add the solvent (e.g., acetonitrile) and cyclohexene.

  • Heat the mixture to the desired reaction temperature (e.g., 60°C) with vigorous stirring.

  • Add hydrogen peroxide dropwise to the reaction mixture.

  • Monitor the reaction progress by GC.

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • The liquid phase containing the product can then be subjected to purification steps such as extraction and distillation.

Visualizations

Reaction_Pathway Reaction Pathway for Cyclohexene Epoxidation Cyclohexene Cyclohexene Cyclohexene_Oxide This compound (Desired Product) Cyclohexene->Cyclohexene_Oxide Epoxidation Allylic_Oxidation_Products Allylic Oxidation Products (2-Cyclohexen-1-ol, 2-Cyclohexen-1-one) Cyclohexene->Allylic_Oxidation_Products Allylic Oxidation (Side Reaction) Oxidant Oxidant (e.g., m-CPBA, H₂O₂) Diol trans-1,2-Cyclohexanediol Cyclohexene_Oxide->Diol Ring Opening (Side Reaction) Water_Acid H₂O / H⁺

Caption: Main and side reaction pathways in cyclohexene epoxidation.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Selectivity Low Selectivity? Check_Yield->Check_Selectivity No Optimize_Conditions Optimize Reaction Conditions: - Increase time/temperature - Check reagent quality Check_Yield->Optimize_Conditions Yes Minimize_Side_Reactions Minimize Side Reactions: - Lower temperature - Use anhydrous solvent - Add buffer Check_Selectivity->Minimize_Side_Reactions Yes Purify_Product Purify Product Check_Selectivity->Purify_Product No Optimize_Conditions->Start Minimize_Side_Reactions->Start Success Successful Synthesis Purify_Product->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Catalyst Deactivation in Cyclohexene Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to catalyst deactivation during cyclohexene (B86901) oxidation experiments.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving catalyst deactivation.

Q1: My catalyst's activity is rapidly declining. What is the likely cause and how can I investigate it?

A rapid and often irreversible loss of catalytic activity typically points to catalyst poisoning .[1] This occurs when impurities in the feedstock or reaction system strongly adsorb to the active sites of the catalyst, blocking them from reactants.[1][2] Even trace amounts of poisons can lead to significant deactivation.[1]

Troubleshooting Steps:

  • Analyze Feedstock and Solvents: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to screen for common catalyst poisons such as sulfur or nitrogen compounds.[1]

  • Surface Analysis of the Catalyst: Employ surface-sensitive techniques to identify adsorbed species on the spent catalyst.

    • X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX): These can detect elements like sulfur (S) and chlorine (Cl) on the catalyst surface, confirming the presence of poisons.[1]

  • Conduct a Control Experiment: Run the reaction with a fresh batch of highly purified reactants and solvent, along with a new catalyst sample, to see if the issue persists.[2]

  • Implement a Guard Bed: Consider placing a guard bed before the main reactor to adsorb potential poisons before they can reach and deactivate your primary catalyst.[1]

Q2: I'm observing a gradual decrease in catalyst performance and a visible darkening of the catalyst material. What's happening?

A gradual loss of activity, often accompanied by a color change (darkening) of the catalyst, is a classic symptom of coking or fouling .[1] This process involves the formation of carbonaceous deposits (coke) on the catalyst surface, which physically blocks pores and active sites.[1] In reactions involving acidic catalysts like zeolites, the acid sites themselves can promote side reactions that lead to coke formation.[1]

Troubleshooting Steps:

  • Quantify Coke Formation:

    • Thermogravimetric Analysis (TGA): This technique can quantify the amount of coke deposited on the catalyst by measuring weight loss as the temperature is increased in an inert atmosphere, followed by combustion in an oxidizing atmosphere.[1]

  • Characterize Carbon Deposits:

    • Temperature Programmed Oxidation (TPO): TPO can provide information about the nature and reactivity of the carbon deposits by monitoring the products (e.g., CO₂) evolved as the catalyst is heated in an oxidizing stream.[1]

  • Catalyst Regeneration:

    • Attempt to regenerate the catalyst by burning off the coke through calcination (see Experimental Protocol 2). Successful regeneration is a strong indicator that coking was the primary deactivation mechanism.

Q3: My catalyst's activity has dropped after operating at a high temperature. How can I diagnose this issue?

A loss of activity following exposure to high temperatures suggests thermal degradation , often referred to as sintering .[1] High temperatures can cause the small, highly dispersed active metal particles on a catalyst support to agglomerate into larger particles. This reduces the active surface area, leading to a decrease in catalytic activity.[1] The support material itself can also undergo structural changes.[1]

Troubleshooting Steps:

  • Analyze Crystallite Size:

    • X-ray Diffraction (XRD): Compare the XRD patterns of the fresh and spent catalysts. An increase in the crystallite size of the active metal phase in the spent catalyst is a clear indication of sintering.[1]

  • Visualize Particle Agglomeration:

    • Transmission Electron Microscopy (TEM): TEM imaging allows for direct visualization of the active metal particles on the support. Comparing TEM images of fresh and spent catalysts can provide direct evidence of particle agglomeration.[1]

  • Review Operating Conditions: Ensure that the reaction temperature does not exceed the thermal stability limit of the catalyst.

Deactivation Troubleshooting Workflow

cluster_symptoms Observe Symptoms cluster_mechanisms Hypothesize Mechanism cluster_analysis Perform Analysis cluster_solution Implement Solution Start Catalyst Performance Decline Symptom_Rapid Rapid Activity Loss Start->Symptom_Rapid Fast Symptom_Gradual Gradual Activity Loss (Catalyst Darkening) Start->Symptom_Gradual Slow Symptom_HighT Activity Loss After High Temperature Exposure Start->Symptom_HighT After Heat Mech_Poison Poisoning Symptom_Rapid->Mech_Poison Mech_Coke Coking / Fouling Symptom_Gradual->Mech_Coke Mech_Sinter Thermal Degradation (Sintering) Symptom_HighT->Mech_Sinter Analysis_Poison XPS / EDX Analysis Feedstock GC-MS Mech_Poison->Analysis_Poison Analysis_Coke TGA / TPO Analysis Mech_Coke->Analysis_Coke Analysis_Sinter XRD / TEM Analysis Mech_Sinter->Analysis_Sinter Solution_Poison Purify Feedstock Implement Guard Bed Analysis_Poison->Solution_Poison Solution_Coke Regenerate via Calcination Optimize Conditions Analysis_Coke->Solution_Coke Solution_Sinter Lower Reaction Temperature Choose Thermally Stable Catalyst Analysis_Sinter->Solution_Sinter

Caption: A logical workflow for troubleshooting catalyst deactivation.

Data on Catalyst Performance and Deactivation

Table 1: Summary of Deactivation Mechanisms and Analytical Techniques

Deactivation MechanismCommon SymptomsRecommended Analytical Techniques
Poisoning Rapid, often irreversible loss of activity.[1]X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX).[1]
Coking / Fouling Gradual loss of activity, visible darkening of the catalyst, decreased surface area.[1]Thermogravimetric Analysis (TGA), Temperature Programmed Oxidation (TPO).[1]
Thermal Degradation (Sintering) Activity loss after exposure to high temperatures, change in active metal particle size.[1]X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM).[1]
Attrition / Mechanical Failure Increased pressure drop across the reactor, presence of fine particles in the product stream.Particle Size Analysis.[1]

Table 2: Catalyst Performance in Cyclohexene Oxidation

Catalyst SystemOxidant/ConditionsConversion (%)Selectivity (%)Reference
Pd(OAc)₂ / Fe(NO₃)₃O₂, CH₃COOH, 333 K, 3 hHighHigh for 2-cyclohexenyl-1-acetate[3]
Ti₆₀Zr₁₀Co₃₀O₂, Acetonitrile, 120 °C, 12 h92.257.6 for 2-cyclohexen-1-one (B156087)[4]
Mesoporous Co₃O₄TBHP, Acetic Acid7843.3 for 2-cyclohexen-1-ol[5][6]
1 wt% Co₃O₄/SiO₂Aerobic, base-freeSuperiorExcellent for 2-cyclohexen-1-one[5]
Au on graphite/graphene3 bar O₂, 60 °C, 24 hVariableDirected towards various oxidation products[7]

Experimental Protocols

Protocol 1: Characterization of Coke Content by Thermogravimetric Analysis (TGA)

Objective: To quantify the amount of carbonaceous deposits (coke) on a spent catalyst.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the dried spent catalyst into a TGA sample pan.

  • Initial Purge: Place the sample in the TGA instrument and purge with an inert gas (e.g., Nitrogen at 50 mL/min) at room temperature to remove any physisorbed species.

  • Drying Step: Heat the sample to a temperature sufficient to remove moisture and volatile compounds (e.g., 120 °C) under the inert gas flow and hold until a stable weight is achieved. Record this as the initial dried weight.

  • Oxidation Step: Switch the gas to an oxidizing atmosphere (e.g., Air or 10% O₂ in N₂ at 50 mL/min).[1]

  • Temperature Ramp: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature sufficient for complete coke combustion (typically 600-800 °C).[1]

  • Data Analysis: The weight loss observed during the temperature ramp in the oxidizing atmosphere corresponds to the amount of coke burned off.[1] Calculate the coke content as a percentage of the initial dried catalyst weight.

Protocol 2: Catalyst Regeneration via Calcination

Objective: To remove coke deposits from a deactivated catalyst and restore its activity.

Methodology:

  • Catalyst Loading: Place the spent catalyst in a suitable reactor, such as a tube furnace.

  • Inert Purge: Purge the system thoroughly with an inert gas (e.g., Nitrogen) to remove any residual hydrocarbons.[1]

  • Controlled Oxidation: Introduce a dilute stream of an oxidizing gas (e.g., 2-5% O₂ in N₂) at a low flow rate.

  • Slow Temperature Ramp: Slowly increase the temperature (e.g., 2-5 °C/min) to the target calcination temperature (typically 450-550 °C).[1] Caution: A rapid temperature increase or high oxygen concentration can cause a runaway reaction, leading to excessive heat (exotherm) that can permanently damage the catalyst via sintering.[1]

  • Isothermal Hold: Maintain the catalyst at the target temperature until coke combustion is complete. This can be confirmed by monitoring the outlet gas stream for CO₂ with a downstream analyzer; the process is complete when CO₂ evolution ceases.[1]

  • Cooling: Cool the catalyst down to room temperature under a continuous flow of inert gas. The regenerated catalyst is now ready for re-use or characterization.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning? Catalyst poisoning is the deactivation of a catalyst caused by the strong chemical adsorption (chemisorption) of substances, known as poisons, onto its active sites.[1] These poisons block reactants from accessing the active sites, leading to a loss of catalytic activity.[1]

Q2: Can a deactivated catalyst always be regenerated? Not always. The feasibility of regeneration depends on the deactivation mechanism.

  • Coking: Deactivation by coke is often reversible through calcination, where the carbon deposits are burned off.[1]

  • Poisoning: Regeneration from poisoning can be difficult and depends on the strength of the poison-catalyst bond. In some cases, it may be reversible, but strong chemisorption often leads to permanent deactivation.

  • Sintering: Thermal degradation is generally irreversible as it involves a physical change in the catalyst's structure (i.e., loss of surface area).

Q3: How does the choice of solvent affect cyclohexene oxidation and catalyst stability? The nature of the solvent can significantly impact reaction kinetics and product selectivity.[5] For example, using a polar protic solvent like acetic acid with a Co₃O₄ catalyst has been shown to favor the formation of 2-cyclohexene-1-ol.[5] In palladium-catalyzed systems, switching from acetic acid to methanol (B129727) can drastically change the reaction pathway from allylic oxidation to disproportionation, forming benzene (B151609) and cyclohexane.[3] The solvent can also influence catalyst stability by affecting the solubility of reactants, products, and potential coke precursors.

Q4: My reaction is producing benzene and other over-oxidation products instead of the desired cyclohexene derivatives. What could be the cause? The formation of benzene and deep oxidation products like CO₂ suggests that the reaction conditions are too harsh or the catalyst is too active for selective oxidation.[8] This can be due to:

  • High Temperature: Higher temperatures can favor thermodynamically more stable products like benzene and complete combustion.[4]

  • Catalyst Properties: The catalyst's composition and surface properties play a crucial role. For instance, in photocatalytic systems, the presence of MoOₓ species on a TiO₂ support can promote the formation of benzene.[9] To improve selectivity, consider lowering the reaction temperature, reducing reaction time, or modifying the catalyst to temper its activity.[4]

Q5: What is the difference between allylic oxidation and epoxidation of cyclohexene? In cyclohexene oxidation, two main reaction pathways can occur:

  • Allylic Oxidation: This involves the oxidation of the C-H bond at the position adjacent to the double bond (the allylic position), leading to products like 2-cyclohexen-1-one and 2-cyclohexen-1-ol.[4]

  • Epoxidation: This involves the oxidation of the C=C double bond itself, resulting in the formation of cyclohexene oxide.[10] The product selectivity is highly dependent on the catalyst and reaction conditions used.[4][6]

Catalyst Deactivation Mechanisms

cluster_deactivation Deactivation Pathways Catalyst Active Catalyst (High Surface Area, Dispersed Sites) Poisoning Poisoning (e.g., Sulfur, Nitrogen compounds) Catalyst->Poisoning Impurities Adsorb on Active Sites Coking Coking / Fouling (Carbon Deposition) Catalyst->Coking Side Reactions Form Carbon Deposits Sintering Sintering (High Temperature) Catalyst->Sintering Particles Agglomerate Deactivated_Catalyst Deactivated Catalyst (Blocked Sites, Low Surface Area) Poisoning->Deactivated_Catalyst Coking->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Common mechanisms leading to catalyst deactivation.

References

Troubleshooting low conversion in cyclohexene oxide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the epoxidation of cyclohexene (B86901), specifically addressing low conversion and yield. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclohexene epoxidation reaction showing low conversion or yield?

Low conversion in cyclohexene epoxidation can stem from several factors, including competing side reactions, suboptimal reaction conditions, and issues with reagents or catalysts. The primary competing reactions are allylic oxidation and epoxide ring-opening.[1]

Key areas to investigate include:

  • Reaction Temperature: Epoxidation reactions are often highly exothermic.[1] Excessive heat can favor side reactions like allylic oxidation or cause the oxidant (e.g., H₂O₂) to decompose.[1] Conversely, some catalytic systems require higher temperatures for activation.[1][2]

  • Side Reactions: The two main side reactions are allylic oxidation, which produces 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one, and epoxide ring-opening (hydrolysis), which forms trans-1,2-cyclohexanediol (B13532), especially in the presence of water or acid.[1][3][4][5]

  • Catalyst Activity: Heterogeneous catalysts can be deactivated or poisoned, and the active metal species may leach from the support.[1] For homogeneous catalysts, incorrect loading can result in a slow or incomplete reaction.[1][6][7]

  • Solvent Choice: The solvent plays a critical role. Protic solvents (e.g., methanol, ethanol) can react with the epoxide product, leading to ring-opening.[8] Aprotic solvents are often preferred to enhance conversion and selectivity.[1]

  • Presence of Water or Acid: Water and acidic conditions can promote the hydrolysis of the newly formed epoxide into an undesired diol.[1][9][10]

  • Purity of Starting Materials: Impurities in the cyclohexene starting material, such as peroxides or dienes, can interfere with the reaction.[6][11]

Q2: What are the common byproducts in cyclohexene epoxidation, and how can I minimize their formation?

Identifying the byproducts is crucial for diagnosing the issue. The most common byproducts are formed via allylic oxidation or epoxide ring-opening.

  • From Allylic Oxidation: 2-cyclohexen-1-ol and 2-cyclohexen-1-one.[1][4]

  • From Epoxide Ring-Opening: trans-1,2-cyclohexanediol is the primary byproduct if water is present.[1][3][5]

Strategies to Minimize Byproducts:

  • Control Temperature: Running the reaction at the lowest effective temperature can significantly improve selectivity for the desired epoxide.[1][12] For exothermic reactions, use an ice bath and add the oxidizing agent slowly to maintain a constant temperature.[1]

  • Minimize Water and Acidity: Ensure all glassware is dry and use anhydrous solvents.[1] When using a peroxyacid like m-CPBA, which produces a carboxylic acid byproduct, consider adding a buffer such as sodium bicarbonate to neutralize the acid.[1]

  • Select the Right Oxidant and Catalyst: The choice of oxidant and catalyst has a strong influence on the reaction pathway.[1] For instance, some vanadium-based catalysts may promote allylic oxidation, while systems like m-CPBA are generally highly selective for epoxidation.[1]

Troubleshooting Guides

Problem 1: The reaction is sluggish and conversion is low, even after an extended time.

If the reaction is not proceeding, consider the following factors related to your catalyst and reagents.

Troubleshooting Catalyst Inactivity
  • Heterogeneous Catalysts (e.g., Ti-based, V-based):

    • Deactivation: Ensure the catalyst has been properly activated according to the literature protocol and stored under appropriate conditions to prevent poisoning.[1]

    • Leaching: The active metal may be detaching from the support. To check for this, perform a hot filtration test: filter the catalyst from the reaction mixture mid-reaction and allow the filtrate to continue stirring under the reaction conditions.[1][5] If the reaction proceeds in the filtrate, leaching is occurring.[1]

  • Homogeneous Catalysts:

    • Catalyst Loading: Verify that the correct catalyst loading is being used. Too little catalyst will lead to an incomplete or slow reaction.[1]

Logical Flowchart for Troubleshooting Low Conversion

TroubleshootingWorkflow Start Low Conversion Observed Check_Temp Is Temperature Optimal? Start->Check_Temp Check_Catalyst Is Catalyst Active? Check_Temp->Check_Catalyst  Yes Sol_Temp Adjust Temperature: - Use cooling bath for exotherms - Optimize for catalyst activation Check_Temp->Sol_Temp No   Check_Solvent Is Solvent Appropriate? Check_Catalyst->Check_Solvent  Yes Sol_Catalyst Troubleshoot Catalyst: - Check activation/storage - Verify loading - Test for leaching Check_Catalyst->Sol_Catalyst No   Check_Reagents Are Reagents Pure/ Stoichiometry Correct? Check_Solvent->Check_Reagents  Yes Sol_Solvent Change Solvent: - Use anhydrous, aprotic solvent - Add buffer if acid is a byproduct Check_Solvent->Sol_Solvent No   Sol_Reagents Verify Reagents: - Purify starting materials - Check oxidant concentration - Confirm stoichiometry Check_Reagents->Sol_Reagents No   Success Improved Conversion Check_Reagents->Success  Yes Sol_Temp->Success Sol_Catalyst->Success Sol_Solvent->Success Sol_Reagents->Success

Caption: A step-by-step workflow for diagnosing low conversion.

Problem 2: The desired cyclohexene oxide is formed, but significant byproducts are also present.

The presence of byproducts indicates that side reactions are competing with the desired epoxidation.

Reaction Pathway and Common Side Reactions

ReactionPathways Cyclohexene Cyclohexene Epoxide This compound (Desired Product) Cyclohexene->Epoxide Epoxidation (Main Pathway) Allylic_Ox Allylic Oxidation (Side Reaction) Cyclohexene->Allylic_Ox High Temp / Certain Catalysts Oxidant Oxidant (e.g., m-CPBA, H₂O₂) Oxidant->Epoxide Hydrolysis Hydrolysis / Ring-Opening (Side Reaction) Epoxide->Hydrolysis Presence of H₂O / Acid Byproduct_Allyl 2-Cyclohexen-1-ol 2-Cyclohexen-1-one Allylic_Ox->Byproduct_Allyl Byproduct_Diol trans-1,2-Cyclohexanediol Hydrolysis->Byproduct_Diol

Caption: Main epoxidation pathway and competing side reactions.

Data Presentation

Table 1: Effect of Temperature on Cyclohexene Epoxidation Using m-CPBA

This table summarizes findings from a study on the epoxidation of cyclohexene with m-CPBA in methylene (B1212753) chloride, highlighting how temperature impacts reaction rate and product outcome.[12]

Reaction Temperature (°C)Average Reaction TimeAverage Yield (%)Primary Product Observed
55-10 minutes90%This compound
Room Temperature (~20-25)30 minutes96%This compound
4030-60 minutes0%Alcohol (Ring-Opened Product)

Data adapted from a study by Lewis, C. (2012).[12] The study noted that while the reaction at 5°C was faster, the reaction at room temperature gave a slightly higher yield and was easier to control.[12] At 40°C, the desired epoxide was not formed; instead, a ring-opened alcohol was the product.[12]

Table 2: Influence of Solvent Choice on Cyclohexene Epoxidation

The choice of solvent can significantly affect reaction outcomes.

Solvent TypeExamplesPotential Impact on Reaction
Aprotic Acetonitrile, DichloromethaneOften preferred; can lead to high conversion and selectivity.[1]
Protic Methanol, Ethanol, WaterCan enhance the reaction rate in some H₂O₂ systems but may also lead to undesirable ring-opening of the epoxide product.[1][8]
Other Toluene, THFThe polarity can influence enolate reactivity and intermediate stability in related syntheses.[8] A more coordinative solvent like THF can sometimes decrease catalytic activity.[6]

Experimental Protocols

Protocol: Epoxidation of Cyclohexene using m-CPBA

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Cyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium sulfite (B76179) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 eq) in dichloromethane. Cool the solution to 0°C in an ice bath.[1]

  • Reagent Preparation: In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.[1]

  • Addition: Add the m-CPBA solution dropwise to the stirred cyclohexene solution over 30 minutes, ensuring the internal temperature is maintained at or below 5°C.[1]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (cyclohexene) is consumed.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding saturated aqueous sodium sulfite solution to destroy excess peroxide. Stir vigorously for 15-20 minutes.[1]

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by distillation if necessary.[13][14]

References

Technical Support Center: Purification of Cyclohexene Oxide by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of cyclohexene (B86901) oxide by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying cyclohexene oxide by distillation?

A1: The main challenges stem from the inherent reactivity of the epoxide ring and the presence of impurities with similar boiling points. Key issues include thermal decomposition, acid- or base-catalyzed ring-opening reactions, polymerization, and the formation of azeotropes with water or solvents.[1][2][3]

Q2: Why is my this compound decomposing during distillation?

A2: this compound can decompose at elevated temperatures.[3] The presence of acidic or basic impurities can also catalyze decomposition and ring-opening reactions, leading to the formation of byproducts such as cyclohexanediol or oligomers.[1]

Q3: What is an azeotrope and how does it affect the distillation of this compound?

A3: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. This compound can form azeotropes with water and some organic solvents, making it impossible to separate them by simple distillation.[1] For example, it forms an azeotrope with water that boils at approximately 90°C.[1]

Q4: Can this compound polymerize during distillation?

A4: Yes, the epoxide ring of this compound is susceptible to ring-opening polymerization, which can be initiated by heat or the presence of catalytic impurities (acids or bases).[4][5][6][7] This can lead to a significant loss of product and fouling of the distillation apparatus.

Q5: What are the common impurities found in crude this compound?

A5: Common impurities depend on the synthesis method but can include unreacted cyclohexene, the oxidizing agent (e.g., peracids), solvents (e.g., acetic acid), and by-products such as cyclohexanol, cyclohexanone (B45756), and various chlorinated compounds if using a chlorohydrin route.[2][8][9]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during the distillation of this compound.

Problem 1: Low Yield of Purified this compound
Possible Cause Troubleshooting Step
Thermal Decomposition Reduce the distillation temperature by performing the distillation under vacuum.[8] The boiling point of this compound is significantly lower at reduced pressure.
Polymerization Ensure all glassware is scrupulously clean and free of acidic or basic residues. Consider passing the crude product through a short column of neutral alumina (B75360) before distillation to remove potential catalysts.
Azeotrope Formation If water is present, consider azeotropic distillation with a suitable entrainer or pre-drying the crude product with a neutral drying agent (e.g., anhydrous magnesium sulfate).[1]
Inefficient Fractionation Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation from close-boiling impurities.
Problem 2: Product is Contaminated with Starting Material or By-products
Possible Cause Troubleshooting Step
Close Boiling Points Utilize a more efficient distillation column and carefully control the reflux ratio to enhance separation.[1] A higher reflux ratio can improve purity but may require longer distillation times.
Azeotrope Formation Add a suitable entrainer to form a new, lower-boiling azeotrope with the impurity, allowing it to be removed as the initial fraction.
Incomplete Reaction If significant starting material is present, consider optimizing the initial reaction conditions to drive it to completion.
Chemical Impurities For specific impurities like aldehydes or ketones, a chemical pre-treatment can be employed. For example, treatment with reagents like phenylhydrazine (B124118) can convert these impurities into higher-boiling derivatives that are easier to separate by distillation.[9]
Problem 3: Distillation "Stalls" or There is a Sudden Pressure Change
Possible Cause Troubleshooting Step
Polymerization in the Pot Immediately and safely stop the distillation. The formation of a viscous polymer can be dangerous. Allow the apparatus to cool completely before disassembly. Review pre-distillation purification steps to remove polymerization initiators.
Leak in the Vacuum System Check all joints and connections for leaks. Ensure proper sealing with high-vacuum grease.
Bumping of the Liquid Use a magnetic stirrer or boiling chips to ensure smooth boiling. In a vacuum distillation, a slow stream of nitrogen or argon can also be bled into the system.

Quantitative Data

The following table summarizes key physical properties relevant to the distillation of this compound.

PropertyValue
Boiling Point (atmospheric pressure) ~130-132 °C[1][10]
Boiling Point (under vacuum) 42-50 °C at 95-100 kPa vacuum[9]
Density 0.97 g/cm³[10]
Water Azeotrope Boiling Point ~90 °C[1]
Molar Mass 98.14 g/mol [10]

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol describes a general procedure for the purification of this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate (B86663) (or other neutral drying agent)

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a cold trap

  • Heating mantle

Procedure:

  • Drying: Dry the crude this compound over anhydrous magnesium sulfate, swirl, and then filter to remove the drying agent.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

  • Charging the Flask: Charge the distillation flask with the dried crude this compound and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply the vacuum. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.

  • Heating: Once the desired vacuum is reached and stable, begin to gently heat the distillation flask.

  • Fraction Collection: Collect any low-boiling fractions first. Once the temperature stabilizes at the boiling point of this compound at the working pressure, switch to a clean receiving flask to collect the purified product.

  • Completion: Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxide residues.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Azeotropic Distillation to Remove Water

This protocol is for removing water from crude this compound.

Materials:

  • Crude, wet this compound

  • A suitable azeotropic solvent (e.g., methanol (B129727), ethanol, or a mixture of methanol and water)[1]

  • Standard atmospheric distillation apparatus

Procedure:

  • Charging the Flask: Add the crude this compound and the azeotropic solvent to the distillation flask.[1]

  • Distillation: Heat the mixture. The water will be removed as a lower-boiling azeotrope with the added solvent.

  • Monitoring: Monitor the temperature at the distillation head. The temperature will plateau at the boiling point of the azeotrope.

  • Endpoint: Once all the azeotrope has been distilled over (indicated by a rise in temperature), the remaining material in the flask is the dried this compound, which can then be further purified by vacuum distillation.

Visualizations

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Temp Is Distillation Temperature >130°C? Start->Check_Temp Use_Vacuum Action: Use Vacuum Distillation Check_Temp->Use_Vacuum Yes Check_Impurities Are Acidic/Basic Impurities Present? Check_Temp->Check_Impurities No Neutralize_Wash Action: Neutral Wash or Alumina Filtration Check_Impurities->Neutralize_Wash Yes Check_Water Is Water Present in Crude Product? Check_Impurities->Check_Water No Azeotropic_Dist Action: Azeotropic Distillation or Pre-drying Check_Water->Azeotropic_Dist Yes Improve_Fractionation Action: Use a More Efficient Column Check_Water->Improve_Fractionation No

Caption: Troubleshooting workflow for low yield in this compound distillation.

Safety_Precautions Title Key Safety Considerations for this compound Distillation Personal_Protection Personal Protective Equipment (PPE) - Chemical safety goggles - Gloves - Lab coat Engineering_Controls Engineering Controls - Fume hood - Explosion-proof equipment - Grounded apparatus Procedural_Safety Procedural Safety - Avoid overheating - Do not distill to dryness - Use a blast shield Emergency_Preparedness Emergency Preparedness - Fire extinguisher (foam, dry chemical) - Spill kit - Eyewash and safety shower

References

Preventing byproduct formation in Grignard reactions of cyclohexene oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Grignard reactions with cyclohexene (B86901) oxide. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent the formation of unwanted byproducts in this critical carbon-carbon bond-forming reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the Grignard reaction of cyclohexene oxide, providing explanations and actionable solutions to improve reaction outcomes.

FAQ 1: My Grignard reaction with this compound is giving a low yield of the expected 2-substituted cyclohexanol (B46403) and a significant amount of a byproduct with a different ring size. What is happening?

Answer:

A common issue in the Grignard reaction with this compound is a Lewis acid-catalyzed rearrangement of the starting material. The Grignard reagent itself, or more specifically magnesium halides present in the reaction mixture (like MgBr₂), can act as a Lewis acid.[1][2][3] This catalyzes the rearrangement of this compound to cyclopentane (B165970) carboxaldehyde.[1][2] This aldehyde byproduct will then react with the Grignard reagent to produce a secondary alcohol, such as cyclopentyl(phenyl)methanol (B1593552) if you are using phenylmagnesium bromide.[2] This rearrangement pathway competes with the desired nucleophilic attack on the epoxide, leading to a mixture of products and a reduced yield of the target 2-substituted cyclohexanol.

Troubleshooting Flowchart for Rearrangement Byproduct

start Low yield of 2-substituted cyclohexanol and presence of cyclopentyl-derived alcohol? rearrangement Rearrangement to cyclopentane carboxaldehyde is likely occurring. start->rearrangement mitigation Mitigation Strategies rearrangement->mitigation temp Lower Reaction Temperature (e.g., -78°C to 0°C) mitigation->temp addition Slow/Inverse Addition of Reagents mitigation->addition catalyst Consider Copper (I) Catalyst mitigation->catalyst analysis Analyze product mixture by GC-MS or NMR to confirm. temp->analysis addition->analysis catalyst->analysis

Caption: Troubleshooting decision tree for addressing rearrangement byproducts.

FAQ 2: How can I minimize the formation of the cyclopentane carboxaldehyde rearrangement byproduct?

Answer:

Minimizing the rearrangement of this compound is crucial for a successful reaction. Here are several strategies you can employ:

  • Low Temperature: Performing the reaction at lower temperatures is the most effective way to suppress the rearrangement.[4][5] The Lewis acid-catalyzed rearrangement has a higher activation energy than the desired nucleophilic ring-opening. By conducting the reaction at temperatures between -78°C and 0°C, you can significantly favor the formation of the 2-substituted cyclohexanol.[4][5]

  • Inverse Addition: Slowly adding the this compound to the Grignard reagent (inverse addition) can help to keep the concentration of the epoxide low and minimize the time it is in contact with the Lewis acidic magnesium species before reacting.

  • Use of a Copper(I) Catalyst: The addition of a catalytic amount of a copper(I) salt, such as copper(I) cyanide (CuCN) or a copper(I) halide, can promote the desired SN2' attack on the epoxide and may reduce the extent of rearrangement.[6] While more commonly used for conjugate additions, copper catalysis can be beneficial in epoxide opening reactions.

FAQ 3: I've noticed a high-boiling point impurity in my crude product that isn't the rearrangement product. What could it be?

Answer:

Another common byproduct in Grignard reactions is the Wurtz coupling product.[6][7] In the case of using phenylmagnesium bromide, this would be biphenyl. This byproduct forms from the reaction of the Grignard reagent with any unreacted aryl or alkyl halide in the reaction mixture.[7] The formation of Wurtz coupling products is generally favored by higher temperatures and higher concentrations of the halide.[6]

To minimize Wurtz coupling:

  • Slow Addition of Halide: During the preparation of the Grignard reagent, add the alkyl or aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide.

  • Controlled Temperature: Maintain a gentle reflux during the formation of the Grignard reagent and avoid excessive heating.

  • Ensure Complete Grignard Formation: Allow sufficient time for the Grignard reagent to form completely before adding the this compound.

FAQ 4: My reaction is sluggish or fails to initiate. What are the possible causes and solutions?

Answer:

Failure to initiate is a common problem in Grignard reactions. The primary causes are typically related to the quality of the reagents and the reaction conditions.

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (nitrogen or argon). All solvents and reagents must be anhydrous.[7]

  • Magnesium Passivation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.[7] You can activate the magnesium by:

    • Adding a small crystal of iodine.

    • Adding a few drops of 1,2-dibromoethane.

    • Mechanically crushing the magnesium turnings with a glass rod.

  • Purity of Reagents: Ensure the alkyl or aryl halide is pure and free from contaminants.

Data Presentation

While specific quantitative data for the this compound Grignard reaction under various conditions is sparse in the literature, the following table provides a general overview of the expected trends based on established principles of Grignard reactions with epoxides.

Reaction ConditionExpected Impact on Product Distribution
Temperature Lower temperatures (e.g., -78°C to 0°C) significantly favor the formation of the desired 2-substituted cyclohexanol over the rearrangement byproduct.[4][5]
Solvent Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be a good alternative and can sometimes suppress Wurtz coupling byproducts.[1][8]
Rate of Addition Slow addition of the electrophile (this compound) to the Grignard reagent is generally recommended to control the exothermicity and can help minimize side reactions.
Catalyst The use of a copper(I) catalyst (e.g., CuCN, CuI) can promote the desired SN2' ring-opening and may help to reduce rearrangement.[6]

Experimental Protocols

The following is a detailed protocol for the reaction of phenylmagnesium bromide with this compound, optimized to minimize byproduct formation.

Protocol: Low-Temperature Grignard Reaction of this compound with Phenylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551) (anhydrous)

  • Anhydrous diethyl ether or THF

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation, if needed)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of nitrogen.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve bromobenzene (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate (indicated by cloudiness and gentle boiling), add a small crystal of iodine and warm gently.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Add the this compound solution dropwise to the cold Grignard reagent over 30-60 minutes, ensuring the internal temperature does not rise above -70°C.

    • Stir the reaction mixture at -78°C for an additional 1-2 hours.

  • Workup:

    • Slowly quench the reaction at -78°C by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

Visualizations

Reaction Pathways: Desired Product vs. Byproduct Formation

cluster_main Main Reaction Pathways cluster_desired Desired Pathway (SN2' Ring Opening) cluster_byproduct Byproduct Pathway (Rearrangement) start This compound + PhMgBr desired_product 2-Phenylcyclohexanol start->desired_product Low Temperature (Favored) rearrangement_intermediate Cyclopentane Carboxaldehyde start->rearrangement_intermediate Lewis Acid Catalysis (MgBr2) rearrangement_product Cyclopentyl(phenyl)methanol rearrangement_intermediate->rearrangement_product + PhMgBr

Caption: Competing reaction pathways in the Grignard reaction of this compound.

This technical support guide provides a comprehensive overview of the challenges and solutions associated with the Grignard reaction of this compound. By understanding the underlying mechanisms of byproduct formation and implementing the recommended strategies, researchers can significantly improve the yield and purity of their desired 2-substituted cyclohexanol products.

References

Technical Support Center: Controlling Regioselectivity in Cyclohexene Oxide Ring-Opening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective ring-opening of cyclohexene (B86901) oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling the regioselectivity of cyclohexene oxide ring-opening?

A1: The regioselectivity of this compound ring-opening is primarily dictated by the reaction conditions, which determine whether the reaction proceeds through an SN1-like or SN2 mechanism. Key factors include:

  • pH of the reaction medium (acidic vs. basic/neutral): This is the most critical factor.

  • Nature of the nucleophile: Strong, anionic nucleophiles favor one pathway, while weak, neutral nucleophiles in the presence of acid favor another.

  • Catalyst system: The choice of Lewis or Brønsted acid can influence the transition state.

  • Solvent: The polarity and protic/aprotic nature of the solvent can affect the stability of charged intermediates and transition states.

Q2: How do acidic and basic conditions lead to different regioisomers?

A2: The reaction conditions determine the site of nucleophilic attack:

  • Under basic or neutral conditions (SN2 mechanism): A strong nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. For this compound, this leads to the formation of the trans-diaxial product, as predicted by the Fürst-Plattner rule, which favors a chair-like transition state.

  • Under acidic conditions (SN1-like mechanism): The epoxide oxygen is first protonated by the acid, making it a better leaving group. This is followed by the nucleophilic attack. The transition state has significant carbocationic character, with a partial positive charge developing on the carbon atom that can best stabilize it (the more substituted carbon). While this compound itself is symmetrical, substituents on the ring would direct the nucleophile to the more substituted carbon. The attack still occurs from the backside, leading to a trans product.

Q3: I am observing the formation of a 1,2-diol as a major byproduct. How can I prevent this?

A3: The formation of a 1,2-diol is a common side reaction, particularly when water is present in the reaction mixture. Water can act as a nucleophile, leading to the hydrolysis of the epoxide. To minimize this:

  • Ensure all reagents and solvents are anhydrous. Drying solvents and using freshly opened or properly stored reagents is crucial.

  • If the reaction must be run in a protic or aqueous solvent, consider using a large excess of the desired nucleophile to outcompete the water.

  • In some cases, adjusting the pH can also influence the rate of hydrolysis versus the desired nucleophilic attack.

Q4: My reaction is not proceeding to completion, resulting in low yields. What can I do?

A4: Low conversion can stem from several issues:

  • Insufficient reactivity: Ensure you are using an adequate amount of the nucleophile and catalyst. Consider increasing the reaction time or temperature. However, be aware that higher temperatures can sometimes lead to decreased selectivity.

  • Catalyst deactivation: If using a catalyst, it may be deactivated by impurities in the starting materials or solvent. Ensure the purity of all components.

  • Poor nucleophile: If your nucleophile is weak, the reaction may be inherently slow. Under basic/neutral conditions, a stronger nucleophile might be necessary. Under acidic conditions, a stronger acid or a higher concentration of the acid catalyst could be employed, though this may also increase side reactions.

Troubleshooting Guides

Problem 1: Poor Regioselectivity - Mixture of Products Obtained

Possible Cause Suggested Solution
Ambiguous Reaction Conditions: Conditions may be promoting a mixture of SN1 and SN2 pathways.For Diaxial Product (SN2): Ensure strongly basic or neutral conditions. Use a strong, anionic nucleophile (e.g., NaN3, NaCN). Avoid protic solvents that could protonate the epoxide.
For Diequatorial Product (SN1-like): Use a catalytic amount of a strong acid (e.g., H2SO4, HClO4) with a weak, neutral nucleophile (e.g., H2O, ROH).
Temperature Too High: Higher temperatures can sometimes overcome the activation energy barrier for the less favored pathway.Lower the reaction temperature. This often increases selectivity by favoring the kinetically controlled product.
Inappropriate Catalyst: The chosen Lewis acid may not provide sufficient regiochemical control.Screen different Lewis acids. Some may offer better chelation control or have different steric and electronic properties that favor one transition state over another.

Problem 2: Unexpected Stereochemistry

Possible Cause Suggested Solution
Non-stereospecific reaction pathway: Conditions may be favoring a mechanism that does not proceed via a backside attack.Both SN1-like and SN2 ring-opening mechanisms for epoxides are stereospecific, resulting in an inversion of configuration at the site of attack. If you are not observing trans products, re-evaluate your starting material and product characterization.
Epimerization of the product: The product may be epimerizing under the reaction or workup conditions.Consider milder reaction conditions or a modified workup procedure to avoid product degradation or rearrangement.

Data Presentation

Table 1: Regioselective Ring-Opening of this compound with Amines

Entry Amine Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%) Product
1Aniline (B41778)Fe(O2CCF3)3 (1)Solvent-freeRT0.2597trans-2-(Phenylamino)cyclohexanol[1]
2p-AnisidineFe(O2CCF3)3 (1)Solvent-freeRT199trans-2-(4-Methoxyphenylamino)cyclohexanol[1]
3PyrrolidineNoneReflux48--trans-2-(1-Pyrrolidinyl)cyclohexanol[2]
4Ammonia (28% aq.)NoneWater60-654High Yieldtrans-2-Aminocyclohexanol[3]

Table 2: Regioselective Ring-Opening of this compound with Sodium Azide (B81097)

Entry Conditions Temp (°C) Time (h) Yield (%) Product
1NaN3, H2O, pH 9.5301290trans-2-Azidocyclohexanol[4]
2NaN3, Oxone®, CH3CN/H2ORT292trans-2-Azidocyclohexanol[5]
3NaN3, HheG enzyme, Tris buffer22--(1S,2S)-2-Azidocyclohexan-1-ol[6]

Experimental Protocols

Protocol 1: Synthesis of trans-2-Azidocyclohexanol (SN2 Pathway)

This protocol is adapted from the pH-controlled azidolysis of epoxides in water.[4]

  • Reaction Setup: In a round-bottom flask, dissolve sodium azide (1.625 g, 25 mmol) in 10 mL of water. Adjust the pH to 9.5 if necessary.

  • Addition of Epoxide: To the stirred aqueous solution of sodium azide at 30°C, add this compound (0.49 g, 5 mmol).

  • Reaction: Stir the heterogeneous mixture vigorously at 30°C for 12 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield the pure trans-2-azidocyclohexanol.

Protocol 2: Synthesis of trans-2-(Phenylamino)cyclohexanol using a Lewis Acid Catalyst

This protocol is based on the iron(III) trifluoroacetate (B77799) catalyzed ring-opening of this compound.[1]

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, mix this compound (0.49 g, 5.0 mmol) and aniline (0.465 g, 5.0 mmol).

  • Catalyst Addition: To the stirred mixture, add iron(III) trifluoroacetate (25 mg, 0.05 mmol, 1 mol%).

  • Reaction: Stir the mixture at room temperature. The reaction is typically fast and can be monitored by TLC. For aniline, the reaction should be complete within approximately 15 minutes.

  • Purification: Once the reaction is complete, the product can be purified by column chromatography on silica (B1680970) gel to yield trans-2-(phenylamino)cyclohexanol.

Mandatory Visualizations

sn2_pathway cluster_start Starting Materials cluster_transition SN2 Transition State cluster_product Product start_cyclohexene This compound ts Chair-like Transition State (Backside Attack) start_cyclohexene->ts Less hindered carbon attack start_nucleophile Strong Nucleophile (Nu⁻) start_nucleophile->ts product trans-Diaxial Product ts->product Ring Opening

Caption: SN2 ring-opening of this compound.

sn1_like_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_attack Nucleophilic Attack cluster_product Product start_cyclohexene This compound protonated_epoxide Protonated Epoxide start_cyclohexene->protonated_epoxide Protonation start_acid Acid (H⁺) start_acid->protonated_epoxide attack Weak Nucleophile (NuH) attacks more substituted carbon protonated_epoxide->attack Ring Opening Begins product trans-Diequatorial Product (after deprotonation) attack->product Deprotonation

Caption: SN1-like ring-opening of this compound.

troubleshooting_regioselectivity start Poor Regioselectivity Observed q1 What is the desired product? start->q1 diaxial Desired: trans-Diaxial (SN2 Product) q1->diaxial Diaxial diequatorial Desired: trans-Diequatorial (SN1-like Product) q1->diequatorial Diequatorial check_sn2 Check for acidic impurities. Use a strong, anionic nucleophile. Use an aprotic solvent. Lower the reaction temperature. diaxial->check_sn2 check_sn1 Ensure sufficient acid catalyst. Use a weak, neutral nucleophile. Consider a different Lewis acid. Ensure anhydrous conditions. diequatorial->check_sn1 outcome_good Regioselectivity Improved check_sn2->outcome_good check_sn1->outcome_good

Caption: Troubleshooting poor regioselectivity.

References

Technical Support Center: Catalyst Performance in Cyclohexene Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexene (B86901) oxide. The content addresses common issues related to catalyst poisoning and deactivation in the two primary synthesis routes: the liquid-phase oxidation of cyclohexane (B81311) and the epoxidation of cyclohexene.

Part 1: Troubleshooting Guide for Cyclohexane Oxidation to Cyclohexanol (B46403)/Cyclohexanone (B45756) (KA Oil)

The industrial production of cyclohexene oxide often begins with the oxidation of cyclohexane to a mixture of cyclohexanol and cyclohexanone, commonly known as KA oil. This process is susceptible to catalyst deactivation, which can significantly impact yield and efficiency.

Frequently Asked Questions (FAQs)

Q1: My cyclohexane conversion rate has dropped significantly. What are the likely causes related to the catalyst?

A1: A drop in conversion rate is often linked to catalyst deactivation. The primary causes include:

  • Catalyst Poisoning: Byproducts of the reaction, such as carboxylic acids (e.g., adipic acid precursors), can poison the catalyst. For instance, an accumulation of benzoic acid can have a detrimental effect on catalyst activity.[1]

  • Inhibition by Products: High concentrations of cyclohexanol have been reported to act as an inhibitor for certain cobalt-based catalysts.[2]

  • Changes in Catalyst Oxidation State: The catalytic cycle for cobalt and manganese-based catalysts involves changes in the metal's oxidation state. Conditions that favor a stable, inactive oxidation state will reduce the catalyst's effectiveness.

  • Catalyst Leaching: For heterogeneous catalysts, the active metal component may leach into the reaction mixture, reducing the number of active sites on the support.[3]

Q2: I'm observing poor selectivity for cyclohexanol and cyclohexanone, with an increase in byproducts. How can I address this?

A2: Poor selectivity is often a result of over-oxidation or side reactions. To improve selectivity:

  • Control Reaction Temperature: Higher temperatures can lead to the formation of undesired byproducts. The industrial process typically operates between 125–165°C.[4]

  • Optimize Oxygen Pressure: The partial pressure of oxygen is a critical parameter. While necessary for the reaction, excessive oxygen can promote deeper oxidation.

  • Monitor Residence Time: Longer reaction times can lead to the conversion of desired products into byproducts. Typical industrial residence times are carefully controlled.

  • Check for Catalyst Poisons: Some poisons can alter the selectivity of the catalyst. Ensure the purity of your cyclohexane feed.

Q3: How can I regenerate my deactivated cobalt or manganese catalyst?

A3: Regeneration of homogeneous cobalt or manganese catalysts (like cobalt naphthenate) is typically not performed in situ due to the nature of the process. For heterogeneous catalysts, regeneration strategies may include:

  • Washing: Washing the catalyst with a suitable solvent can remove adsorbed organic species that may be inhibiting the reaction.

  • Calcination: For supported catalysts deactivated by carbonaceous deposits (coking), a controlled calcination in air can burn off these deposits. Care must be taken to avoid sintering of the metal particles at high temperatures.

  • Chemical Treatment: Depending on the nature of the poison, a mild chemical wash may be employed to remove the poisoning species.

Quantitative Data on Catalyst Performance
Catalyst SystemTypical Conversion (%)Selectivity to KA Oil (%)Operating Temperature (°C)Operating Pressure (bar)Reference
Cobalt Naphthenate10 - 1280 - 85125 - 1658 - 15[4]
0.2 wt% Co/MgO12.574.71400.5 (O₂)[1]
AuCu/Al₂O₃ with Benzaldehyde-941204 (O₂)[1]
Mn-ZSM-5 with H₂O₂19.5 - 30.794.1 - 97.4Room Temperature-[4]
Ti₇₀Zr₁₀Co₂₀ alloy6.890.4-2 (O₂)[5]
Experimental Protocol: Liquid-Phase Oxidation of Cyclohexane

Objective: To synthesize cyclohexanol and cyclohexanone (KA oil) from cyclohexane using a cobalt-based catalyst.

Materials:

  • Cyclohexane (high purity)

  • Cobalt naphthenate (catalyst)

  • High-pressure autoclave reactor with magnetic stirring, gas inlet, sampling port, and temperature/pressure controls.

  • Oxygen or air source

Procedure:

  • Charge the autoclave with cyclohexane.

  • Add the cobalt naphthenate catalyst to the cyclohexane. A typical industrial concentration is low, often in the ppm range.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the reactor with oxygen or air to the desired pressure (e.g., 8-15 bar).[4]

  • Heat the reactor to the target temperature (e.g., 150°C) while stirring vigorously.[4]

  • Maintain the temperature and pressure for the desired reaction time. Monitor the reaction progress by taking samples periodically for analysis by gas chromatography (GC).

  • After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.

  • Analyze the product mixture for cyclohexane conversion and selectivity to cyclohexanol and cyclohexanone.

Part 2: Troubleshooting Guide for Epoxidation of Cyclohexene

The epoxidation of cyclohexene is a direct route to this compound. This process, often employing heterogeneous catalysts like titanium silicalite (TS-1), is also prone to catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My cyclohexene epoxidation reaction is slow or incomplete. What could be the issue with my catalyst?

A1: Several factors related to the catalyst can lead to low activity:

  • Catalyst Deactivation by Coking: The most common cause of deactivation for catalysts like TS-1 is the blocking of micropores by bulky organic byproducts, often referred to as "coke".[6] These deposits prevent reactants from accessing the active sites.

  • Leaching of Active Sites: The active metal (e.g., titanium, molybdenum, vanadium) can leach from the support material into the reaction medium, leading to a permanent loss of activity.[3][7] This can be tested by performing a hot filtration of the catalyst mid-reaction and observing if the reaction continues in the filtrate.[8]

  • Poisoning of Active Sites: While less common than coking in this specific reaction, impurities in the cyclohexene feed or solvent can adsorb onto the active sites and poison the catalyst.

Q2: The selectivity towards this compound is low, and I'm getting significant amounts of byproducts like 2-cyclohexen-1-ol (B1581600), 2-cyclohexen-1-one, or 1,2-cyclohexanediol. How can I improve this?

A2: Low selectivity is typically due to competing side reactions. To favor epoxidation:

  • Control the Temperature: High temperatures can promote allylic oxidation (forming 2-cyclohexen-1-ol and 2-cyclohexen-1-one) and the ring-opening of the epoxide to form the diol.[8][9]

  • Minimize Water and Acidity: The presence of water or acidic conditions can lead to the hydrolysis of the epoxide product into 1,2-cyclohexanediol.[8] Using anhydrous solvents and adding a buffer if necessary can mitigate this.

  • Choice of Oxidant and Catalyst: The combination of the oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide) and the catalyst is crucial. Some catalysts, like certain vanadium-based systems, may inherently promote allylic oxidation.[8]

  • Controlled Oxidant Addition: A slow, controlled addition of the oxidant can prevent its accumulation and decomposition, which might otherwise lead to side reactions.[8]

Q3: How do I regenerate a deactivated Titanium Silicalite (TS-1) catalyst?

A3: Deactivated TS-1 catalysts can often be regenerated. Common methods include:

  • Calcination: This is a highly effective method for removing coke deposits. The spent catalyst is heated in a controlled flow of air (or a dilute oxygen/nitrogen mixture) to a high temperature (e.g., 550°C) to burn off the organic residues.[6]

  • Solvent Washing: Washing the catalyst with a solvent like isopropyl alcohol can remove some of the less heavily adsorbed organic byproducts, though it may have a limited effect on heavily coked catalysts.[6]

  • Oxidative Treatment: Washing with a dilute solution of hydrogen peroxide can also be effective in removing organic deposits and restoring catalyst activity.[6]

Quantitative Data on Catalyst Performance in Cyclohexene Epoxidation
Catalyst SystemOxidantConversion (%)Selectivity to Epoxide (%)Key Deactivation MechanismReference
Titanium Silicalite (TS-1)H₂O₂High>95% (optimized)Micropore blocking by byproducts[6][10]
Molybdenum-based on PAF-30t-BuOOH>90>90Metal leaching[7]
Vanadium-based (MIL-47)H₂O₂-Varies with TLeaching can be an issue[11][12]
Ni-TUD-1m-CPBA100>90-[13]
Experimental Protocol: Heterogeneous Epoxidation of Cyclohexene

Objective: To synthesize this compound from cyclohexene using a heterogeneous catalyst (e.g., TS-1) and an oxidant.

Materials:

  • Cyclohexene (high purity)

  • Titanium Silicalite (TS-1) catalyst

  • Hydrogen peroxide (30 wt% solution) or tert-butyl hydroperoxide (t-BuOOH)

  • Solvent (e.g., methanol, acetonitrile)

  • Glass reactor with a condenser, magnetic stirrer, and temperature control.

Procedure:

  • Activate the TS-1 catalyst by heating it in air (calcination) if it's a fresh or regenerated batch.

  • Add the solvent and the TS-1 catalyst to the reactor.

  • Begin stirring and bring the mixture to the desired reaction temperature (e.g., 50-80°C).

  • Add the cyclohexene to the reactor.

  • Slowly add the oxidant (e.g., H₂O₂) dropwise to the reaction mixture over a period of time to control the reaction rate and temperature.

  • Monitor the reaction by taking samples at regular intervals and analyzing them by GC to determine the conversion of cyclohexene and the selectivity to this compound.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration.

  • The liquid product can then be purified, for example, by distillation.

Visualizations

Logical Workflow for Troubleshooting Catalyst Deactivation

A Decreased Catalyst Performance (Low Conversion/Selectivity) B Identify Reaction: 1. Cyclohexane Oxidation 2. Cyclohexene Epoxidation A->B C Cyclohexane Oxidation Issues B->C Oxidation D Cyclohexene Epoxidation Issues B->D Epoxidation E Check for Poisoning (e.g., Carboxylic Acids) C->E F Analyze Byproducts (Over-oxidation) C->F G Check for Coking/ Pore Blocking D->G H Test for Metal Leaching (Hot Filtration) D->H I Regenerate Catalyst (Wash/Calcine) E->I J Optimize Conditions (Temp, Pressure, Time) F->J G->I H->J If leaching, consider different catalyst/support

Troubleshooting workflow for catalyst deactivation.
Catalyst Deactivation and Regeneration Cycle

A Active Catalyst B Reaction in Progress A->B Catalyzes Reaction C Deactivated Catalyst B->C Deactivation Occurs E Poisons Adsorbed (e.g., Acids) B->E F Pores Blocked (Coke Formation) B->F G Metal Leached B->G D Regeneration Process C->D Regeneration Initiated D->A Activity Restored H Calcination or Chemical Washing D->H E->C F->C G->C

General cycle of catalyst deactivation and regeneration.

References

Technical Support Center: Improving Selectivity in the Catalytic Oxidation of Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic oxidation of cyclohexene (B86901). This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on improving selectivity in their experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling the selectivity of cyclohexene oxidation?

The main challenge in the selective oxidation of cyclohexene arises from the presence of two distinct reactive sites: the C=C double bond and the allylic C-H bonds.[1][2] This dual reactivity can lead to a mixture of products, including epoxides, diols, allylic alcohols, and ketones, as well as products from C-C bond cleavage like adipic acid.[1] Controlling the reaction to favor one product over others requires careful selection of the catalyst, oxidant, and reaction conditions.

Q2: How does the choice of oxidant influence the product distribution?

The oxidant plays a crucial role in determining the reaction pathway. For instance:

  • Hydrogen peroxide (H₂O₂) is often used for epoxidation to cyclohexene oxide or for oxidative cleavage to adipic acid, depending on the catalyst.[3][4]

  • Molecular oxygen (O₂) is typically employed for allylic oxidation to produce 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one.[5][6]

  • Peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) are classic reagents for achieving high selectivity in the epoxidation of alkenes.[7]

Q3: What is the role of the catalyst in directing selectivity?

The catalyst is arguably the most critical factor in controlling selectivity. Different catalysts are designed to activate specific bonds or favor certain reaction mechanisms:

  • Epoxidation: Catalysts based on tungsten, molybdenum, or titanium are effective for this transformation, often in the presence of H₂O₂.[4][8]

  • Allylic Oxidation: Transition metal catalysts containing cobalt, copper, or iron are commonly used to promote the oxidation of the allylic C-H bond.[1][5][9]

  • Oxidative Cleavage: Iron-based complexes have been shown to catalyze the cleavage of the double bond to form adipic acid.[3][10]

Troubleshooting Guides

Issue 1: Low Selectivity Towards this compound (Epoxidation)

Symptoms:

  • Low yield of this compound.

  • Significant formation of byproducts such as 1,2-cyclohexanediol, 2-cyclohexen-1-ol, and 2-cyclohexen-1-one.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Epoxide Ring-Opening The epoxide product is susceptible to ring-opening to form the diol, especially in the presence of acid or water. Ensure your starting materials and solvent are anhydrous. Consider adding a buffer like sodium bicarbonate to maintain a neutral pH.[7]
Incorrect Catalyst/Oxidant System The chosen catalyst may favor allylic oxidation. For epoxidation with H₂O₂, consider using catalysts like resin-supported peroxo phosphotungstic acid or a biphasic system with a phase transfer catalyst and sodium tungstate.[4][8]
High Reaction Temperature Epoxidation is exothermic. High temperatures can promote side reactions. Conduct the reaction at lower temperatures (e.g., 0 °C to room temperature) to improve selectivity.[7]
Inappropriate Solvent Protic solvents can facilitate the ring-opening of the epoxide. Use aprotic solvents such as acetonitrile (B52724) or dichloromethane.[7][8]
Issue 2: Poor Selectivity for Allylic Oxidation Products (2-Cyclohexen-1-ol and 2-Cyclohexen-1-one)

Symptoms:

  • Low yields of 2-cyclohexen-1-ol and 2-cyclohexen-1-one.

  • Formation of this compound and/or over-oxidation products.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Competition from Epoxidation The catalyst and conditions may also be promoting the oxidation of the C=C bond. Employ catalyst systems known for allylic oxidation, such as those based on cobalt or copper supported on N-doped carbon, with O₂ as the oxidant.[5][9]
Over-oxidation The desired allylic alcohol and ketone can be further oxidized. Optimize the reaction time and temperature to maximize the yield of the desired products before significant over-oxidation occurs.[1]
Reaction Temperature Temperature significantly impacts selectivity. For example, with TiZrCo catalysts, an optimal temperature of 120 °C was found to maximize the selectivity for 2-cyclohexen-1-one.[1]
Solvent Effects The choice of solvent can influence the reaction. Acetonitrile has been shown to be a suitable solvent for the aerobic oxidation of cyclohexene to 2-cyclohexen-1-one.[1][5]
Issue 3: Low Yield of Adipic Acid (Oxidative Cleavage)

Symptoms:

  • Low conversion of cyclohexene.

  • Formation of various partially oxidized intermediates.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inefficient Catalyst System The direct oxidation to adipic acid is a multi-step process requiring a robust catalyst. An iron(II) complex, [FeCl₂{κ³-HC(pz)₃}], with H₂O₂ and microwave irradiation has been shown to be effective.[3][10]
Suboptimal Reaction Conditions Reaction parameters such as temperature, reaction time, and the amount of oxidant are critical. For the iron-based catalyst mentioned, a temperature of 60 °C and a reaction time of 24 hours under microwave irradiation were found to be optimal.[3]
Precipitation of Product Adipic acid can precipitate from the reaction mixture, which may affect the reaction kinetics. This can also be advantageous for product isolation.[3]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Selective Oxidation of Cyclohexene

Desired ProductCatalystOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
Adipic Acid[FeCl₂{κ³-HC(pz)₃}]H₂O₂None (Neat)60 (MW)24-46 (Yield)[3][10]
2-Cyclohexen-1-oneTi₆₀Zr₁₀Co₃₀O₂Acetonitrile1201292.257.6[1]
2-Cyclohexen-1-oneCo/N:CO₂Acetonitrile7016~75~45[5]
2-Cyclohexen-1-oneCu/N:CO₂Acetonitrile7016>85>60[11]
This compoundH-Beta/Cu/Ni (15%)H₂O₂Acetonitrile90->98.5100[8]
This compound + DiolNa₂WO₄ + PTCH₂O₂BiphasicRT0.5>9580 (epoxide), 15 (diol)[4]

Experimental Protocols

Protocol 1: Selective Oxidation of Cyclohexene to Adipic Acid [3]

  • Materials: [FeCl₂{κ³-HC(pz)₃}] catalyst, cyclohexene, 30% w/w aqueous hydrogen peroxide (H₂O₂).

  • Apparatus: Microwave reactor tube (G10), magnetic stirrer.

  • Procedure:

    • To a G10 microwave reactor tube, add the [FeCl₂{κ³-HC(pz)₃}] catalyst (15 µmol) and cyclohexene (12.2 mmol).

    • Add the 30% w/w aqueous H₂O₂ solution (4.0–5.0 molar equivalents relative to cyclohexene).

    • Seal the tube and place it inside the microwave reactor.

    • Stir the mixture continuously and irradiate with low-power microwaves (5–50 W) to maintain a temperature of 60 °C for 24 hours.

    • After the reaction, cool the mixture. The adipic acid product will precipitate and can be isolated by filtration.

Protocol 2: Aerobic Oxidation of Cyclohexene to 2-Cyclohexen-1-one [5]

  • Materials: M/N:C catalyst (e.g., Co/N:C or Cu/N:C), cyclohexene, acetonitrile (solvent), cyclohexane (B81311) (internal standard).

  • Apparatus: Autoclave with a Teflon insert, magnetic stirrer.

  • Procedure:

    • Load a 75 mL autoclave equipped with a 50 mL Teflon insert with cyclohexene (2.5 mL, 24.7 mmol), cyclohexane (0.5 mL, internal standard), acetonitrile (15 mL), and the catalyst (10 mg).

    • Add a magnetic stir bar.

    • Seal the autoclave and flush it with Argon (Ar) and then Oxygen (O₂) twice.

    • Pressurize the autoclave with 10 bar of O₂ and 55 bar of Ar.

    • Heat the reaction mixture to 70 °C and stir at 1000 rpm for 16 hours.

    • After the reaction, cool the autoclave to room temperature and carefully depressurize it.

    • Analyze the reaction mixture by gas chromatography (GC) to determine conversion and selectivity.

Visualizations

reaction_pathway cluster_allylic Allylic Oxidation cluster_epoxidation Epoxidation cluster_cleavage Oxidative Cleavage cyclohexene Cyclohexene allylic_alcohol 2-Cyclohexen-1-ol cyclohexene->allylic_alcohol [O] (e.g., O₂, Co/Cu catalyst) epoxide This compound cyclohexene->epoxide [O] (e.g., H₂O₂, W/Mo catalyst) adipic_acid Adipic Acid cyclohexene->adipic_acid [O] (e.g., H₂O₂, Fe catalyst) allylic_ketone 2-Cyclohexen-1-one allylic_alcohol->allylic_ketone Further Oxidation diol 1,2-Cyclohexanediol epoxide->diol Ring-Opening troubleshooting_workflow start Experiment Start: Poor Selectivity Observed check_temp Is Reaction Temperature Optimized? start->check_temp check_catalyst Is the Catalyst/Oxidant System Correct for the Desired Product? check_temp->check_catalyst Yes adjust_temp Adjust Temperature (e.g., lower for epoxidation) check_temp->adjust_temp No check_solvent Is the Solvent Appropriate (e.g., aprotic)? check_catalyst->check_solvent Yes change_catalyst Select a More Selective Catalyst System check_catalyst->change_catalyst No check_purity Are Starting Materials Pure and Anhydrous? check_solvent->check_purity Yes change_solvent Switch to a Recommended Solvent check_solvent->change_solvent No purify_reagents Purify/Dry Starting Materials and Solvent check_purity->purify_reagents No end Improved Selectivity check_purity->end Yes adjust_temp->check_catalyst change_catalyst->check_solvent change_solvent->check_purity purify_reagents->end experimental_setup cluster_autoclave High-Pressure Autoclave Setup stirrer Magnetic Stirrer Hotplate autoclave Sealed Autoclave teflon_insert Teflon Insert (Reaction Mixture + Catalyst) gas_inlet Gas Inlet (O₂, Ar) gas_inlet->autoclave pressure_gauge Pressure Gauge pressure_gauge->autoclave

References

Technical Support Center: Managing Exothermic Reactions in Cyclohexene Oxide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexene (B86901) oxide polymerization. The following information is intended to help manage the exothermic nature of this reaction and ensure safe and successful experiments.

Frequently Asked Questions (FAQs)

Q1: What causes the exothermic reaction in cyclohexene oxide polymerization?

A1: The polymerization of this compound is a ring-opening polymerization (ROP). The reaction is driven by the release of ring strain in the three-membered epoxide ring of the this compound monomer. This release of strain results in a negative enthalpy change (exothermic reaction), releasing a significant amount of heat.[1][2] The driving force for the polymerization is the combination of the enthalpy release from the epoxide ring-opening (approximately -15 kcal/mol) and a conformational shift in the cyclohexane (B81311) ring (approximately -5 kcal/mol).[3]

Q2: What are the primary risks associated with an uncontrolled exotherm in this compound polymerization?

A2: An uncontrolled exothermic reaction can lead to a rapid increase in temperature and pressure within the reaction vessel, a phenomenon known as a thermal runaway. This can result in:

  • Boiling of the solvent or monomer: This can cause a dangerous pressure buildup, potentially leading to vessel rupture and release of flammable and toxic materials.

  • Side reactions and degradation: At elevated temperatures, unwanted side reactions can occur, leading to a decrease in polymer quality, such as lower molecular weight and broader polydispersity.[4][5] In some cases, it can lead to the decomposition of the polymer.

  • Safety hazards: A runaway reaction can cause equipment failure, fires, or explosions, posing a significant risk to laboratory personnel.

Q3: How does catalyst concentration affect the exotherm?

A3: Increasing the catalyst concentration generally leads to a faster reaction rate, which in turn increases the rate of heat generation.[4][5] A study on the polymerization of this compound with a zinc-based catalyst observed an instantaneous and highly exothermic process, with high monomer conversion within one minute, highlighting the potent effect of the catalyst.[6] It is crucial to carefully control the catalyst loading to maintain a manageable rate of heat release.

Q4: What is the role of temperature in managing the exotherm?

A4: Temperature has a significant impact on the reaction rate. Higher temperatures accelerate the polymerization, leading to a more rapid release of heat.[4][5] While this can be desirable for achieving a reasonable reaction time, it also increases the risk of a runaway reaction. Conversely, lower temperatures will slow down the reaction and the rate of heat generation, providing better control. However, it's important to note that increasing temperature can also lead to a decrease in the average molecular weight of the polymer due to an increased rate of chain transfer reactions.[4][5]

Q5: Can the choice of solvent help in managing the exotherm?

A5: Yes, the solvent plays a crucial role in heat dissipation. A solvent with a higher heat capacity can absorb more heat, helping to moderate the temperature of the reaction mixture. Additionally, using a sufficient volume of a suitable solvent can help to reduce the viscosity of the reaction as the polymer forms, which improves heat transfer.[5] Solvents like dichloromethane (B109758) and 1,2-dichloroethane (B1671644) have been shown to be effective in certain systems.[5]

Troubleshooting Guide

Problem 1: The reaction temperature is rising too quickly.

  • Immediate Action:

    • Immediately immerse the reaction vessel in an ice bath or other cooling medium.

    • If the temperature continues to rise uncontrollably, be prepared to initiate an emergency shutdown by quenching the reaction (see Problem 3).

  • Possible Causes & Solutions:

    • Catalyst concentration is too high: Reduce the amount of catalyst in subsequent experiments.

    • Initial reaction temperature is too high: Start the reaction at a lower temperature to allow for a more gradual exotherm.

    • Inadequate heat dissipation:

      • Use a larger reaction vessel to increase the surface area-to-volume ratio.

      • Ensure efficient stirring to promote even heat distribution.

      • Use a cooling bath with a larger volume and a lower temperature.

      • Consider using a solvent with a higher boiling point and heat capacity.

Problem 2: The polymer has a low molecular weight and/or a broad molecular weight distribution.

  • Possible Causes & Solutions:

    • Excessive reaction temperature: As mentioned, high temperatures can increase the rate of chain transfer reactions, which terminate polymer chains and lead to lower molecular weights.[4][5] Maintain a lower, more controlled reaction temperature.

    • Impurities in reactants or solvent: Impurities can act as chain transfer agents. Ensure all reactants and the solvent are properly purified and dried before use.

    • Non-uniform temperature distribution: Hot spots in the reactor can lead to localized areas of rapid polymerization and chain termination. Improve stirring to ensure uniform temperature throughout the reaction mixture.

Problem 3: A thermal runaway is occurring.

  • Immediate Action (Emergency Shutdown):

    • Alert personnel and evacuate the immediate area if necessary.

    • If it is safe to do so, quench the reaction by rapidly adding a polymerization inhibitor or a large volume of a cold, inert solvent.

    • If the reaction cannot be safely controlled, follow your laboratory's emergency procedures for chemical spills and fires.

  • Prevention is key: A runaway reaction is a critical safety failure. Thoroughly review your experimental design to identify and mitigate risks before starting the experiment. This includes a careful evaluation of the reaction scale, catalyst loading, and cooling capacity.

Data Presentation

Table 1: Effect of Temperature on this compound (CHO) Polymerization Catalyzed by an Iron Complex (C1)

EntryTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)TOF (h⁻¹)
1250.259815,3001.2512,623
2350.179912,1001.3819,950
3450.08999,8001.5238,000
4550.05998,2001.6142,911

Data extracted from a study on the ring-opening polymerization of CHO.[4][5]

Table 2: Effect of Catalyst Loading on this compound (CHO) Polymerization at 25°C

EntryCHO/Catalyst Molar RatioTime (h)Conversion (%)TOF (h⁻¹)
15000/10.159922,773
210000/10.259812,623
320000/10.53976,062

Data extracted from a study on the ring-opening polymerization of CHO.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Controlled Ring-Opening Polymerization of this compound

  • Preparation:

    • Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Purify and dry the this compound monomer and the solvent according to established laboratory procedures.[7]

    • Prepare a stock solution of the catalyst in a dry, inert solvent.

  • Reaction Setup:

    • Assemble the reaction flask equipped with a magnetic stir bar, a temperature probe, and a septum for additions under an inert atmosphere.

    • Place the reaction flask in a cooling bath (e.g., ice-water or a cryocooler) set to the desired initial reaction temperature.

  • Polymerization:

    • Add the desired amount of dry solvent and this compound monomer to the reaction flask via syringe.

    • Allow the solution to equilibrate to the bath temperature while stirring.

    • Initiate the polymerization by adding the calculated amount of catalyst solution via syringe.

    • Monitor the internal reaction temperature closely. If the temperature begins to rise rapidly, adjust the cooling bath temperature or add more cooling medium as needed.

  • Termination and Workup:

    • After the desired reaction time or monomer conversion is reached, terminate the polymerization by adding a quenching agent (e.g., a small amount of methanol (B129727) or acidic methanol).

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Mandatory Visualization

TroubleshootingWorkflow start Start: Observe Rapid Temperature Rise check_cooling Is cooling bath engaged and at the correct temperature? start->check_cooling check_stirring Is stirring adequate? check_cooling->check_stirring Yes improve_cooling Action: Enhance cooling capacity (e.g., lower bath temp, larger bath). check_cooling->improve_cooling No check_catalyst Was the correct amount of catalyst added? check_stirring->check_catalyst Yes improve_stirring Action: Increase stirring speed or use a more efficient stir bar. check_stirring->improve_stirring No reduce_catalyst Action: Reduce catalyst concentration in next experiment. check_catalyst->reduce_catalyst No (too much added) emergency_shutdown Emergency Shutdown: Quench the reaction. check_catalyst->emergency_shutdown Unsure or Yes, but temp still rising end_safe Reaction Controlled reduce_catalyst->end_safe improve_cooling->check_stirring improve_stirring->check_catalyst emergency_shutdown->end_safe

Caption: Troubleshooting workflow for a rapid temperature increase.

ExperimentalWorkflow prep 1. Prepare Dry Glassware, Monomer, Solvent, and Catalyst Solution setup 2. Assemble Reaction in Cooling Bath with Temp Probe prep->setup equilibrate 3. Add Solvent & Monomer, Equilibrate Temperature setup->equilibrate initiate 4. Initiate with Catalyst Solution equilibrate->initiate monitor 5. Monitor Temperature and Adjust Cooling as Needed initiate->monitor terminate 6. Terminate Reaction with Quenching Agent monitor->terminate workup 7. Precipitate, Filter, and Dry Polymer terminate->workup

Caption: Experimental workflow for controlled polymerization.

References

Technical Support Center: Safe Quenching Procedures for Cyclohexene Oxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the safe quenching of reactions involving cyclohexene (B86901) oxide. The procedures outlined are intended for use by trained professionals in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching cyclohexene oxide reactions?

A: Reactions involving this compound, a reactive epoxide, present several potential hazards that must be managed during the quenching process. These include:

  • Thermal Hazards: Epoxide ring-opening is often highly exothermic. Rapid or improper quenching can lead to a sudden temperature increase, boiling of solvents, and a dangerous pressure buildup. In a worst-case scenario, this can result in a thermal runaway, where the reaction rate increases uncontrollably.[1]

  • Chemical Hazards: this compound is a flammable liquid and is toxic in contact with skin, causing severe burns and eye damage.[2][3] It may also cause respiratory irritation and is harmful if swallowed or inhaled.[2] Quenching agents themselves can be corrosive (acids, bases) or reactive.

  • Pressure Buildup: Quenching with reagents like sodium bicarbonate on an acidic solution will evolve carbon dioxide gas. The procedure must be performed in a vented vessel to avoid pressurization. Similarly, quenching reactive organometallics or hydrides can produce flammable hydrogen gas.[4]

  • Uncontrolled Polymerization: In the presence of certain catalysts (acidic or basic), this compound can polymerize.[5] This is also an exothermic process that can contribute to a thermal runaway.

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, and work in a well-ventilated fume hood.[6][7]

Q2: My reaction is overheating rapidly during the quench. What should I do?

A: This indicates the beginning of a thermal runaway. Immediate action is required:

  • Stop Addition: Immediately cease adding the quenching agent.

  • Maximize Cooling: Ensure the reaction vessel is fully immersed in a large ice/water bath. Consider adding dry ice or acetone (B3395972) to the bath for more aggressive cooling if appropriate for your glassware.

  • Ensure Venting: Confirm that the reaction vessel is not a closed system and that pressure can be safely released through a condenser or a bubbler.

  • Alert Personnel: Inform colleagues and your supervisor of the situation immediately.

  • Prepare for Evacuation: If the temperature continues to rise uncontrollably despite cooling, evacuate the immediate area and follow your institution's emergency procedures.

Q3: How can I prevent a runaway reaction during quenching?

A: Proactive measures are key to preventing thermal runaway events.[8]

  • Pre-cool the Reaction: Before adding any quenching agent, cool the reaction mixture thoroughly, typically to 0 °C, using an ice/water bath.

  • Slow, Controlled Addition: Add the quenching agent dropwise or in small portions with vigorous stirring. This ensures localized heat can dissipate before accumulating.[9]

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction with a thermometer. Do not allow it to rise significantly.

  • Adequate Heat Transfer: Use a reaction flask that is not more than half full to ensure a sufficient surface area for efficient cooling.

  • Dilution: In some cases, diluting the reaction mixture with an inert solvent before quenching can help manage the exotherm.

Troubleshooting Guides

Issue 1: After quenching my acid-catalyzed reaction, the main isolated product is trans-1,2-cyclohexanediol (B13532). What happened?

A: The formation of trans-1,2-cyclohexanediol is a result of the epoxide ring being opened by water (hydrolysis).[10] This is a common side reaction, especially under acidic conditions where the epoxide is activated by protonation, making it highly susceptible to nucleophilic attack by water.[11]

Solutions:

  • Anhydrous Conditions: Ensure the reaction itself is conducted under strictly anhydrous conditions.

  • Non-Aqueous Quench: If possible, quench the acid catalyst with a non-aqueous base, such as a slurry of sodium bicarbonate in an organic solvent or by passing the mixture through a short plug of basic alumina.

  • Careful Aqueous Workup: If an aqueous quench is necessary, perform it quickly and at low temperatures (0 °C) to minimize the contact time between the activated epoxide and water before extraction. Neutralize the acid catalyst completely with a base like NaHCO₃ before proceeding with the workup.

Issue 2: I am quenching a reaction where a strong nucleophile (like a Grignard reagent or LiAlH₄) was used to open the epoxide ring. What is the correct procedure?

A: For reactions using strongly basic and nucleophilic reagents, the "quench" is typically the second step of the reaction sequence, where the intermediate alkoxide is protonated.[12]

  • Cool the Mixture: Ensure the reaction is cooled to 0 °C.

  • Slow Addition of a Proton Source: Very slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This is generally a milder and safer choice than adding water or dilute acid directly to highly reactive reagents.

  • Alternative Proton Sources: For less reactive intermediates, water or dilute acid (e.g., 1 M HCl) can be used to protonate the alkoxide and neutralize any remaining base.[12]

  • Workup: Once the quench is complete and the mixture is safe to handle, proceed with the standard aqueous workup and extraction of your product.

Data and Protocols

Table 1: Common Quenching Agents for this compound Reactions
Quenching AgentReaction Type to QuenchPurpose & Key Considerations
Saturated Aqueous NaHCO₃ Acid-catalyzed reactionsNeutralizes acid catalysts.[13] Generates CO₂ gas; ensure proper venting.
Saturated Aqueous NH₄Cl Base-catalyzed reactions (Grignard, Organolithium, Hydride reagents)Mild proton source to protonate the resulting alkoxide. Safer than direct water/acid addition for highly reactive species.[12]
Water (H₂O) General purpose protonationCan be used to protonate alkoxides after basic ring-opening. Can cause unwanted hydrolysis if epoxide is present.[10][12]
Dilute Acid (e.g., 1 M HCl) Base-catalyzed reactionsProtonates alkoxides and neutralizes excess base.[12] Can catalyze hydrolysis of unreacted epoxide.
Saturated Aqueous Na₂SO₃ or NaHSO₃ Epoxidation reactions using peroxy acids (e.g., m-CPBA)Reduces and destroys excess peroxy acid oxidant.[13]
Protocol 1: Quenching and Workup for an Acid-Catalyzed Methanolysis of this compound

This protocol assumes the reaction of this compound with methanol (B129727) and a catalytic amount of sulfuric acid.

Materials: Reaction mixture, saturated aqueous sodium bicarbonate (NaHCO₃) solution, deionized water, brine, diethyl ether (or other suitable extraction solvent), anhydrous magnesium sulfate (B86663) (MgSO₄), ice bath.

Procedure:

  • Once the reaction is complete (as determined by TLC or GC analysis), place the reaction flask in an ice/water bath and cool the contents to 0-5 °C with stirring.

  • Slowly and carefully add the saturated aqueous NaHCO₃ solution dropwise. You will observe CO₂ gas evolution. Continue addition until the gas evolution ceases, indicating the acid catalyst has been fully neutralized.

  • Transfer the mixture to a separatory funnel.

  • Add diethyl ether to extract the organic product.

  • Wash the organic layer sequentially with deionized water (1x) and then with brine (1x) to remove water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, which can be purified further if necessary.

Visualizations

Diagram 1: Decision Workflow for Quenching Strategy

G start Identify Reaction Type acid_cat Acid-Catalyzed (e.g., H₂SO₄, Lewis Acid) start->acid_cat base_cat Base-Catalyzed / Nucleophilic (e.g., RMgX, LiAlH₄, RO⁻) start->base_cat epoxidation Epoxidation Synthesis (e.g., m-CPBA) start->epoxidation quench_acid Quench: Add weak base (e.g., sat. aq. NaHCO₃) acid_cat->quench_acid quench_base Quench: Add proton source (e.g., sat. aq. NH₄Cl or H₂O) base_cat->quench_base quench_epox Quench: Add reducing agent (e.g., sat. aq. Na₂SO₃) followed by base wash epoxidation->quench_epox workup Proceed to Aqueous Workup quench_acid->workup quench_base->workup quench_epox->workup G cluster_prep Preparation cluster_quench Quenching cluster_workup Workup prep_quench Prepare Quenching Solution add_quench Slow, Dropwise Addition prep_quench->add_quench cool_rxn Cool Reaction Mixture to 0 °C cool_rxn->add_quench Ensure Stirring monitor Monitor Temperature & Stir Vigorously add_quench->monitor extract Aqueous Extraction monitor->extract Once stable dry Dry Organic Layer extract->dry concentrate Concentrate & Purify dry->concentrate

References

Technical Support Center: Analysis of Impurities in Commercial Cyclohexene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for issues related to impurities in commercial cyclohexene (B86901) oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial cyclohexene oxide and what are their sources?

Commercial this compound can contain various impurities originating from its synthesis, storage, or degradation. The primary synthesis route involves the epoxidation of cyclohexene, which itself can contain impurities.[1] Other methods include recovery from by-products of cyclohexane (B81311) oxidation.[2][3]

Data Presentation: Common Impurities and Their Origins

Impurity CategorySpecific ImpurityLikely Source(s)Potential Impact on Experiments
Starting Materials & Solvents CyclohexeneIncomplete epoxidation reaction.[1]Can compete in reactions, affecting yield and selectivity.
Solvents (e.g., Toluene, Acetonitrile)Carryover from the manufacturing process.May interfere with reactions or analytical measurements.
Synthesis By-products Cyclohexanol (B46403), Cyclohexanone (B45756)Oxidation of cyclohexane or cyclohexene.[4][5]Can act as nucleophiles, leading to unwanted side products.
2-Cyclohexen-1-ol, 2-CyclohexenoneAllylic oxidation of cyclohexene.[6][7]May introduce competing reaction pathways.
trans-1,2-CyclohexanediolHydrolysis of this compound.[8]Can affect polymerization and act as a di-functional nucleophile.
Degradation Products Water (H₂O)Absorption from the atmosphere; hydrolysis side reactions.[9][10]A potent nucleophile that can initiate ring-opening, leading to diol formation.
PeroxidesFormed from unreacted cyclohexene or auto-oxidation.[11]Can be hazardous and initiate unwanted radical reactions.
Polymeric materialsSelf-polymerization initiated by acidic or nucleophilic impurities.[1][12]Increases viscosity and can foul equipment.

Q2: How can I determine the purity of my this compound sample?

A combination of analytical techniques is recommended for a comprehensive purity assessment. Gas Chromatography with a Flame Ionization Detector (GC-FID) is the most common method for quantifying volatile impurities. For identifying unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable.[6][13] The water content should be determined separately using Karl Fischer titration, as GC methods are not ideal for accurate water quantification.[14]

Data Presentation: Comparison of Analytical Techniques

TechniquePrincipleWhat It DetectsAdvantagesDisadvantages
GC-FID / GC-MS Chromatographic separation of volatile compounds.Volatile organic impurities (e.g., cyclohexene, cyclohexanol, cyclohexanone).[7][15]High sensitivity and separation efficiency; quantitative (FID) and structural identification (MS).[13]Not suitable for non-volatile or thermally unstable compounds; poor for water quantification.
Karl Fischer Titration Titration based on a specific reaction between iodine and water.Water content.Highly selective and accurate for water, from ppm to 100%.[14]Does not detect other impurities; can be affected by side reactions with certain compounds.[16]
¹H qNMR Nuclear Magnetic Resonance spectroscopy.Purity against a certified internal standard.Highly accurate and reproducible for compounds < 500 g/mol ; provides structural information.[13]Requires a certified standard; may be less sensitive to trace impurities than GC.
FTIR Spectroscopy Infrared absorption by molecular bonds.Functional groups of impurities (e.g., -OH from alcohols/water, C=O from ketones).Fast and simple qualitative analysis.[13]Not quantitative; insensitive to structurally similar impurities.[13]

Q3: What is the typical water content in commercial this compound and how do I measure it accurately?

The water content in commercial this compound can vary but is a critical parameter to control, as water can act as an initiator for ring-opening and polymerization.[10] The most reliable and widely accepted method for determining water content is Karl Fischer (KF) titration. This technique is highly specific to water and can provide accurate results in the parts-per-million (ppm) range.[17]

For a detailed methodology, please refer to the "Experimental Protocols" section below.

Q4: How should I properly store and handle this compound to prevent degradation?

Proper storage and handling are crucial to maintain the purity of this compound. It is sensitive to moisture, light, and incompatible materials like acids and bases.[18][19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible substances such as strong acids, bases, and oxidizing agents.[19][20] Use of an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent moisture ingress and oxidation.

  • Handling: Use in a well-ventilated area, avoiding contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety goggles).[18][21] Ground and bond containers when transferring material to prevent static discharge.[18]

Troubleshooting Guide

Q5: My reaction (e.g., polymerization, nucleophilic addition) is not proceeding as expected. Could impurities in the this compound be the cause?

Yes, impurities are a common cause of reaction failures or unexpected outcomes. Water, alcohols (cyclohexanol), and diols can act as competing nucleophiles or chain transfer agents in polymerization, leading to low molecular weight products or altered polymer properties.[22] Acidic or basic impurities can catalyze undesired side reactions, including premature ring-opening or polymerization.

Below is a logical workflow to troubleshoot such issues.

G start Reaction Failure or Unexpected Outcome check_reagents Verify Purity of Other Reagents & Catalysts start->check_reagents analyze_cho Analyze Commercial This compound (CHO) check_reagents->analyze_cho Other reagents OK gc_ms Perform GC-FID/MS Analysis analyze_cho->gc_ms kf Perform Karl Fischer Titration analyze_cho->kf impurities_found Impurities Detected? gc_ms->impurities_found kf->impurities_found no_impurities CHO Purity is High. Re-evaluate Reaction Conditions (Temp, Time, Stoichiometry) impurities_found->no_impurities No purify_cho Purify CHO via Distillation or Alumina Column impurities_found->purify_cho Yes rerun_reaction Rerun Reaction with Purified CHO purify_cho->rerun_reaction success Problem Solved rerun_reaction->success G cyclohexene Cyclohexene epoxidation Epoxidation (e.g., with peracid) cyclohexene->epoxidation allylic_ox Allylic Oxidation cyclohexene->allylic_ox cho This compound (Product) epoxidation->cho hydrolysis Hydrolysis (+ H2O) cho->hydrolysis enol 2-Cyclohexen-1-ol allylic_ox->enol enone 2-Cyclohexenone allylic_ox->enone diol trans-1,2-Cyclohexanediol hydrolysis->diol G start Receive New Batch of Commercial this compound visual Visual Inspection (Color, Particulates) start->visual karl_fischer Determine Water Content (Karl Fischer Titration) visual->karl_fischer gc_fid Quantify Organic Impurities (GC-FID) visual->gc_fid data_review Review All Data Against Specifications karl_fischer->data_review gc_ms Identify Unknowns if Needed (GC-MS) gc_fid->gc_ms Unexpected peaks? gc_fid->data_review gc_ms->data_review pass Batch Approved for Use data_review->pass Meets Specs fail Batch Rejected or Flagged for Purification data_review->fail Fails Specs

References

Validation & Comparative

Cyclohexene Oxide vs. Propylene Oxide: A Comparative Guide to Polymerization Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of epoxides is a cornerstone of polyether synthesis, producing polymers with a vast range of applications, from biomedical devices to industrial surfactants. Among the diverse family of epoxide monomers, cyclohexene (B86901) oxide (CHO) and propylene (B89431) oxide (PO) are two of the most pivotal building blocks. Understanding their relative reactivity in polymerization is crucial for designing novel materials and controlling polymer architecture. This guide provides an objective comparison of CHO and PO reactivity, supported by experimental data, detailed protocols, and mechanistic visualizations.

Executive Summary

Cyclohexene oxide generally exhibits a higher intrinsic reactivity in catalytic ring-opening homopolymerization compared to propylene oxide, primarily due to stereoelectronic factors. However, the choice of catalyst and reaction conditions can significantly influence the polymerization kinetics and the properties of the resulting polymer. While CHO's rigid structure can lead to faster propagation, it may also present challenges in achieving narrow molecular weight distributions. Conversely, propylene oxide, though often less reactive, can allow for better control over polymer chain growth, but is susceptible to chain transfer side reactions, particularly in anionic polymerization.

Comparative Reactivity Data

The following tables summarize key quantitative data from comparative studies of this compound and propylene oxide polymerization under various catalytic systems.

Table 1: Homopolymerization Reactivity with a Bifunctional Organoborane Catalyst
ParameterThis compound (CHO)Propylene Oxide (PO)Reference
Turnover Frequency (TOF) 7120 h⁻¹2735 h⁻¹[1]
Activation Energy (Ea) 39.7 kJ/mol66.8 kJ/mol[1]
Kinetic Order (Monomer) First-orderQuasi-zero-order[1]
Polydispersity Index (Đ) 1.71.1[1]

Conditions: Identical bifunctional organoborane catalysts were used for both monomers.

Table 2: Copolymerization with Carbon Dioxide using a (salen)Cr(III)Cl Catalyst
ParameterThis compound (CHO)Propylene Oxide (PO)Reference
Primary Product Alternating PolycarbonateCyclic Carbonate[2]
Activation Energy (Polymer) 46.9 kJ/mol67.6 kJ/mol[2]
Activation Energy (Cyclic) 133 kJ/mol100.5 kJ/mol[2]

Mechanistic Insights

The differences in reactivity between CHO and PO can be attributed to several factors, including ring strain, steric hindrance, and the electronic nature of the substituents. The high ring strain in both three-membered epoxide rings is the primary driving force for polymerization.[3]

In cationic polymerization , the reaction proceeds through an oxonium ion intermediate. The rate of polymerization is influenced by the stability of this intermediate and the steric accessibility of the epoxide carbons for nucleophilic attack by the incoming monomer.

In anionic polymerization , a strong nucleophile attacks one of the carbon atoms of the epoxide ring. For propylene oxide, a significant side reaction is the proton abstraction from the methyl group by the highly basic initiator or propagating chain end.[4] This leads to chain transfer, which can limit the final molecular weight of the poly(propylene oxide).[4] this compound, lacking such acidic protons, is not susceptible to this particular side reaction.

The following diagram illustrates the generalized mechanism for the acid-catalyzed ring-opening polymerization of epoxides.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Epoxide Epoxide Protonated_Epoxide Protonated Epoxide (Oxonium Ion) Epoxide->Protonated_Epoxide Protonation Acid H-A Acid->Protonated_Epoxide Dimer Dimer (Propagating Chain) Protonated_Epoxide->Dimer Nucleophilic Attack Nucleophile Monomer (Another Epoxide) Nucleophile->Dimer Polymer Polyether Chain Dimer->Polymer Chain Growth & Termination

Caption: Generalized pathway for acid-catalyzed epoxide ROP.

Experimental Protocols

Detailed experimental procedures are critical for reproducing and building upon published research. Below are representative protocols for the polymerization of this compound and propylene oxide.

Protocol 1: Cationic Ring-Opening Polymerization of this compound

This protocol describes a living cationic polymerization of CHO.[5]

Materials:

  • This compound (CHO), dried and distilled.

  • Dichloromethane (DCM), dried and distilled.

  • Hexane (internal standard).

  • Hexamethylene oxide (HMO), as an additive.

  • Trityl tetrakis(pentafluorophenyl)borate (B1229283) (Ph₃CB(C₆F₅)₄) as an initiator.

  • Sodium phenoxide (PhONa) as a quencher.

Procedure:

  • A glass reaction tube equipped with a three-way stopcock is flame-dried under a stream of dry nitrogen.

  • DCM, hexane, HMO, and CHO are sequentially added to the tube via dry syringes.

  • The solution is cooled to -20 °C.

  • Polymerization is initiated by the addition of a pre-chilled solution of Ph₃CB(C₆F₅)₄ in DCM.

  • The reaction is allowed to proceed for a predetermined time.

  • The polymerization is terminated by the addition of PhONa.

  • The resulting polymer is analyzed by Gas Chromatography (GC) for monomer conversion and by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity.

Protocol 2: Anionic Ring-Opening Polymerization of Propylene Oxide

This protocol describes the oxyanionic polymerization of PO.[6]

Materials:

  • Propylene oxide (PO), dried and distilled.

  • An exogenous alcohol initiator (e.g., Propylene glycol).

  • Potassium acetate (B1210297) (KOAc).

  • 18-crown-6 ether (18C6).

Procedure:

  • The polymerization is conducted under solvent-free conditions.

  • The initiator (e.g., propylene glycol) is mixed with the 18C6/KOAc complex.

  • Propylene oxide is added to the mixture.

  • The reaction is allowed to proceed at a controlled temperature (e.g., 21 °C).

  • The reaction progress can be monitored by taking aliquots and analyzing them via NMR for monomer conversion and GPC for polymer characteristics.

  • Due to the potential for high viscosity, the reaction may require several days to reach high conversion.[6]

The following diagram illustrates a typical experimental workflow for epoxide polymerization.

G Start Start Reagent_Prep Reagent Purification (Drying, Distillation) Start->Reagent_Prep Reactor_Setup Reactor Assembly & Inert Atmosphere Reagent_Prep->Reactor_Setup Monomer_Addition Addition of Monomer, Solvent, & Additives Reactor_Setup->Monomer_Addition Initiation Initiator Addition (at controlled temp) Monomer_Addition->Initiation Polymerization Polymerization (Monitoring) Initiation->Polymerization Termination Quenching Reaction Polymerization->Termination Purification Polymer Precipitation & Purification Termination->Purification Analysis Characterization (NMR, GPC, etc.) Purification->Analysis End End Analysis->End

Caption: Standard experimental workflow for epoxide polymerization.

Conclusion

The choice between this compound and propylene oxide for polymerization depends heavily on the desired polymer properties and the catalytic system employed. This compound's higher reactivity can be advantageous for achieving high polymerization rates, but controlling the molecular weight distribution requires careful selection of the catalyst and conditions. Propylene oxide, while generally less reactive and prone to side reactions in anionic systems, can offer better control over polymer architecture, leading to polymers with narrower polydispersity. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions in the design and synthesis of novel polyether-based materials.

References

A Comparative Analysis of Catalysts for Cyclohexene Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epoxidation of cyclohexene (B86901) to produce cyclohexene oxide is a critical transformation in synthetic organic chemistry, providing a key intermediate for the production of pharmaceuticals, fragrances, and specialty polymers. The efficiency of this reaction is highly dependent on the catalyst employed. This guide offers a comparative study of various catalytic systems for cyclohexene epoxidation, presenting performance data, detailed experimental protocols, and a visual representation of the typical experimental workflow.

Performance of Catalysts in Cyclohexene Epoxidation

The selection of a catalyst for cyclohexene epoxidation involves a trade-off between conversion, selectivity, and reaction conditions. The following table summarizes the performance of several recently reported catalysts under their respective optimized conditions.

CatalystOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity to Epoxide (%)Other Major Products
W-SPP [1]H₂O₂ (30 wt%)CH₃CN6012~98~951,2-cyclohexanediol
Ti-SPP [1]H₂O₂ (30 wt%)CH₃CN6012~85~901,2-cyclohexanediol
TS-1 [1]H₂O₂ (30 wt%)CH₃CN6012~70~851,2-cyclohexanediol
10% Ni@CSs [2]H₂O₂Acetonitrile (B52724)804>95>95Not specified
H-Beta/Cu/Ni (15%) [3]H₂O₂AcetonitrileNot specifiedNot specified98.5100-
VO(acac)₂ on MMT-K10 [4]TBHPToluene (B28343)60-70Not specified20701,2-cyclohexanediol, 2-cyclohexenol, 2-cyclohexenone
TiZrCo [5]O₂Not specified100692.2Not primary product2-cyclohexen-1-one (57.6% selectivity)
MIL-47(V) [6][7]H₂O₂Not specified50-65 (liquid), 120-150 (gas)Not specifiedVariesVaries1,2-cyclohexanediol, 2-cyclohexen-1-one, 2-cyclohexen-1-ol

Note: The performance data is extracted from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Workflow and Methodologies

The successful synthesis and evaluation of catalysts for cyclohexene epoxidation rely on a systematic experimental workflow. This typically involves catalyst preparation, characterization, catalytic performance testing, and product analysis.

G cluster_0 Catalyst Preparation cluster_1 Catalyst Characterization cluster_2 Catalytic Reaction cluster_3 Product Analysis & Catalyst Evaluation A Synthesis of Catalyst Material B Post-synthesis Treatment (e.g., Calcination) A->B C Structural & Morphological Analysis (XRD, SEM, TEM) A->C E Reactor Setup (e.g., Batch Reactor) B->E D Chemical & Textural Analysis (FT-IR, BET, XPS) F Addition of Reactants (Cyclohexene, Oxidant, Solvent) & Catalyst E->F G Control of Reaction Parameters (Temp., Pressure, Stirring) F->G H Reaction Monitoring (e.g., Sampling over time) G->H I Product Identification & Quantification (GC, GC-MS) H->I J Calculation of Conversion, Selectivity, and Yield I->J K Catalyst Recovery & Reusability Studies J->K

Caption: General experimental workflow for catalyst testing in cyclohexene epoxidation.

Detailed Experimental Protocols

Below are representative experimental protocols for the catalytic epoxidation of cyclohexene, providing a basis for laboratory replication and adaptation.

Protocol 1: Epoxidation using H₂O₂ as Oxidant (based on W-SPP, Ti-SPP, TS-1 study)[1]
  • Catalyst Preparation: The catalysts (W-SPP, Ti-SPP, TS-1) are synthesized according to specific literature procedures.

  • Reaction Setup: A 50 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer is used as the reactor.

  • Reaction Procedure:

    • 10 mmol of cyclohexene, 50 mg of the catalyst, and 10 mL of acetonitrile (CH₃CN) as the solvent are added to the reactor.

    • The mixture is heated to 60 °C with stirring.

    • 10 mmol of 30 wt% hydrogen peroxide (H₂O₂) is added to initiate the reaction.

    • The reaction is allowed to proceed for a specified time (e.g., 12 hours), with samples withdrawn periodically for analysis.

  • Product Analysis: The reaction products are analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of cyclohexene and the selectivity towards this compound.

Protocol 2: Epoxidation using TBHP as Oxidant (based on VO(acac)₂ on MMT-K10 study)[4]
  • Catalyst Preparation: The VO(acac)₂ catalyst is supported on Montmorillonite K-10 (MMT-K10) clay.

  • Reaction Setup: A 50 mL two-neck flask connected to a reflux condenser and an airtight rubber septum for maintaining an inert atmosphere (N₂ flow) is used. The temperature is controlled using a heating mantle.

  • Reaction Procedure:

    • The reaction is conducted with a 1:2 molar ratio of substrate to oxidant.

    • 50 mmol of tert-butyl hydroperoxide (TBHP) is added to 25 mL of toluene containing the heterogeneous catalyst.

    • 25 mmol of cyclohexene, dissolved in 25 mL of toluene, is then added to the mixture.

    • The reaction is maintained at a temperature of 60-70 °C.

  • Product Analysis: The products are identified and quantified using GC-MS and GC with a flame ionization detector (GC-FID).[4]

Reaction Mechanism Overview

The epoxidation of cyclohexene can proceed through various mechanisms depending on the catalyst and oxidant used. For many metal-based catalysts, the reaction involves the formation of a metal-peroxo or metal-oxo species as the active oxidant, which then transfers an oxygen atom to the double bond of cyclohexene.

G cluster_0 Catalytic Cycle Catalyst Metal Catalyst (M) Activated_Catalyst Activated Metal-Peroxo Species (M-OOH) Catalyst->Activated_Catalyst + H₂O₂ Activated_Catalyst->Catalyst - H₂O Epoxide This compound Activated_Catalyst->Epoxide + Cyclohexene Cyclohexene Cyclohexene Byproduct H₂O

Caption: Simplified catalytic cycle for metal-catalyzed cyclohexene epoxidation with H₂O₂.

This guide provides a foundational comparison of catalysts for cyclohexene epoxidation. Researchers are encouraged to consult the primary literature for more in-depth information on specific catalytic systems and to optimize reaction conditions for their particular applications.

References

A Comparative Guide to the Efficacy of Lewis Acids in Cyclohexene Oxide Ring-Opening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Lewis acid catalysts for the nucleophilic ring-opening of cyclohexene (B86901) oxide, supported by experimental data and protocols.

The regioselective ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized cyclohexanes, which are key structural motifs in many pharmaceuticals and natural products. The choice of catalyst is critical in achieving high efficiency and selectivity. Lewis acids have emerged as powerful catalysts for this reaction, activating the epoxide ring towards nucleophilic attack under mild conditions. This guide offers an objective comparison of various Lewis acids for the ring-opening of cyclohexene oxide with alcohol nucleophiles, presenting supporting experimental data, detailed methodologies, and mechanistic insights to inform catalyst selection.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst in the ring-opening of this compound is primarily evaluated by its ability to promote high conversion of the epoxide in a short timeframe and under mild conditions. The following table summarizes the performance of a range of Lewis acids in the alcoholysis of this compound.

Lewis Acid CatalystNucleophileCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion/Yield (%)Reference
Homogeneous Catalysts
Fe(O₂CCF₃)₃Aniline (B41778)1Room Temp.0.2597 (Yield)[1]
Bi(OTf)₃Aniline10Room Temp.7 - 24Good (Yield)
Heterogeneous Catalysts
SU-101 (Bi-MOF)Methanol (B129727)-402499.8 (Conversion)
SU-101 (Bi-MOF)Ethanol-402496.8 (Conversion)
SU-101 (Bi-MOF)Propanol-402414.3 (Conversion)
Zn-MOF-74Methanol13046~60 (Conversion)[2]
Zn-MOF-74Methanol14046~80 (Conversion)[2]
Zn-MOF-74Methanol1504693.8 (Conversion)[2]

Note: Data for aniline as the nucleophile is included to provide a broader perspective on the activity of these Lewis acids, as direct comparative data with alcohols for some catalysts is limited in the literature.

Theoretical Insights into Lewis Acid Activity

Quantum chemical studies have provided a framework for understanding the catalytic activity of Lewis acids in the ring-opening of this compound. For Group 1 cations, the catalytic activity follows the trend: H⁺ > Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺.[3][4] This trend is attributed to the ability of smaller, more charge-dense Lewis acids to more effectively polarize the epoxide's filled orbitals away from the incoming nucleophile, which reduces the steric (Pauli) repulsion and lowers the reaction barrier.[3][4] Experimentally, this translates to faster reaction times, with the H⁺-catalyzed reaction proceeding at room temperature in as little as 30 minutes, while Li⁺ and Na⁺ catalysis require elevated temperatures and longer reaction times.[3]

Experimental Protocols

Below are detailed experimental protocols for the Lewis acid-catalyzed ring-opening of this compound as described in the cited literature.

General Procedure for Lewis Acid-Catalyzed Alcoholysis of this compound

This generalized procedure can be adapted for various Lewis acids and alcohol nucleophiles.

  • To a solution of this compound in an anhydrous solvent (e.g., methanol, ethanol), add the Lewis acid catalyst (typically 0.1–10 mol%).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the catalyst's activity).

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-alkoxycyclohexanol.

Specific Protocol for Zn-MOF-74 Catalyzed Methanolysis of this compound[2]
  • In a 10 mL covered glass reactor, combine 3.0 mmol of this compound, 75 mmol of methanol (nucleophile and solvent), 0.03 mmol of Zn-MOF-74 catalyst, and 0.3 mmol of toluene (B28343) (internal standard).

  • Stir the reaction mixture continuously at 250 rpm at the desired temperature (30, 40, or 50 °C).

  • Monitor the reaction by taking 0.1 mL aliquots, dissolving them in 1 mL of acetonitrile, and analyzing by gas chromatography.

  • After the reaction, separate the catalyst from the reaction mixture by centrifugation and wash it twice with methanol for potential reuse.

Reaction Mechanisms and Workflows

The Lewis acid-catalyzed ring-opening of an epoxide generally proceeds through the coordination of the Lewis acid to the oxygen atom of the epoxide. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by an alcohol.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_product Product Formation Epoxide This compound ActivatedComplex [Epoxide-LA] Complex Epoxide->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Nucleophile Alcohol (R-OH) Product trans-2-Alkoxycyclohexanol Nucleophile->Product ActivatedComplex->Product Nucleophilic Attack ExperimentalWorkflow start Start reactants Combine this compound, Alcohol, and Lewis Acid Catalyst start->reactants reaction Stir at Controlled Temperature reactants->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring monitoring->reaction Continue if incomplete workup Quench Reaction and Perform Aqueous Workup monitoring->workup Upon Completion extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify via Chromatography extraction->purification product Isolated Product purification->product

References

A Comparative Guide to Homogeneous and Heterogeneous Catalysis in Cyclohexene Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclohexene (B86901) oxide, a crucial intermediate in the production of pharmaceuticals, agrochemicals, and polymers, is predominantly achieved through the epoxidation of cyclohexene. The choice between homogeneous and heterogeneous catalysis for this transformation is a critical decision, impacting reaction efficiency, product selectivity, cost, and environmental footprint. This guide provides an objective comparison of these two catalytic modalities, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection process.

At a Glance: Homogeneous vs. Heterogeneous Catalysis

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same phase as reactants (typically liquid)Different phase from reactants (typically solid catalyst in a liquid or gas phase)
Activity & Selectivity Often higher due to well-defined active sitesCan be high, but may be limited by mass transfer
Catalyst Separation Difficult, often requires distillation or extractionEasy, typically by simple filtration
Catalyst Reusability Generally poor, catalyst is often consumed or deactivatedGenerally good, can be recycled for multiple runs
Reaction Conditions Often milder temperatures and pressuresMay require higher temperatures and pressures
Industrial Application Less common for bulk chemical synthesis due to separation challengesPreferred for industrial processes due to ease of handling and catalyst recycling[1]

Performance Data: A Quantitative Comparison

The following tables summarize key performance metrics for the synthesis of cyclohexene oxide using representative homogeneous and heterogeneous catalytic systems.

Homogeneous Catalysis: Performance Data
CatalystOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity to this compound (%)Reference
Fe(Template)Cl Complextert-Butyl hydroperoxideAcetonitrile (B52724)80585.5Low (Main products: cyclohexenone, cyclohexenol)[2]
Vanadyl acetylacetonate (B107027) (VO(acac)₂)tert-Butyl hydroperoxideDichloromethane (B109758)254~2070[3]
Zinc(II) complexNone (homopolymerization)Toluene25< 1 min90N/A (forms poly(this compound))[4]

Note: Selectivity for some homogeneous catalysts can be poor for the epoxide, favoring allylic oxidation products.

Heterogeneous Catalysis: Performance Data
CatalystOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity to this compound (%)ReusabilityReference
Ti-MCM-41H₂O₂Acetonitrile60427.575.3Stable for several cycles[5]
H-Beta/Cu/Ni (15%)H₂O₂Acetonitrile80298.5100Good for 5 cycles[6][7]
10% Ni@CSsH₂O₂Water8014~95~98Not specified[8][9]
MIL-47(V)H₂O₂Acetonitrile6524~40~45Stable, no leaching[10][11]
Vanadium complex on Montmorillonite K-10tert-Butyl hydroperoxideDichloromethane253.52070Not specified[3]

Experimental Protocols

Homogeneous Catalysis: Epoxidation of Cyclohexene using a Vanadyl Acetylacetonate Catalyst

This protocol is a representative example of a homogeneous catalytic system for cyclohexene epoxidation.

Materials:

  • Cyclohexene

  • Vanadyl acetylacetonate (VO(acac)₂)

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Dichloromethane (anhydrous)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add cyclohexene (1.0 mmol) and vanadyl acetylacetonate (0.01 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the mixture in an ice bath.

  • Add tert-butyl hydroperoxide (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Heterogeneous Catalysis: Epoxidation of Cyclohexene using a Ti-MCM-41 Catalyst

This protocol outlines a typical procedure for cyclohexene epoxidation using a solid, reusable catalyst.

Materials:

  • Cyclohexene

  • Ti-MCM-41 catalyst

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Acetonitrile

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thermometer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Gas chromatograph (for analysis)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add the Ti-MCM-41 catalyst (e.g., 0.1 g).

  • Add acetonitrile (20 mL) as the solvent, followed by cyclohexene (10 mmol).

  • Heat the mixture to the desired reaction temperature (e.g., 60°C) with stirring.

  • Add hydrogen peroxide (12 mmol) dropwise to the reaction mixture.

  • Maintain the reaction at the set temperature for the desired time (e.g., 4 hours), taking aliquots periodically for analysis by gas chromatography to determine conversion and selectivity.

  • After the reaction, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration.

  • Wash the recovered catalyst with acetonitrile and dry it for reuse in subsequent reactions.

  • The liquid product mixture can be further purified by distillation if required.

Mechanistic Insights: Visualizing the Catalytic Cycles

The following diagrams illustrate the generalized catalytic cycles for homogeneous and heterogeneous epoxidation of cyclohexene.

HomogeneousCatalyticCycle cluster_reactants cluster_products M_L Metal Complex (e.g., M(L)n) M_peroxo Metal-Peroxo Intermediate M_L->M_peroxo Oxidant Coordination & Activation Epoxide_complex Metal-Alkoxide (Product Complex) M_peroxo->Epoxide_complex Oxygen Transfer ROH Byproduct (e.g., ROH) Epoxide_complex->M_L Product Release Cyclohexene_oxide This compound Epoxide_complex->Cyclohexene_oxide Cyclohexene Cyclohexene Cyclohexene->M_peroxo Oxidant Oxidant (e.g., ROOH)

Caption: Generalized catalytic cycle for homogeneous epoxidation.

HeterogeneousCatalyticCycle Catalyst_surface Active Site on Solid Support Adsorbed_oxidant Adsorbed Oxidant (e.g., H₂O₂) Catalyst_surface->Adsorbed_oxidant 1. Oxidant Adsorption Adsorbed_cyclohexene Adsorbed Cyclohexene Catalyst_surface->Adsorbed_cyclohexene 2. Cyclohexene Adsorption Surface_intermediate Surface Reaction Intermediate Adsorbed_oxidant->Surface_intermediate 3. Surface Reaction Surface_intermediate->Catalyst_surface 5. Catalyst Regeneration Desorbed_product Desorbed This compound Surface_intermediate->Desorbed_product 4. Product Desorption

Caption: Generalized workflow for heterogeneous epoxidation.

Concluding Remarks

The choice between homogeneous and heterogeneous catalysis for this compound synthesis is multifaceted. Homogeneous catalysts can offer high activity and selectivity under mild conditions, but their practical application is often hindered by challenges in catalyst separation and recycling. In contrast, heterogeneous catalysts, while sometimes requiring more forcing conditions, provide significant advantages in terms of catalyst recovery and reuse, making them more amenable to industrial-scale production.[1] The ongoing development of novel heterogeneous catalysts with improved activity and selectivity continues to bridge the performance gap with their homogeneous counterparts, offering promising avenues for more sustainable and economically viable chemical synthesis.

References

A Comparative Kinetic Analysis of Cyclohexene Oxide and Styrene Oxide Polymerization for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the polymerization kinetics of epoxide monomers is crucial for the rational design and synthesis of advanced polymers with tailored properties. This guide provides an objective comparison of the polymerization behavior of two key epoxides: cyclohexene (B86901) oxide (CHO) and styrene (B11656) oxide (SO). By presenting supporting experimental data, detailed methodologies, and visual representations of reaction pathways, this document serves as a valuable resource for informed decision-making in polymer and materials science.

Executive Summary

Cyclohexene oxide (CHO) and styrene oxide (SO) are important epoxide monomers utilized in the synthesis of a wide range of polymers, including polyethers and polycarbonates. Their distinct chemical structures—CHO being an alicyclic epoxide and SO an aromatic epoxide—lead to significant differences in their polymerization kinetics and the properties of the resulting polymers. This guide delves into a comparative kinetic analysis of their ring-opening polymerization (ROP), highlighting key differences in reactivity, reaction mechanisms, and the influence of various catalytic systems.

Comparative Kinetic Data

The following tables summarize key quantitative data from kinetic studies of this compound and styrene oxide polymerization under various conditions. These tables are designed for easy comparison of reaction orders, activation energies, and turnover frequencies (TOFs).

Table 1: Kinetic Parameters for the Ring-Opening Polymerization of this compound (CHO)

Catalyst SystemPolymerization TypeReaction Order (Monomer)Reaction Order (Catalyst)Activation Energy (Ea) (kJ/mol)Turnover Frequency (TOF) (h⁻¹)Reference
Dizinc acetate (B1210297) complexCopolymerization with CO₂1196.8 ± 1.6-[1]
Bifunctional organoboraneROP1-39.77120[2]
Amine triphenolate iron(III)ROP1-25.40> 11050[3]
(salen)Cr(III)ClCopolymerization with CO₂-146.9-

Table 2: Kinetic Parameters for the Polymerization of Styrene Oxide (SO)

Catalyst SystemPolymerization TypeReaction Order (Monomer)Reaction Order (Initiator/Catalyst)Activation Energy (Ea) (kJ/mol)Propagation Rate Constant (kp) (L·mol⁻¹·s⁻¹)Reference
Potassium alkoxides/18-crown-6Anionic ROP----[4]
Rare earth coordination catalystsCoordination ROP----
Benzoyl peroxideFree-Radical Polymerization (of Styrene)10.540.59 ± 1.11-[5]
Butyllithium (in benzene)Anionic Polymerization (of Styrene)10.559.8-[6]

Note: Direct comparative kinetic data for styrene oxide under the same conditions as this compound is limited in the reviewed literature. Data for styrene polymerization is included to provide a broader context for polymerization kinetics involving a styrenic monomer.

Discussion of Kinetic Differences

The polymerization behavior of this compound is characterized by its susceptibility to various catalytic systems, including coordination and anionic ROP. Kinetic studies consistently show a first-order dependence on the CHO monomer concentration[1][2][3]. The activation energy for CHO polymerization can vary significantly depending on the catalyst employed, with some iron-based catalysts exhibiting very low activation energies and consequently high turnover frequencies[3].

Styrene oxide, on the other hand, presents a more complex kinetic profile due to the influence of the phenyl group. The literature on the anionic ring-opening polymerization of styrene oxide is noted to be relatively scarce[1]. The direction of ring-opening (α- versus β-scission) is a critical factor that is highly dependent on the initiator system used[7][4]. For instance, with potassium methoxide (B1231860) and 18-crown-6, the ring-opening occurs exclusively at the β-position[7][4]. In contrast to the well-documented ROP of CHO, the polymerization of styrene can also proceed via free-radical and anionic mechanisms, with different kinetic parameters[5][6].

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the kinetic analysis of this compound and styrene oxide polymerization.

Kinetic Analysis of this compound ROP

This protocol is based on studies of ROP catalyzed by metal complexes.

Materials:

  • This compound (CHO), freshly distilled over CaH₂.

  • Catalyst (e.g., amine triphenolate iron(III) complex).

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane).

  • Internal standard (e.g., mesitylene).

  • Quenching agent (e.g., methanol).

Procedure:

  • All manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • In a dried reaction vessel equipped with a magnetic stirrer, the catalyst is dissolved in the anhydrous solvent.

  • The internal standard is added to the solution.

  • The reaction is initiated by the addition of a known amount of this compound.

  • The reaction temperature is maintained using a thermostated bath.

  • Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Each aliquot is immediately quenched by adding it to a vial containing the quenching agent.

  • The conversion of CHO is determined by analyzing the aliquots using Gas Chromatography (GC) or ¹H NMR spectroscopy by comparing the integration of the monomer peaks with that of the internal standard.

  • The natural logarithm of the monomer concentration ratio (ln([M]₀/[M]t)) is plotted against time to determine the apparent rate constant (k_app) from the slope of the resulting linear plot, confirming a first-order reaction with respect to the monomer.

Kinetic Analysis of Styrene Oxide Anionic ROP

This protocol is adapted from studies on the anionic polymerization of epoxides.

Materials:

  • Styrene oxide (SO), purified by distillation under reduced pressure.

  • Initiator (e.g., potassium alkoxide).

  • Crown ether (e.g., 18-crown-6) to enhance initiator solubility and reactivity.

  • Anhydrous tetrahydrofuran (B95107) (THF) as the solvent.

  • Terminating agent (e.g., acidified methanol).

Procedure:

  • The polymerization is carried out in a glass reactor under a high-purity argon atmosphere.

  • The initiator is prepared in situ or added as a standardized solution to the reactor containing anhydrous THF and the crown ether.

  • The reactor is brought to the desired reaction temperature.

  • A known amount of styrene oxide is introduced into the reactor to start the polymerization.

  • The progress of the polymerization can be monitored by dilatometry, which measures the volume contraction of the reaction mixture as the monomer is converted to the denser polymer[8].

  • Alternatively, samples can be withdrawn at intervals, terminated with the terminating agent, and analyzed.

  • The polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

  • The monomer conversion can be determined gravimetrically from the yield of the polymer.

  • The molecular weight and molecular weight distribution of the polymer are determined by Gel Permeation Chromatography (GPC).

Visualizing Polymerization Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_monomers Monomer Structures cluster_polymers Resulting Polymers CHO This compound PCHO Poly(this compound) CHO->PCHO ROP SO Styrene Oxide PSO Poly(styrene oxide) SO->PSO ROP G start Start prep Reactor Preparation (Inert Atmosphere) start->prep reagents Addition of Solvent, Catalyst/Initiator, Internal Standard prep->reagents initiation Monomer Addition (Start Reaction) reagents->initiation sampling Aliquots Taken at Timed Intervals initiation->sampling sampling->sampling quenching Quench Reaction sampling->quenching analysis Analysis (GC, NMR, GPC) quenching->analysis kinetics Kinetic Plotting (e.g., ln([M]₀/[M]t) vs. time) analysis->kinetics end End kinetics->end

References

Validating Computational Models for Cyclohexene Oxide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the outcomes of chemical reactions is paramount. Computational modeling has emerged as a powerful tool in this endeavor, offering insights into reaction mechanisms, kinetics, and selectivity. This guide provides a comparative overview of computational models for various reactions of cyclohexene (B86901) oxide, a key intermediate in organic synthesis. The performance of these models is critically evaluated against experimental data, providing a framework for selecting the appropriate computational approach and understanding its predictive power.

Cyclohexene oxide is a versatile building block, undergoing a variety of transformations such as copolymerization, ring-opening, and hydrolysis. The ability to computationally model these reactions with high fidelity can significantly accelerate catalyst design, process optimization, and the discovery of novel therapeutic agents. This guide delves into the validation of these computational models, presenting quantitative data, detailed experimental protocols, and a clear visualization of the validation workflow.

The Validation Workflow: Bridging Theory and Experiment

The validation of a computational model is a critical process that involves a synergistic interplay between theoretical predictions and experimental verification. The general workflow, as illustrated below, begins with the definition of the chemical problem, followed by the selection and execution of appropriate computational and experimental methods. The core of the validation process lies in the direct comparison of the predicted and measured outcomes.

ValidationWorkflow cluster_computational Computational Modeling cluster_experimental Experimental Verification cluster_validation Validation cluster_refinement Model Refinement comp_model Select Computational Model (e.g., DFT, MP2) comp_setup Define System & Parameters (Functional, Basis Set, Solvent) comp_model->comp_setup comp_calc Perform Calculations (Geometries, Energies, Frequencies) comp_setup->comp_calc comp_predict Predict Observables (ΔG‡, k, Product Ratios) comp_calc->comp_predict compare Compare Predicted vs. Measured comp_predict->compare exp_design Design Experiment (Catalyst, Reagents, Conditions) exp_run Execute Reaction & Monitor (e.g., in-situ ATR-FTIR, NMR) exp_design->exp_run exp_analyze Analyze Products & Kinetics (e.g., GC-MS, GPC) exp_run->exp_analyze exp_measure Measure Observables (Rate, Yield, Selectivity) exp_analyze->exp_measure exp_measure->compare refine Refine Model? compare->refine refine->comp_setup Yes conclusion Validated Model refine->conclusion No problem Define Chemical Problem (e.g., this compound Reaction) problem->comp_model problem->exp_design

A generalized workflow for the validation of computational models against experimental data.

Comparison of Computational Models for this compound Reactions

The following tables summarize the performance of various computational models, primarily Density Functional Theory (DFT), in predicting the outcomes of different this compound reactions. The data is juxtaposed with experimental results for direct comparison.

Table 1: CO2/Cyclohexene Oxide Copolymerization

The copolymerization of carbon dioxide and this compound to produce poly(cyclohexene carbonate) is a reaction of significant industrial interest. Computational studies have been instrumental in elucidating the reaction mechanism and predicting catalyst activity.

Catalyst SystemComputational MethodPredicted ParameterCalculated ValueExperimental ValueExperimental Technique
Dizinc Complex[1]DFT with solvation correctionsRate-determining step activation free energy (ΔG‡)25.7 kcal/mol-In-situ ATR-FTIR spectroscopy
Dizinc Complex[1]DFT with solvation correctionsRelative free energy (ΔΔG) of side reactionsThermodynamically disfavoredHigh selectivity observed experimentallyNot specified
Trizinc ComplexesDFT--Reaction orders determinedIn-situ ATR-FTIR spectroscopy[2]
Chromium Salen Derivatives-Activation energy for polycarbonate formation46.9 kJ/mol-In-situ FTIR spectroscopy[3]
Chromium Salen Derivatives-Activation energy for cyclic carbonate formation133 kJ/mol-In-situ FTIR spectroscopy[3]
Table 2: Ring-Opening Reactions of this compound

The ring-opening of epoxides is a fundamental transformation in organic synthesis. Computational chemistry has been employed to predict the regioselectivity and kinetics of these reactions.

Reaction TypeComputational MethodPredicted ParameterCalculated ValueExperimental ObservationExperimental Technique
Hydride opening of trans-3-methylthis compound[4]B3LYP/6-31+G(PCM)Difference in activation free energy (ΔΔG‡) for two transition states0.4 kcal/molLow regioselectivityNot specified
Hydride opening of trans-1-methylthis compound[4]B3LYP/6-31+G(PCM)-Hydride attack at C1 is >48 times faster than at C2Reaction gives only one regioisomerNot specified
Ring-opening by aminophosphonium bromide salt[5]DFT (rwB97XD/6-31+g(d,p) with CPCM)Free enthalpies of intermediates and transition statesCalculated to investigate the initiation step-Not specified
Ring-opening polymerization with amine triphenolate iron(III) complexes[6]-Apparent activation energy25.40 kJ/mol-¹H NMR

Experimental and Computational Protocols

A critical aspect of validating computational models is the detailed and accurate reporting of both the experimental and computational methodologies.

Experimental Protocols

In-situ Attenuated Total Reflectance Infrared (ATR-FTIR) Spectroscopy: This technique is used to monitor the concentration of reactants and products in real-time, allowing for the determination of reaction kinetics.[1][2] For the copolymerization of CO2 and this compound, a typical setup involves a high-pressure reaction cell equipped with an ATR probe. Spectra are collected at regular intervals to track the disappearance of the epoxide and the appearance of the carbonate and/or polycarbonate bands.

Kinetic Studies for Ring-Opening Polymerization: The kinetics of the ring-opening polymerization of this compound can be followed by taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR to determine the monomer conversion.[6] The apparent rate constants can then be determined at various temperatures to calculate the activation energy using the Arrhenius equation.[6]

Product Analysis: The products of this compound reactions are typically characterized using a combination of techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the structure and purity of the products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the products in a reaction mixture.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and dispersity of polymeric products.

Computational Protocols

Density Functional Theory (DFT) Calculations: DFT is the most commonly used computational method for studying the mechanisms of this compound reactions.[1][4] Key aspects of the computational setup include:

  • Functional: A variety of functionals are used, such as B3LYP and rwB97XD, which balance computational cost and accuracy.[4]

  • Basis Set: Pople-style basis sets like 6-31+G(d,p) or 6-311+G(d) are frequently employed.[5]

  • Solvent Model: To account for the effect of the solvent on the reaction, implicit solvent models like the Conductor-like Polarizable Continuum Model (CPCM) are often used.[5]

  • Geometry Optimization and Frequency Calculations: Reactant, product, and transition state geometries are optimized, and frequency calculations are performed to confirm them as minima or first-order saddle points on the potential energy surface and to calculate thermodynamic properties.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between computational predictions and experimental observations in determining the regioselectivity of nucleophilic ring-opening of a substituted this compound.

Regioselectivity cluster_comp Computational Prediction cluster_exp Experimental Outcome ts1 Calculate ΔG‡ for Transition State 1 (TS1) comparison Compare ΔG‡(TS1) vs ΔG‡(TS2) ts1->comparison ts2 Calculate ΔG‡ for Transition State 2 (TS2) ts2->comparison product1 Formation of Product 1 observation Observe Product Ratio product1->observation product2 Formation of Product 2 product2->observation prediction Predict Major Product comparison->prediction validation Validation prediction->validation matches observation->validation

Logical diagram for predicting and validating regioselectivity in this compound ring-opening.

References

A Comparative Guide to Catalysts for Cyclohexene Epoxidation: Benchmarking Novel Systems Against Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epoxidation of cyclohexene (B86901) to produce cyclohexene oxide is a cornerstone reaction in synthetic chemistry. This compound is a vital intermediate for producing fine chemicals, pharmaceuticals, and polymers. The efficiency of this conversion hinges on the catalyst employed, with significant research dedicated to developing systems that offer high conversion rates, superior selectivity, and improved environmental credentials. This guide provides an objective comparison between traditional epoxidation methods and emerging new catalysts, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

The landscape of cyclohexene epoxidation is dominated by a trade-off between established, reliable methods and innovative, high-performance catalysts. While traditional methods like the use of meta-chloroperoxybenzoic acid (m-CPBA) are well-understood, they often involve stoichiometric reagents that generate significant waste. Modern heterogeneous catalysts, including Metal-Organic Frameworks (MOFs), Polyoxometalates (POMs), and modified Titanium Silicalite-1 (TS-1), offer pathways to greener, more efficient, and reusable catalytic systems.

The choice of catalyst and oxidant profoundly influences the reaction's outcome, determining whether the primary product is the desired epoxide or by-products from allylic oxidation.[1] Newer heterogeneous catalysts are often designed to be recoverable and reusable, a significant advantage over traditional homogeneous systems.[2]

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems under optimized conditions as reported in the literature.

Table 1: Traditional Catalytic Methods
Catalyst SystemOxidantTemperature (°C)Time (h)Conversion (%)Selectivity to Epoxide (%)Key Features
m-Chloroperoxybenzoic acid (m-CPBA)-Room Temp.< 1~100>90Stoichiometric reagent, high yield, significant waste generation.[3][4]
Conventional Titanium Silicalite-1 (TS-1)H₂O₂60 - 802 - 24Low to ModerateVariableIndustrially relevant, microporous, diffusion limitations for bulky molecules.[5][6]
Table 2: Novel Catalytic Systems
Catalyst SystemOxidantTemperature (°C)Time (h)Conversion (%)Selectivity to Epoxide (%)Key Features
Polyoxometalate (POM) Assembly (PD3)H₂O₂70495.894.6High efficiency and selectivity, tunable properties.[7]
Vanadium-based POM (PVMo/Hmont)H₂O₂Ambient39889High conversion under mild conditions.
Metal-Organic Framework (NENU-MV-1 Nanosheet)Air--95-Utilizes air as an oxidant, high active site exposure.[8]
Hierarchical TS-1 (TPAOH-treated)H₂O₂60 - 80~2~85 (7-fold > TS-1)96Improved accessibility to active sites, overcoming diffusion limits.[5][9]
Biomimetic (Manganese Porphyrin - Mn(TPP)Cl)O₂ / AldehydeAmbient4100HighMimics biological oxidation, uses molecular oxygen.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing catalytic performance. Below are representative protocols for a traditional method and a modern heterogeneous catalyst.

Protocol 1: Epoxidation using m-CPBA (Traditional Method)

This procedure is adapted from common laboratory practices for alkene epoxidation.[3]

Materials:

  • Cyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve cyclohexene (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0-5°C.

  • Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature below 5°C.

  • Allow the reaction to stir at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC. The precipitation of meta-chlorobenzoic acid is often observed.[3]

  • After completion, filter the reaction mixture to remove the precipitated acid.

  • Transfer the filtrate to a separatory funnel and wash with a saturated NaHCO₃ solution to remove excess peroxy acid.

  • Wash with brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Epoxidation using a Hierarchical TS-1 Catalyst (New Method)

This protocol is based on the liquid-phase epoxidation of cyclohexene using a modified TS-1 catalyst and hydrogen peroxide.[11]

Materials:

  • Hierarchical TS-1 catalyst

  • Cyclohexene (10 mmol)

  • Acetonitrile (B52724) (MeCN, 10 mL)

  • Hydrogen peroxide (H₂O₂, 30 wt.%, 10 mmol)

  • Glass reaction tube with a condenser, magnetic stirrer, centrifuge, gas chromatograph (GC) for analysis.

Procedure:

  • Add the hierarchical TS-1 catalyst (50 mg), cyclohexene (10 mmol), and acetonitrile (10 mL) to the glass reaction tube.

  • Heat the mixture to the desired reaction temperature (e.g., 60°C or 333 K) with vigorous stirring.[11]

  • Add hydrogen peroxide (10 mmol) to initiate the reaction.

  • Maintain the reaction at temperature for the specified time (e.g., 2 hours).

  • After the reaction period, cool the mixture in an ice water bath to quench the reaction.

  • Separate the solid catalyst from the reaction mixture by centrifugation.

  • Analyze the liquid-phase products using a gas chromatograph (GC) equipped with an appropriate column (e.g., Rtx-Wax) and detector (FID) to determine conversion and selectivity.[11]

Visualizing Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical connections.

G Diagram 1: Traditional Epoxidation Workflow (m-CPBA) cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Product Isolation A Dissolve Cyclohexene in CH2Cl2 B Cool to 0-5°C A->B C Add m-CPBA B->C D Stir at Room Temp C->D E Filter Precipitate D->E F Wash with NaHCO3 E->F G Dry Organic Layer F->G H Evaporate Solvent G->H I This compound H->I

Caption: Workflow for cyclohexene epoxidation using the traditional m-CPBA method.

G Diagram 2: Heterogeneous Catalysis Workflow (TS-1) cluster_prep Reaction Setup cluster_reaction Reaction & Separation cluster_analysis Analysis A Combine Catalyst, Cyclohexene, & Solvent B Heat to Reaction Temp A->B C Add H2O2 B->C D Stir for Set Time C->D E Cool to Quench D->E F Separate Catalyst (Centrifuge) E->F G Analyze Liquid Phase (GC) F->G H Conversion & Selectivity Data G->H

Caption: Workflow for a modern heterogeneous catalysis experiment.

G Diagram 3: Catalyst Performance Evaluation Logic cluster_metrics Key Performance Metrics cluster_factors Influencing Factors A Catalyst Evaluation B Activity (Conversion %) A->B C Selectivity (Epoxide %) A->C D Stability (Reusability) A->D E Reaction Conditions (Temp, Time, Solvent) B->E F Catalyst Structure (Active Sites, Porosity) B->F G Cost & Sustainability (Green Oxidant, Synthesis) B->G C->E C->F C->G D->E D->F D->G

Caption: Logical relationship for benchmarking new epoxidation catalysts.

References

Unraveling the Energetics of Epoxide Activation: A Comparative DFT Analysis of Transition States in Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational elucidation of reaction mechanisms, comparing catalytic and substituent effects on the critical ring-opening transition state of epoxides.

The ring-opening of epoxides is a cornerstone reaction in organic synthesis, providing a versatile pathway to a wide array of valuable 1,2-difunctionalized compounds. The precise mechanism and energetics of this transformation are highly sensitive to the nature of the catalyst, the attacking nucleophile, and the substituents on the epoxide ring. Density Functional Theory (DFT) has emerged as a powerful tool to investigate these intricate details at the molecular level, offering profound insights into the transition states that govern the reaction's outcome. This guide provides a comparative analysis of DFT studies on epoxide ring-opening, presenting key quantitative data, outlining computational methodologies, and visualizing the reaction pathways for researchers, scientists, and drug development professionals.

Comparative Analysis of Activation Barriers

The activation energy (ΔE‡ or ΔG‡) of the epoxide ring-opening is a critical parameter that dictates the reaction rate. DFT calculations have been instrumental in quantifying these barriers under various catalytic conditions, providing a basis for catalyst design and reaction optimization. The following tables summarize key findings from comparative DFT studies.

Table 1: Comparison of Activation Energies for Epoxide Ring-Opening with Different Catalysts

EpoxideNucleophileCatalystΔE‡ (kcal/mol)ΔG‡ (kcal/mol)Key Findings & Reference
Ethylene Oxide-None (Uncatalyzed)~60-The uncatalyzed reaction has a very high activation barrier.[1][2]
Model EpoxidePyridinic BasesPhenylboronic Acids~20-The presence of both boronic acid and a pyridinic base significantly reduces the activation energy.[1][2]
EpichlorohydrinMethanolSn-Beta (Lewis Acid)53 ± 7 kJ/mol (~12.7 kcal/mol)-Sn-Beta is a highly active and regioselective heterogeneous catalyst for this reaction.[3]
Propylene OxideMethoxideTetramethyl ammonium (B1175870) (Base)-~8Base-catalyzed ring-opening has a lower barrier than the acid-catalyzed route with trifluoroacetic acid (~13 kcal/mol).[4]
Styrene OxideCarbonate anion(S,S)-salenCo(III) complex--Ring-opening at the methine carbon is favored due to electronic delocalization of the phenyl group stabilizing the transition state.[5]
Propylene OxideCarbonate anion(S,S)-salenCo(III) complex--Nucleophilic attack at the methylene (B1212753) carbon is preferred in the absence of stabilizing groups like phenyl.[6]

Table 2: Influence of Solvent and Microsolvation on Activation Energies

Epoxide ComplexSolvent ModelΔE‡ (kcal/mol)Key Findings & Reference
Ethylene Epoxide - Adenine (B156593) (EA)No explicit water53.51The absence of water molecules leads to a very high activation barrier.[7]
Ethylene Epoxide - Adenine with 6 H₂O (EAw)Microsolvation28.06Explicit water molecules in a hydrogen-bonded network significantly lower the activation energy by stabilizing the transition state.[7]
Ethylene Epoxide - Guanine (B1146940) (EG)No explicit water55.76Similar to the adenine complex, the uncatalyzed reaction in the gas phase is highly unfavorable.[7]
Ethylene Epoxide - Guanine with 6 H₂O (EGw)Microsolvation28.64Microsolvation plays a crucial role in facilitating the SN2 type ring-opening by the nucleotide base.[7]
Ethylene Epoxide - Cytosine (EC)No explicit water56.93The trend of high activation energy without solvent stabilization is consistent across different nucleobases.[7]
Ethylene Epoxide - Cytosine with 6 H₂O (ECw)Microsolvation28.37The hydrogen bond network facilitates proton transfer and stabilizes the developing negative charge on the alkoxide.[7]

Computational Protocols

The accuracy of DFT calculations is highly dependent on the chosen methodology. The following section details the typical computational protocols employed in the studies of epoxide ring-opening.

General Workflow:

A typical comparative DFT study of epoxide ring-opening transition states involves the following steps:

  • Model Construction: Building the 3D structures of reactants, catalysts, and the epoxide substrate.

  • Conformational Search: For flexible molecules, a conformational search is often performed to identify the lowest energy structures.

  • Pre-reactive Complex Optimization: Locating the geometry of the complex formed between the epoxide, nucleophile, and catalyst before the reaction.

  • Transition State (TS) Searching: Employing algorithms like the Berny algorithm to locate the first-order saddle point on the potential energy surface corresponding to the transition state. This is the most critical and often the most challenging step.

  • Frequency Calculation: Performing frequency calculations to verify the nature of the stationary points. A true transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to ensure it connects the reactants and products.

  • Energy Calculation: Computing the single-point energies of the optimized structures using a higher level of theory or a larger basis set for improved accuracy.

  • Solvation Modeling: Incorporating the effect of the solvent, either implicitly using a continuum model (e.g., PCM, SMD) or explicitly by including solvent molecules in the calculation.

Commonly Used DFT Functionals and Basis Sets:

  • Functionals:

    • B3LYP: A widely used hybrid functional that often provides a good balance between accuracy and computational cost.[8]

    • M06-2X: A hybrid meta-GGA functional known for its good performance in describing non-covalent interactions and thermochemistry, making it suitable for studying catalyzed reactions.

    • ωB97XD: A long-range corrected hybrid functional with empirical dispersion correction, which is important for accurately modeling systems with significant non-covalent interactions.[4]

    • MPWB1K: A hybrid meta-GGA functional that has shown good performance for kinetics.[7]

  • Basis Sets:

    • 6-31G(d) or 6-31G:* A Pople-style basis set of double-zeta quality with polarization functions on heavy atoms, often used for initial geometry optimizations.[8]

    • 6-31+G(d,p): Includes diffuse functions on heavy atoms and polarization functions on both heavy and hydrogen atoms, which is important for describing anions and hydrogen bonding.[5]

    • 6-311++G(d,p) or larger: Triple-zeta quality basis sets with diffuse and polarization functions for more accurate energy calculations.

Visualizing the Reaction Pathway

Diagrams are essential for conceptualizing the complex processes involved in computational chemistry studies. The following visualizations, generated using Graphviz, illustrate the workflow of a comparative DFT analysis and a typical reaction coordinate for epoxide ring-opening.

DFT_Workflow cluster_setup System Setup cluster_pes Potential Energy Surface Exploration cluster_analysis Analysis & Refinement Model Model Building (Reactants, Catalyst) Conformer Conformational Search Model->Conformer PreComplex Pre-reactive Complex Optimization Conformer->PreComplex TS_Search Transition State Search PreComplex->TS_Search IRC IRC Calculation TS_Search->IRC Energy Single-Point Energy (Higher Level of Theory) IRC->Energy Solvation Solvation Modeling Energy->Solvation Data Data Analysis (Activation Energies, Geometries) Solvation->Data Conclusion Comparative Analysis & Conclusions Data->Conclusion

Caption: General workflow for a comparative DFT analysis of epoxide ring-opening.

Reaction_Coordinate Reactants_level TS_level Reactants_level->TS_level ΔG‡ Reactants_label Reactants (Epoxide + Nucleophile) 1,0! 1,0! Reactants_level->1,0! Products_level TS_level->Products_level TS_label Transition State [Nu---C---O]‡ 3,0! 3,0! TS_level->3,0! Products_label Products (Ring-opened Adduct) 5,0! 5,0! Products_level->5,0! Y_axis Potential Energy X_axis Reaction Coordinate 0,0! 0,0! 5.5,0! 5.5,0! 0,0!->5.5,0! 0,2.8! 0,2.8! 0,0!->0,2.8!

Caption: A representative reaction coordinate diagram for epoxide ring-opening.

References

Enantioselectivity comparison of different chiral catalysts for cyclohexene oxide reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the enantioselective ring-opening of cyclohexene (B86901) oxide, a key transformation in the synthesis of chiral molecules, is presented for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of various chiral catalysts, focusing on their performance in terms of enantioselectivity and yield. Detailed experimental data is summarized in structured tables, and methodologies for key experiments are provided to ensure reproducibility.

The desymmetrization of meso-epoxides like cyclohexene oxide is a powerful strategy for accessing enantiomerically enriched compounds. The efficiency and stereochemical outcome of these reactions are highly dependent on the nature of the chiral catalyst employed. This guide focuses on the performance of prevalent catalyst systems, including metal-salen complexes and enzymatic catalysts, in various ring-opening reactions of this compound.

Performance of Chiral Catalysts in this compound Ring-Opening

The enantioselective ring-opening of this compound can be achieved through several synthetic strategies, including asymmetric ring-opening (ARO) with various nucleophiles and hydrolytic kinetic resolution (HKR). The choice of catalyst and reaction conditions plays a pivotal role in determining the enantiomeric excess (ee%) and overall yield of the desired chiral products.

Asymmetric Ring-Opening (ARO) with Azide

The azidolysis of this compound is a common benchmark reaction for evaluating the efficacy of chiral catalysts. Chiral chromium-salen complexes, pioneered by Jacobsen and others, have proven to be particularly effective for this transformation.

Table 1: Comparison of Chiral Catalysts for the Asymmetric Azidolysis of this compound

Catalyst TypeCatalystNucleophileCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Cr-salen(R,R)-Jacobsen's CatalystTMSN₃2Diethyl etherRT12>9581[1]
Cr-salenMonomeric Cr-salen (1)TMSN₃0.2Diethyl etherRT--26[2]
Cr-salenDimeric Cr-salenTMSN₃0.2Diethyl etherRT--80[2]
Cr-salenOligomeric Cr-salenTMSN₃0.2Diethyl etherRT--82[2]

TMSN₃: Azidotrimethylsilane (B126382), RT: Room Temperature

Asymmetric Ring-Opening with Other Nucleophiles

Besides azides, other nucleophiles such as thiols, cyanides, and amines have been successfully employed in the asymmetric ring-opening of this compound, catalyzed by various chiral metal-salen complexes.

Table 2: Comparison of Chiral Catalysts for Asymmetric Ring-Opening of this compound with Various Nucleophiles

Catalyst TypeNucleophileCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Cr-salenBenzyl mercaptan----GoodModerate[2]
Y-salenTMSCN0.1 - 2----77[3]
Co-salen4-Arylpiperidines-TBME--GoodGood to Excellent[2]
Fe(III)-salenAnilines----85-9696-99[2]
Chiral Schiff BasePhenyllithium5HexaneRT24-9-67

TMSCN: Cyanotrimethylsilane, TBME: tert-Butyl methyl ether, RT: Room Temperature

Hydrolytic Kinetic Resolution (HKR) and Desymmetrization

Chiral cobalt-salen complexes are particularly renowned for their high efficiency and enantioselectivity in the hydrolytic kinetic resolution (HKR) of terminal epoxides and the desymmetrization of meso-epoxides with water.

Table 3: Comparison of Chiral Catalysts for the Hydrolysis of this compound

Catalyst TypeReaction TypeCatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Co-salenDesymmetrizationMonomeric Co-salen (1a)5-RT-3321[4]
Co-salenDesymmetrizationOligomeric Co-salen (4a)1-RT72High96[4]
EnzymaticHydrolysisMicrosomal Epoxide Hydrolase (mEH)-----94[5]
EnzymaticHydrolysisCytosolic Epoxide Hydrolase (cEH)-----22[5]

RT: Room Temperature

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of these results.

General Procedure for Asymmetric Azidolysis of this compound with a Chiral Cr-salen Catalyst

To a solution of the chiral Cr-salen catalyst (2 mol%) in a suitable solvent such as diethyl ether, this compound (1.0 mmol) is added. The mixture is stirred at room temperature, and then azidotrimethylsilane (TMSN₃, 1.2 mmol) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired azido (B1232118) alcohol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[1]

General Procedure for Hydrolytic Desymmetrization of this compound with a Chiral Co-salen Catalyst

The chiral Co(II)-salen complex is dissolved in a suitable solvent and oxidized to the active Co(III) species by exposure to air in the presence of an acid (e.g., acetic acid). This compound (1.0 mmol) is then added to the solution of the activated catalyst (1-5 mol%). Water (1.0 mmol) is added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by gas chromatography (GC) or TLC. After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography. The enantiomeric excess of the resulting diol is determined by chiral GC or HPLC analysis.[4]

Visualization of Experimental Concepts

To better illustrate the processes involved in the enantioselective catalysis of this compound reactions, the following diagrams are provided.

experimental_workflow cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst Chiral Catalyst ReactionVessel Inert Atmosphere Reaction Vessel Catalyst->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel CyclohexeneOxide This compound CyclohexeneOxide->ReactionVessel Nucleophile Nucleophile (e.g., TMSN3, H2O) Nucleophile->ReactionVessel Stirring Stirring at Controlled Temperature ReactionVessel->Stirring Monitoring Reaction Monitoring (TLC/GC) Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Chiral Product Purification->Product Yield Yield Determination Product->Yield ee_Analysis ee% Determination (Chiral HPLC/GC) Product->ee_Analysis

Caption: General experimental workflow for the enantioselective ring-opening of this compound.

logical_relationship cluster_inputs Reaction Inputs cluster_process Catalytic Process cluster_outputs Reaction Outcomes Catalyst Chiral Catalyst (e.g., Metal-Salen) Activation Substrate Activation by Catalyst Catalyst->Activation Enantioselectivity Enantiomeric Excess (ee%) Catalyst->Enantioselectivity Substrate This compound Substrate->Activation Nucleophile Nucleophile (e.g., H2O, TMSN3) Attack Enantioselective Nucleophilic Attack Nucleophile->Attack Conditions Reaction Conditions (Solvent, Temp, Time) Conditions->Enantioselectivity Yield Chemical Yield (%) Conditions->Yield Activation->Attack RingOpening Ring-Opening Attack->RingOpening Product Chiral Product RingOpening->Product Product->Enantioselectivity Product->Yield

Caption: Factors influencing the enantioselectivity and yield in this compound ring-opening reactions.

References

A Comparative Guide to the Reactivity of Cycloalkene Oxides: Cyclohexene Oxide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of epoxides is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules and pharmaceutical agents. Among these, cycloalkene oxides present a fascinating case study in how ring strain and conformational effects dictate chemical behavior. This guide provides an in-depth comparison of the reactivity of cyclohexene (B86901) oxide with its smaller and larger ring counterparts, cyclopentene (B43876) oxide and cycloheptene (B1346976) oxide. The information herein is supported by established chemical principles and detailed experimental protocols to aid in research and development.

Factors Influencing Reactivity: The Role of Ring Strain

The reactivity of cycloalkene oxides in ring-opening reactions is predominantly governed by the inherent strain within the ring system. This strain is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent bonds). A higher degree of ring strain leads to a more reactive epoxide, as the relief of this strain provides a thermodynamic driving force for the reaction.

The general trend for ring strain in cycloalkanes, which serves as a good proxy for the corresponding epoxides, is:

Cyclopropane > Cyclobutane > Cyclopentane > Cycloheptane > Cyclohexane (most stable)

Based on this, the expected order of reactivity for the cycloalkene oxides is:

Cyclopentene Oxide > Cycloheptene Oxide > Cyclohexene Oxide

Cyclopentene oxide is predicted to be the most reactive due to the significant angle and torsional strain in the five-membered ring. This compound is the least reactive of the three, as the six-membered ring can adopt a stable chair-like conformation, minimizing strain. Cycloheptene oxide, with its intermediate ring strain, is expected to have reactivity between that of cyclopentene and this compound.

Quantitative Reactivity Comparison

Cycloalkene OxideParent CycloalkaneRing Strain Energy (kcal/mol) of Parent CycloalkanePredicted Relative Reactivity
Cyclopentene OxideCyclopentane~6.5High
This compoundCyclohexane~0-1Low
Cycloheptene OxideCycloheptane~6.4Medium-High

Note: The ring strain energies are for the parent cycloalkanes and serve as an approximation for the epoxide derivatives.

Experimental Protocols

To empirically determine the relative reactivity of these cycloalkene oxides, a competitive reaction or individual kinetic studies can be performed. The following is a detailed methodology for determining the relative rates of acid-catalyzed hydrolysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Comparative Acid-Catalyzed Hydrolysis of Cycloalkene Oxides via NMR Spectroscopy

Objective: To determine the relative rates of acid-catalyzed hydrolysis of cyclopentene oxide, this compound, and cycloheptene oxide by monitoring the disappearance of the epoxide signal and the appearance of the corresponding trans-diol product signal over time using ¹H NMR spectroscopy.

Materials:

  • Cyclopentene oxide

  • This compound

  • Cycloheptene oxide

  • Deuterated water (D₂O)

  • Deuterated sulfuric acid (D₂SO₄) or another suitable acid catalyst

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the acid catalyst (e.g., 0.1 M D₂SO₄ in D₂O).

    • Prepare individual stock solutions of each cycloalkene oxide (e.g., 0.2 M) in a suitable deuterated solvent that is miscible with water, such as acetone-d₆.

  • Reaction Setup:

    • For each cycloalkene oxide, place a precise volume of the epoxide stock solution into an NMR tube.

    • Add a precise volume of D₂O.

    • The reaction is initiated by adding a precise volume of the D₂SO₄ stock solution to the NMR tube. The final concentrations should be in the range of 0.05-0.1 M for the epoxide and 0.01-0.05 M for the acid catalyst.

  • NMR Data Acquisition:

    • Immediately after adding the acid, the NMR tube is placed in the NMR spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reactivity of the epoxide and should be chosen to obtain a sufficient number of data points for kinetic analysis. For more reactive epoxides, shorter intervals will be necessary.

    • The temperature of the NMR probe should be kept constant throughout the experiment.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the starting epoxide and a characteristic proton of the trans-diol product in each spectrum.

    • Plot the concentration of the epoxide (proportional to its integral) versus time.

    • The initial rate of the reaction can be determined from the initial slope of this plot. For a pseudo-first-order reaction (with respect to the epoxide, assuming the acid and water are in large excess), a plot of ln[epoxide] versus time will yield a straight line with a slope equal to -k_obs (the observed rate constant).

    • Compare the k_obs values obtained for cyclopentene oxide, this compound, and cycloheptene oxide to determine their relative reactivity.

Visualization of Reactivity Principles

The relationship between ring strain and the energy profile of the ring-opening reaction can be visualized to better understand the underlying principles governing the reactivity of cycloalkene oxides.

G Factors Influencing Cycloalkene Oxide Reactivity cluster_reactants Reactants cluster_strain Ring Strain cluster_activation_energy Activation Energy (Ea) cluster_reactivity Reactivity C5_oxide Cyclopentene Oxide High_Strain High Strain (~6.5 kcal/mol) C5_oxide->High_Strain C6_oxide This compound Low_Strain Low Strain (~0-1 kcal/mol) C6_oxide->Low_Strain C7_oxide Cycloheptene Oxide Med_Strain Medium-High Strain (~6.4 kcal/mol) C7_oxide->Med_Strain Low_Ea Lower Ea High_Strain->Low_Ea leads to High_Ea Higher Ea Low_Strain->High_Ea leads to Med_Ea Medium Ea Med_Strain->Med_Ea leads to High_Reactivity High Low_Ea->High_Reactivity results in Low_Reactivity Low High_Ea->Low_Reactivity results in Med_Reactivity Medium Med_Ea->Med_Reactivity results in

Caption: Relationship between ring strain, activation energy, and reactivity.

A Comparative Guide to Alternative Synthetic Routes for trans-Diaminocyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for obtaining trans-diaminocyclohexane derivatives, crucial building blocks in the development of pharmaceuticals and chiral ligands. The following sections detail established industrial processes and alternative laboratory-scale syntheses, presenting quantitative data, experimental protocols, and workflow diagrams to aid in the selection of the most suitable route for your research and development needs.

Comparison of Synthetic Routes

The synthesis of trans-diaminocyclohexane derivatives can be broadly categorized into two main strategies: the stereoselective synthesis from acyclic or aromatic precursors and the resolution of racemic mixtures. The choice of method often depends on the desired scale, stereochemical purity, and the availability of starting materials.

Synthetic RouteStarting Material(s)Key Transformation(s)YieldStereoselectivity (trans:cis)Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
1. Hydrogenation of o-Phenylenediamine o-PhenylenediamineCatalytic Hydrogenation86.3% (overall for 1,2-DACH)[1]Mixture of isomers (ratio not specified)[2]RacemicHigh-yielding, uses readily available starting material.Produces a mixture of stereoisomers requiring further separation.
2. Byproduct of Adiponitrile Hydrogenation AdiponitrileCatalytic HydrogenationNot specified (byproduct)Mixture of isomersRacemicPotentially cost-effective as it utilizes an industrial byproduct stream.Yield and isomer ratio are not well-documented in public literature; requires separation from a complex mixture.
3. Resolution of Racemic trans-1,2-DACH (±)-trans-1,2-Diaminocyclohexane, L-(+)-Tartaric AcidDiastereomeric salt formation and separation~90% (for the diastereomeric salt)[3]Not applicable>99%High enantiomeric purity, well-established and reliable procedure.Requires the prior synthesis of the racemic trans-isomer; involves a resolution step which can be tedious.
4. Ring-Opening of Cyclohexene (B86901) Oxide & Aziridinium (B1262131) Ion Cyclohexene Oxide, AminesEpoxide ring-opening, mesylation, aziridinium ion formation, nucleophilic ring-opening60-80% (overall)[4]Highly trans-selectiveCan be adapted for chiral synthesis.Stereospecific synthesis of the trans-isomer, versatile for creating various derivatives.Multi-step synthesis.
5. LiClO4-Catalyzed Aziridine (B145994) Ring-Opening N-substituted Aziridine, AminesLewis acid-catalyzed nucleophilic ring-opening83-95%Highly trans-selectiveDependent on the chirality of the starting aziridine.High yields, mild reaction conditions.Requires the synthesis of the starting aziridine.
6. From Cyclohexane-1,4-dicarboxylic Acid Cyclohexane-1,4-dicarboxylic AcidAmidation, Hofmann RearrangementNot specifiedtrans-selectiveRacemicStereospecific synthesis of the trans-isomer.Multi-step process with potentially hazardous reagents (e.g., bromine).

Experimental Protocols

Hydrogenation of o-Phenylenediamine

This industrial method typically yields a mixture of cis- and trans-1,2-diaminocyclohexane.

Reaction Conditions:

  • Catalyst: 5% Ru/AC (Ruthenium on Activated Carbon)

  • Substrate: o-Phenylenediamine (o-PDA)

  • Solvent: Isopropanol

  • Temperature: 170°C

  • Pressure: 8.0 MPa of H₂

  • Additives: NaNO₂, Water

  • Yield: An overall yield of 86.3% for 1,2-diaminocyclohexane has been reported under these conditions.[1] The precise ratio of trans to cis isomers is not consistently reported and can be influenced by the specific catalyst and reaction conditions.

Resolution of Racemic trans-1,2-Diaminocyclohexane via Diastereomeric Salt Formation

This is a widely used and effective laboratory method for obtaining enantiomerically pure trans-1,2-diaminocyclohexane.

Protocol:

  • Dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 mL) with stirring at room temperature until a clear solution is obtained.

  • Slowly add a mixture of cis- and trans-1,2-diaminocyclohexane (1.94 mol) to the tartaric acid solution. The addition rate should be controlled to allow the reaction temperature to reach approximately 70°C.

  • To the resulting solution, add glacial acetic acid (1.75 mol) at a rate that maintains the temperature just below 90°C. A white precipitate of the diastereomeric salt will form.

  • Cool the slurry to room temperature and then further cool in an ice bath to below 5°C for 2 hours to maximize precipitation.

  • Collect the precipitate by vacuum filtration and wash the filter cake with cold water (5°C) followed by cold methanol.

  • Dry the solid under reduced pressure at 40°C to yield (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.

  • To liberate the free diamine, treat the salt with a strong base such as aqueous NaOH and extract the diamine into an organic solvent.

Yield: This method can achieve a yield of approximately 99% for the diastereomeric salt with an enantiomeric excess of ≥99%.[3]

Synthesis via Ring-Opening of this compound and Aziridinium Ion

This route provides a stereospecific synthesis of trans-1,2-diaminocyclohexane derivatives.

Step 1: Synthesis of trans-2-(N-pyrrolidinyl)cyclohexanol

  • A mixture of this compound (500 mmol) and pyrrolidine (B122466) (500 mmol) is refluxed for 48 hours.

  • The resulting product is purified by distillation under reduced pressure to yield trans-(±)-2-(1-pyrrolidinyl)cyclohexanol.

    • Yield: 94%[4]

Step 2: Synthesis of trans-1,2-bis(N-pyrrolidino)cyclohexane

  • The amino alcohol from Step 1 (25 mmol) is dissolved in dry THF (100 mL), and triethylamine (B128534) (75 mmol) is added. The solution is cooled to 0°C.

  • Methanesulfonyl chloride (30 mmol) is added, and the reaction mixture is stirred at 25°C for 6 hours.

  • Additional triethylamine (50 mmol) and an aqueous ammonia (B1221849) solution (25%, 71 mL) are added.

  • The two-phase mixture is stirred vigorously for 48 hours.

  • The layers are separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed, dried, and concentrated.

  • The crude product is purified by distillation under reduced pressure.

    • Yield: 70%[4]

Lithium Perchlorate-Catalyzed Ring-Opening of Aziridines

This method offers a high-yielding synthesis of N,N'-dialkylated trans-1,2-diaminocyclohexane derivatives.

General Procedure:

  • To a solution of the N-tosyl aziridine in acetonitrile, add the desired amine nucleophile.

  • Add a catalytic amount of lithium perchlorate (B79767) (e.g., 10 mol%).

  • Stir the reaction mixture at ambient temperature until completion, as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic layers, concentrate in vacuo, and purify the crude product by column chromatography.

Yields: This method has been reported to provide yields in the range of 83-95% for various 1,2-diamines.

Synthetic Route Diagrams

Synthetic_Routes cluster_0 Industrial Routes cluster_1 Laboratory Syntheses cluster_2 Purification / Resolution o-Phenylenediamine o-Phenylenediamine Mixture of DACH Isomers Mixture of DACH Isomers o-Phenylenediamine->Mixture of DACH Isomers Catalytic Hydrogenation (±)-trans-DACH (±)-trans-DACH Mixture of DACH Isomers->(±)-trans-DACH Separation Adiponitrile Adiponitrile Adiponitrile->Mixture of DACH Isomers Byproduct of H₂ / Catalyst This compound This compound trans-Amino Alcohol trans-Amino Alcohol This compound->trans-Amino Alcohol + Amine Aziridinium Ion Aziridinium Ion trans-Amino Alcohol->Aziridinium Ion 1. MsCl 2. Base trans-DACH Derivative trans-DACH Derivative Aziridinium Ion->trans-DACH Derivative + Amine N-Protected Aziridine N-Protected Aziridine N-Protected Aziridine->trans-DACH Derivative + Amine LiClO₄ Cyclohexane-1,4-\ndicarboxylic Acid Cyclohexane-1,4- dicarboxylic Acid trans-Dicarboxamide trans-Dicarboxamide Cyclohexane-1,4-\ndicarboxylic Acid->trans-Dicarboxamide NH₃ trans-DACH trans-DACH trans-Dicarboxamide->trans-DACH Hofmann Rearrangement (R,R)- or (S,S)-trans-DACH (R,R)- or (S,S)-trans-DACH (±)-trans-DACH->(R,R)- or (S,S)-trans-DACH Resolution with Tartaric Acid

Caption: Overview of synthetic pathways to trans-diaminocyclohexane derivatives.

Experimental_Workflow_Resolution cluster_workflow Workflow for Chiral Resolution start Start: (±)-trans-DACH Mixture dissolve_ta Dissolve L-(+)-Tartaric Acid in Water start->dissolve_ta add_dach Add (±)-trans-DACH (Temperature to ~70°C) dissolve_ta->add_dach add_acetic Add Glacial Acetic Acid (Temperature <90°C) add_dach->add_acetic precipitate Precipitation of Diastereomeric Salt add_acetic->precipitate cool Cool to <5°C precipitate->cool filter_wash Vacuum Filter and Wash (Cold Water & Methanol) cool->filter_wash dry Dry under Vacuum filter_wash->dry liberate Liberate Free Amine (aq. NaOH) dry->liberate extract Extract with Organic Solvent liberate->extract end End: Enantiopure (R,R)-trans-DACH extract->end

Caption: Experimental workflow for the resolution of racemic trans-1,2-diaminocyclohexane.

References

A Comparative Guide to Bio-based Catalysts for Cyclohexene Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclohexene (B86901) oxide, a crucial intermediate in the production of pharmaceuticals, agrochemicals, and polymers, is increasingly shifting towards more sustainable and environmentally friendly methods. Bio-based catalysts, including enzymes and bio-inspired materials, offer a promising alternative to traditional chemical processes, often providing higher selectivity and milder reaction conditions. This guide provides an objective comparison of the performance of various bio-based catalysts for cyclohexene oxide synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Bio-based Catalysts

The efficacy of different bio-based catalysts for the epoxidation of cyclohexene varies depending on the catalyst type, support matrix, and reaction conditions. Below is a summary of the performance of several prominent bio-based catalysts.

Catalyst SystemSupport/MatrixOxidantReaction Time (h)Cyclohexene Conversion (%)This compound Selectivity (%)Key ByproductsReusabilityReference
Chemoenzymatic System
Novozym 435 (Immobilized Candida antarctica lipase (B570770) B)Macroporous acrylic resinH₂O₂ / Phenylacetic acid12Not explicitly stated, but yield is 75%High1,2-cyclohexanediolPhenylacetic acid reusable[1][2][3]
Enzymatic Systems
Immobilized Peroxidase (MaxiBright®)Polyester (B1180765) felt with polyvinyl amineH₂O₂Not specifiedActivity retained in organic mediaNot specifiedCyclohexane diol, cyclohexene epoxide-1-ol, cyclohexene epoxide-1-oneSignificant activity after 50 cycles[4][5]
Fungal Peroxygenase (UPO) from Marasmius rotula (MroUPO)- (Soluble enzyme)H₂O₂Not specifiedConverts long-chain alkenesHigh for terminal alkenesAlkenols and other hydroxylated derivativesLimited by heme alkylation[6]
Bio-inspired Systems
Manganese-based Metal-Organic Framework (Mn-MOF)-Not specified for epoxidationNot specifiedHigh for 1,4-dihydropyridines and alcohol oxidationNot specified for epoxidationNot specifiedRecoverable and stable[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments cited in the performance comparison.

Chemoenzymatic Epoxidation using Immobilized Lipase (Novozym 435)

This protocol is based on the in-situ generation of a peroxy acid catalyzed by an immobilized lipase, which then acts as the epoxidizing agent.[1][2]

Materials:

  • Cyclohexene

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Phenylacetic acid

  • 30% (w/w) Hydrogen peroxide (H₂O₂)

  • Chloroform (or other suitable organic solvent)

  • Sodium bicarbonate solution (for quenching)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask, dissolve cyclohexene (0.6 mmol) and phenylacetic acid (8.8 mmol) in 10 mL of chloroform.

  • Add Novozym 435 (1.7% w/w, 19.9 mg) to the mixture.

  • Initiate the reaction by adding 30% H₂O₂ (4.4 mmol).

  • Seal the flask and place it in an orbital shaker at 250 rpm and 35°C for 12 hours.

  • After the reaction, quench the mixture by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield of this compound.

Immobilization of Peroxidase on a Textile Carrier and its Application in Cyclohexene Epoxidation

This protocol describes the covalent immobilization of a commercial peroxidase onto a functionalized polyester felt and its subsequent use in a two-phase reactor system.[4][5][8]

Materials:

  • Polyester felt

  • Polyvinyl amine

  • Glutaraldehyde (B144438)

  • Commercial peroxidase (e.g., MaxiBright®)

  • Cyclohexene

  • Hydrogen peroxide (H₂O₂)

  • Organic solvent (e.g., various alkanes or toluene)

  • Phosphate buffer

Procedure: Part A: Catalyst Preparation

  • Functionalize the polyester felt by treating it with polyvinyl amine to introduce amino groups on the surface.

  • Activate the functionalized support with glutaraldehyde, which acts as a crosslinking agent.

  • Immobilize the peroxidase by incubating the activated support in a solution of the enzyme in a suitable buffer. The covalent bonds form between the aldehyde groups of the glutaraldehyde and the amino groups of the enzyme.

  • Wash the immobilized enzyme textile thoroughly with buffer and then water to remove any unbound enzyme.

  • The enzyme loading can be quantified by measuring the iron content of the textile using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), as peroxidase is a heme-containing enzyme.[8]

Part B: Epoxidation Reaction

  • Set up a liquid-liquid two-phase reactor. This can be a simple vial or a more sophisticated setup.

  • Place the textile-immobilized peroxidase at the interface of the two liquid phases.

  • The aqueous phase contains the hydrogen peroxide in a buffer, while the organic phase consists of the cyclohexene substrate, either neat or dissolved in a solvent.

  • Stir the reaction mixture to ensure good contact between the reactants and the catalyst.

  • Monitor the reaction progress by taking samples from the organic phase and analyzing them by GC-MS.

Synthesis of a Bio-inspired Manganese-Based Metal-Organic Framework (Mn-MOF)

This protocol outlines a general method for the synthesis of a manganese-based MOF, which can be adapted for catalytic applications.[7][9][10]

Materials:

  • Manganese salt (e.g., Manganese(II) nitrate (B79036) tetrahydrate, Manganese(II) acetate)

  • Organic linker (e.g., 2-methylimidazole, 8-hydroxyquinoline)

  • Solvent (e.g., deionized water, ethanol)

  • Cetyltrimethylammonium bromide (CTAB, as a surfactant, optional)

Procedure:

  • Prepare a solution of the manganese salt (e.g., 2.0 mmol of Mn(NO₃)₂·4H₂O) and CTAB (100.0 mg) in a mixed solvent of deionized water and ethanol (B145695) (e.g., 40 mL in a 10:1 volume ratio).

  • Prepare a separate solution of the organic linker (e.g., 1.3137 g of 2-methylimidazole) in the same mixed solvent (40 mL).

  • Slowly add the linker solution to the metal salt solution while stirring vigorously.

  • Continue stirring the resulting suspension for 12 hours at room temperature.

  • Collect the precipitate by centrifugation.

  • Wash the precipitate multiple times with the water-ethanol mixed solvent.

  • Dry the final product at 50°C.

  • For some applications, a calcination step under a controlled atmosphere may be required to obtain the final catalytically active material.

Visualizing the Processes: Diagrams of Pathways and Workflows

To better understand the mechanisms and experimental setups, the following diagrams have been generated using the DOT language.

chemoenzymatic_epoxidation cluster_peroxy_acid_formation Peroxy Acid Formation (Enzymatic) cluster_epoxidation Epoxidation (Chemical) lipase Immobilized Lipase (Novozym 435) peroxy_phenylacetic_acid Peroxy Phenylacetic Acid lipase->peroxy_phenylacetic_acid Perhydrolysis phenylacetic_acid Phenylacetic Acid phenylacetic_acid->lipase h2o2 Hydrogen Peroxide (H₂O₂) h2o2->lipase cyclohexene Cyclohexene peroxy_phenylacetic_acid->cyclohexene Oxygen Transfer cyclohexene_oxide This compound cyclohexene->cyclohexene_oxide regenerated_acid Phenylacetic Acid (regenerated) cyclohexene->regenerated_acid

Caption: Chemoenzymatic epoxidation of cyclohexene.

enzyme_immobilization_workflow start Start support Textile Support (Polyester Felt) start->support functionalization Surface Functionalization (with Polyvinyl amine) support->functionalization activation Activation (with Glutaraldehyde) functionalization->activation immobilization Immobilization (Covalent Bonding) activation->immobilization enzyme_solution Peroxidase Solution enzyme_solution->immobilization washing Washing immobilization->washing final_catalyst Immobilized Peroxidase on Textile washing->final_catalyst

Caption: Workflow for peroxidase immobilization.

fungal_peroxygenase_cycle resting_state Resting State (Fe³⁺) compound_i Compound I ([Fe⁴⁺=O]•+) resting_state->compound_i + H₂O₂ h2o_out2 H₂O h2o2_in H₂O₂ h2o_out1 H₂O compound_ii Compound II (Fe⁴⁺=O) compound_i->compound_ii + Cyclohexene - this compound alkene_in Cyclohexene epoxide_out This compound compound_ii->resting_state + e⁻, 2H⁺ - H₂O electron_transfer e⁻, H⁺

Caption: Catalytic cycle of fungal peroxygenase.

References

Safety Operating Guide

Personal protective equipment for handling Cyclohexene oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Cyclohexene Oxide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and mitigate risks.

This compound is a flammable, corrosive, and toxic chemical that requires stringent safety measures. Adherence to the following procedures is critical to prevent injury and ensure a safe laboratory environment.

Hazard Identification and Chemical Properties

Understanding the inherent risks of this compound is the foundation of safe handling. It is classified as a hazardous substance and presents multiple dangers.[1]

Table 1: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor.[2][3]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[2][3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[3]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[2]
Serious Eye Damage/IrritationCategory 1H314: Causes severe skin burns and eye damage.[2][3]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[3]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Clear colorless to light yellow liquid[4][5]
Flash Point 27 °C / 80.6 °F[4][6]
Boiling Point 129 - 130 °C[5]
Autoignition Temperature 345 °C / 653 °F[6]
Explosion Limits Lower: 1.5% / Upper: 9.0%[4][6]
Vapor Pressure 19 mbar @ 20 °C[6]
Specific Gravity 0.970 g/cm³[6]
Incompatibilities Strong oxidizing agents, acids, bases[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Table 3: Recommended Personal Protective Equipment (PPE) for this compound

Protection TypeSpecificationRationale
Eye & Face Protection Chemical safety goggles (conforming to OSHA 29 CFR 1910.133 or EN166) and a face shield.[2][3][4]Protects against severe eye damage and chemical splashes.[1]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Consult manufacturer data for breakthrough time. - Clothing: Wear appropriate protective clothing to prevent skin exposure, such as a chemically resistant apron or suit.[3][4]The chemical is toxic and corrosive upon skin contact, causing severe burns.[1][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge (Type A, Brown, conforming to EN14387) is required if ventilation is inadequate or exposure limits may be exceeded.[4][6][7]Vapors are harmful if inhaled and can cause respiratory irritation.[1][3]

Operational Plan: Safe Handling Workflow

Safe handling requires a combination of engineering controls and standardized procedures. All work must be conducted in a designated area equipped for handling flammable and corrosive materials.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Chemical Fume Hood) cluster_cleanup Post-Handling & Storage prep1 Verify fume hood functionality and availability of safety shower/eyewash station. prep2 Don all required PPE: - Goggles & Face Shield - Chemical-resistant Gloves - Protective Clothing prep1->prep2 prep3 Ground and bond all containers before transferring material. prep2->prep3 handle1 Use only spark-proof tools and explosion-proof equipment. prep3->handle1 handle2 Dispense required amount slowly. Keep container tightly closed when not in use. handle1->handle2 handle3 Avoid inhalation of vapors and any contact with skin or eyes. handle2->handle3 clean1 Decontaminate work surfaces. handle3->clean1 clean2 Dispose of contaminated materials in a labeled, sealed hazardous waste container. clean1->clean2 clean3 Store this compound in a cool, dry, well-ventilated, flammables-designated area. clean2->clean3 clean4 Remove PPE and wash hands thoroughly. clean3->clean4 G cluster_immediate Immediate Actions cluster_cleanup Containment & Cleanup (Trained Personnel Only) spill Spill Detected! action1 Alert personnel and evacuate the immediate area. spill->action1 action2 Remove all sources of ignition. action1->action2 action3 Ensure ventilation is adequate (from a safe distance). action2->action3 cleanup1 Don full PPE, including respiratory protection. action3->cleanup1 cleanup2 Contain the spill with inert absorbent material (vermiculite, sand, earth). cleanup1->cleanup2 cleanup3 Collect residue using spark-proof tools into a suitable, labeled container for disposal. cleanup2->cleanup3 cleanup4 Decontaminate the spill area. cleanup3->cleanup4 disposal Dispose of waste through approved hazardous waste channels. cleanup4->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexene oxide
Reactant of Route 2
Cyclohexene oxide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。